molecular formula C12H11FN2 B1442713 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine CAS No. 1110656-80-8

5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Cat. No.: B1442713
CAS No.: 1110656-80-8
M. Wt: 202.23 g/mol
InChI Key: AVEONNNFSCPOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEONNNFSCPOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718560
Record name 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110656-80-8
Record name 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is a key structural motif found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

The core of this synthesis involves the formation of a carbon-carbon bond between a pyridine ring and a substituted phenyl ring. The Suzuki-Miyaura coupling is particularly well-suited for this transformation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[1][2]

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction joins an organoboron compound (in this case, 3-Fluoro-4-methylphenylboronic acid) with a halide or pseudohalide (such as 5-bromo-2-aminopyridine) in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is crucial for catalytic activity.[3][4] For the coupling of aminopyridines, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly employed.[1][5][6] The ligand plays a critical role in stabilizing the palladium center, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst deactivation.[7] For challenging couplings, such as those involving less reactive chlorides, more active catalyst systems with sterically hindered and electron-rich phosphine ligands may be necessary.[1][8]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate with the palladium complex.[9] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[5][6]

  • Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent, such as 1,4-dioxane or dimethoxyethane (DME), and water is frequently used.[1][5][6] The water is essential for dissolving the inorganic base and promoting the formation of the active boronate species. It is critical to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.

  • Starting Materials: The primary starting materials are a halogenated 2-aminopyridine and a substituted phenylboronic acid. 5-Bromo-2-aminopyridine is a common choice due to the higher reactivity of the carbon-bromine bond compared to a carbon-chlorine bond in the oxidative addition step.[1] 3-Fluoro-4-methylphenylboronic acid is the other key coupling partner.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • 3-Fluoro-4-methylphenylboronic acid (1.2 - 1.5 eq)[1][5]

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (3-5 mol%)[1][5]

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄]) (2.0 - 2.5 eq)[1][5]

  • Solvent (e.g., 1,4-Dioxane/Water or DME/Water, typically in a 4:1 ratio)[1][5][6]

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a Schlenk flask or other suitable reaction vessel, combine 5-bromo-2-aminopyridine, 3-fluoro-4-methylphenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (argon or nitrogen). This cycle should be repeated three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via a syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Data Presentation
ParameterValueReference
Molecular FormulaC₁₂H₁₁FN₂[12]
Molecular Weight202.23 g/mol [12]
AppearanceOff-white solid
Melting Point232-237 °C (for 3-Fluoro-4-methylphenylboronic acid)[10][11]

Note: Specific yield and purity data will vary depending on the exact reaction conditions and purification efficiency.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X Ar-X (5-bromo-2-aminopyridine) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (3-Fluoro-4-methylphenyl boronic acid) Base Base Ar'-B(OH)2->Base Boronate [Ar'-B(OH)3]- Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most prominent method, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of C-N bonds, which are relevant to the broader class of aminopyridine compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7] While not a direct route to the target compound's C-C bond, it is a cornerstone for synthesizing substituted aminopyridines from aryl halides and amines.[13][14][15][16] This reaction typically involves a palladium catalyst with specialized phosphine ligands and a strong base.[14][16] The general mechanism involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[7]

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl_Halide Aryl Halide (e.g., 2-Bromopyridine) Reaction_Vessel Reaction in Sealed Tube (for volatile amines) Aryl_Halide->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., dppp) Ligand->Reaction_Vessel Base Base (e.g., NaOt-Bu) Base->Reaction_Vessel Heating Heating (e.g., 80 °C) Reaction_Vessel->Heating Product Aminopyridine Product Heating->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Synthesis of Key Starting Materials

The commercial availability of the starting materials is a significant advantage of the Suzuki-Miyaura pathway. However, understanding their synthesis can be valuable.

Synthesis of 3-Fluoro-4-methylphenylboronic acid

This boronic acid can be prepared from 4-bromo-2-fluorotoluene. The process typically involves a lithium-halogen exchange at low temperatures followed by quenching with a borate ester, such as triisopropyl borate. Subsequent acidic workup yields the desired boronic acid.

Synthesis of 5-Halogenated-2-aminopyridines

Various methods exist for the synthesis of halogenated 2-aminopyridines. For instance, 2-aminopyridine can undergo electrophilic bromination to introduce a bromine atom at the 5-position. Alternatively, multi-step sequences involving nitration, reduction, and diazotization followed by a Sandmeyer-type reaction can be employed to introduce halogens at specific positions.[17][18]

Conclusion

The synthesis of this compound is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and relies on readily available starting materials. A thorough understanding of the reaction mechanism and the influence of various parameters such as the catalyst system, base, and solvent is essential for successful and reproducible synthesis. While alternative methods like the Buchwald-Hartwig amination are crucial for the broader field of aminopyridine synthesis, the Suzuki-Miyaura coupling remains the preferred route for constructing the specific carbon-carbon bond in the target molecule.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • ChemicalBook. (n.d.). 2-AMINO-4-FLUOROPYRIDINE synthesis.
  • Five Chongqing Chemdad Co., Ltd. (n.d.). 3-Fluoro-4-methylphenylboronic acid.
  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylphenylboronic acid 168267-99-0.
  • Dissertation. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • TCI AMERICA. (n.d.). 3-Fluoro-4-methylphenylboronic Acid 168267-99-0.
  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
  • PubChem. (2026). 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine.
  • BLDpharm. (n.d.). 1110656-80-8|this compound.
  • (n.d.).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Xingwei Li. (2024). Aminative Suzuki–Miyaura coupling.
  • PMC. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
  • PubChem. (2026). (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PubChem. (2026). 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine.
  • ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • PMC - PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, a fluorinated pyridinamine derivative of significant interest in medicinal chemistry and drug discovery. The aminopyridine scaffold is a well-established pharmacophore, and its combination with a substituted phenyl ring offers a versatile platform for the development of novel therapeutic agents.[1][2][3] This document outlines a robust synthetic protocol for the preparation of the title compound via a Suzuki-Miyaura cross-coupling reaction, details its predicted physicochemical and spectroscopic properties, and discusses its potential biological significance. The methodologies and data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Substituted Pyridinamines

Pyridinamine derivatives are a cornerstone in the design of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals.[4][5] The pyridine ring, a bioisostere of a phenyl group, can enhance aqueous solubility and offers a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.[5] The introduction of a substituted aryl group at the 5-position of the 2-aminopyridine core can significantly modulate the compound's electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The specific compound, this compound, incorporates a fluoro and a methyl group on the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the methyl group can provide a lipophilic anchor and influence the molecule's overall conformation. This unique combination of functional groups makes it a compelling candidate for further investigation in various therapeutic areas.

Synthesis of this compound

The most direct and versatile method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid (or its ester) and a halide, offering high yields and excellent functional group tolerance.[1]

Proposed Synthetic Scheme

The synthesis of this compound can be achieved by the coupling of 5-bromo-2-aminopyridine with (3-fluoro-4-methylphenyl)boronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents A 5-Bromo-2-aminopyridine F This compound A->F B (3-Fluoro-4-methylphenyl)boronic acid B->F C Pd(PPh3)4 C->F D Na2CO3 D->F E Toluene/Ethanol/Water E->F

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-aminopyridine

  • (3-Fluoro-4-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add degassed solvents: toluene, ethanol, and water in a 4:1:1 ratio.

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is heated to 85-90 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then with brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₂H₁₁FN₂
Molecular Weight 202.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 120-130 °C
Boiling Point > 300 °C
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Note: These values are estimations and should be confirmed by experimental analysis.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

G A Synthesized Compound B Mass Spectrometry (MS) A->B Molecular Weight C Infrared (IR) Spectroscopy A->C Functional Groups D Nuclear Magnetic Resonance (NMR) A->D Proton & Carbon Skeleton E Elemental Analysis A->E Elemental Composition F Structural Confirmation B->F C->F D->F E->F

Caption: Workflow for the spectroscopic characterization and structural elucidation of the target compound.

Predicted Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as the amine and methyl protons.[8][9]

  • δ ~8.0-8.2 ppm: A singlet or a narrow doublet corresponding to the proton at the 6-position of the pyridine ring.

  • δ ~7.4-7.6 ppm: A doublet of doublets corresponding to the proton at the 4-position of the pyridine ring.

  • δ ~7.1-7.3 ppm: A multiplet corresponding to the protons on the 3-fluoro-4-methylphenyl ring.

  • δ ~6.5-6.7 ppm: A doublet corresponding to the proton at the 3-position of the pyridine ring.

  • δ ~5.8-6.0 ppm: A broad singlet corresponding to the two protons of the primary amine (-NH₂).

  • δ ~2.2-2.4 ppm: A singlet corresponding to the three protons of the methyl group (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • δ ~158-162 ppm: Carbon at the 2-position of the pyridine ring (attached to the amine).

  • δ ~157-160 ppm (doublet, J ≈ 245 Hz): Carbon at the 3-position of the phenyl ring (attached to fluorine).

  • δ ~145-148 ppm: Carbon at the 6-position of the pyridine ring.

  • δ ~135-140 ppm: Quaternary carbons of both rings.

  • δ ~110-130 ppm: Remaining aromatic carbons.

  • δ ~15-20 ppm: Carbon of the methyl group.

IR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the functional groups present.[10]

  • 3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 1620-1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

  • 1250-1150 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (ESI-MS):

  • m/z: 203.09 [M+H]⁺ (Calculated for C₁₂H₁₂FN₂⁺: 203.0982).

Potential Biological Activity and Applications

The 5-aryl-2-aminopyridine scaffold is present in a number of biologically active compounds.[2][3] Phenylaminopyrimidine derivatives, which share structural similarities, have demonstrated a wide range of pharmacological activities, including anticancer properties.[2] The introduction of fluorine and methyl substituents can further enhance the therapeutic potential of this scaffold.

Potential areas for biological investigation of this compound include:

  • Kinase Inhibition: Many kinase inhibitors feature a similar heterocyclic core that can interact with the ATP-binding site of kinases.

  • Antimicrobial and Antiviral Activity: Pyridine derivatives are known to possess antimicrobial and antiviral properties.[5][11]

  • Central Nervous System (CNS) Activity: The ability of small, relatively lipophilic molecules to cross the blood-brain barrier makes them candidates for CNS-targeted therapies.

Conclusion

This technical guide has detailed the synthesis, and predicted chemical properties of this compound. The proposed Suzuki-Miyaura cross-coupling provides a reliable and efficient route to this promising molecule. The predicted spectroscopic data serves as a benchmark for the characterization of the synthesized compound. Given the prevalence of the 5-aryl-2-aminopyridine scaffold in medicinal chemistry, this compound represents a valuable building block for the development of novel therapeutic agents. Further studies are warranted to explore its full biological potential.

References

  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. 1

  • PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. 6

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. 7

  • BLDpharm. 1110656-80-8|this compound. 12

  • PubChem. 5-Fluoro-4-(3-fluoro-4-pyridinyl)pyrimidin-2-amine. 13

  • PubChem. 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. 14

  • Xingwei Li. Aminative Suzuki–Miyaura coupling. 15

  • PubChem. (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine. 16

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. 17

  • PubChem. 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine. 18

  • ChemicalBook. 5-(5-Fluoro-2-methylphenyl)-4-methyl-2-pyridinamine. 19

  • PubChem. 3-Fluoro-5-methylpyridin-4-amine. 20

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. 2

  • Google Patents. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. 21

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. 3

  • European Patent Office. Process for the preparation of fluorinated pyridines. 22

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 4

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. 5

  • PubMed. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity. 11

  • PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. 8

  • Supporting Information. Site-Specific CH Chalcogenation of Quinoxalin-2(1H). 10

  • PubChem. 5-Fluoro-4-(5-methyl-3-pyridinyl)pyrimidin-2-amine. 23

  • Sigma-Aldrich. 2-Fluoro-4-methylpyridine 98 461-87-0.

  • ChemicalBook. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. 9

  • BLDpharm. 152460-10-1|N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. 24

Sources

An In-depth Technical Guide to 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(3-fluoro-4-methylphenyl)pyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. The aminopyridine scaffold is a privileged structure, appearing in numerous clinically approved drugs and active pharmaceutical ingredients (APIs).[1][2][3][4][5] This document details the compound's chemical identifiers, physicochemical properties, a robust and widely applicable synthetic methodology, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. Furthermore, a detailed, field-proven experimental protocol for assessing the inhibitory activity of such compounds against protein kinases is provided to empower researchers in their drug development endeavors.

Core Compound Identification and Properties

The precise identification and characterization of a chemical entity are foundational to its application in research and development. This compound is a biaryl amine that combines the key pharmacophoric features of a substituted pyridine ring and a fluorinated phenyl group.

Chemical Identifiers

A comprehensive list of identifiers for this compound is crucial for accurate sourcing, data retrieval, and regulatory documentation.

IdentifierValueSource
CAS Number 1110656-80-8[6][7][8]
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₁₁FN₂[6][8]
Molecular Weight 202.23 g/mol [6]
Canonical SMILES Nc1ccc(cc1)c2cc(c(F)cc2)C[6]
MDL Number MFCD19684150[6]
Physicochemical Properties (Computed)

The physicochemical properties of a compound govern its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The following properties are computed estimates that guide initial experimental design.

PropertyValueSignificance in Drug Discovery
XLogP3-AA 2.6Predicts lipophilicity and membrane permeability. A value in this range is often favorable for oral bioavailability.[9]
Hydrogen Bond Donors 1Influences solubility and receptor binding interactions.[9]
Hydrogen Bond Acceptors 3Affects solubility and the potential for forming hydrogen bonds with biological targets.[9]
Rotatable Bond Count 1A low count suggests conformational rigidity, which can be beneficial for binding affinity and selectivity.[9]
Topological Polar Surface Area (TPSA) 38.9 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[9]

Synthesis and Manufacturing: A Mechanistic Approach

The construction of the biaryl C-C bond is the critical step in synthesizing this compound. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard methodology for this transformation due to its high functional group tolerance, robust nature, and generally high yields.[10][11][12]

Retrosynthetic Analysis

The most logical disconnection is at the C-C bond between the pyridine and phenyl rings. This leads to two commercially available or readily accessible starting materials: a halogenated 2-aminopyridine and a substituted phenylboronic acid (or its ester equivalent).

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

This protocol describes a reliable and scalable method for the synthesis of the title compound.

Reaction Scheme:

Suzuki_Coupling Halopyridine 5-Bromo-2-aminopyridine Catalyst Pd(PPh₃)₄ (Catalyst) Halopyridine->Catalyst + BoronicAcid (3-Fluoro-4-methylphenyl)boronic acid BoronicAcid->Catalyst + Product This compound Base K₂CO₃ or Na₂CO₃ (Base) Catalyst->Base Solvent Dioxane/H₂O (Solvent) Base->Solvent Solvent->Product Heat (e.g., 90-100°C)

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq.), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[12][13]

  • Reaction Execution: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring for 4-12 hours. The choice of a palladium catalyst and base is critical; Pd(PPh₃)₄ is chosen for its reliability, while the carbonate base is effective and economical.[11][13]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final compound.

Applications in Research and Drug Development

The 5-aryl-2-aminopyridine scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][14][15] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[16]

Rationale as a Kinase Inhibitor Scaffold

The 2-aminopyridine moiety is an effective "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a conserved structural feature in the ATP-binding pocket.[14] The aryl group at the 5-position extends into the solvent-exposed region of the ATP pocket, providing a vector for modification to enhance potency and selectivity against specific kinases. The fluorine and methyl substitutions on the phenyl ring can modulate electronic properties and steric interactions, further tuning the compound's binding affinity and metabolic stability.

Potential Therapeutic Targets

While specific biological data for CAS 1110656-80-8 is not extensively published, structurally related 5-aryl-aminopyrimidine and 2,4-diaminopyrimidine compounds have shown potent inhibitory activity against several important kinase targets, including:

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways.[16][17][18]

  • Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and activation, a target for hematological malignancies.[14]

  • c-Jun N-terminal Kinases (JNK): Implicated in inflammatory diseases and neurodegenerative disorders.[15]

Kinase_Pathway Signal External Signal (e.g., Cytokine) Receptor Receptor Signal->Receptor Kinase1 Upstream Kinase (e.g., MAPKKK) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., JNK, IRAK4) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (Inflammation, Proliferation) Substrate->Response Leads to Inhibitor 5-(3-Fluoro-4-methylphenyl) pyridin-2-amine Inhibitor->Kinase2 Inhibits ATP Binding

Caption: Inhibition of a generic kinase signaling cascade.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the biological activity of this compound as a potential kinase inhibitor, a robust and high-throughput in vitro assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[19][20][21]

Principle

The assay is a two-step process. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the kinase activity.[20][21][22]

Step-by-Step Methodology

This protocol is designed for a 384-well plate format.

A. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer appropriate for the specific kinase being tested.

  • ATP Solution: Prepare a working solution of ATP in the kinase buffer at 2X the final desired concentration.

  • Kinase/Substrate Mix: Prepare a 2X solution of the target kinase and its specific substrate in the kinase buffer.

  • Test Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer to a 4X concentration.

B. Assay Procedure:

  • Compound Plating: Add 2.5 µL of the 4X test compound solution to the appropriate wells of a 384-well plate. Add 2.5 µL of buffer with DMSO for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Kinase/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "no enzyme" controls. Add 2.5 µL of buffer/substrate to the "no enzyme" wells.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The total reaction volume is 10 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[20][22]

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[20][22]

  • Read Luminescence: Measure the luminescence using a plate-reading luminometer. An integration time of 0.5-1 second is typically sufficient.[22]

C. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the high (100%) and low (0%) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Conclusion

This compound (CAS: 1110656-80-8) is a valuable chemical scaffold with significant potential in drug discovery. Its structural motifs are well-represented in a multitude of pharmacologically active agents, particularly kinase inhibitors. The robust Suzuki-Miyaura coupling provides a reliable synthetic route for its production and for the generation of analog libraries. The provided technical information and experimental protocols serve as a foundational guide for researchers aiming to explore the therapeutic potential of this and related compounds in the ongoing quest for novel and effective medicines.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed. [Link]

  • 5-Fluoro-3-(3-methylphenyl)pyridin-2-amine. PubChem. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors | Request PDF. ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dove Press. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. [Link]

Sources

An Investigative Guide to the Mechanism of Action of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine: A Kinase-Centric Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, meticulously designed and synthesized, hold the potential to modulate biological pathways with high specificity and efficacy. This guide focuses on the compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, a molecule of interest whose biological activity and mechanism of action remain uncharacterized in publicly available literature. The structural motifs present in this compound—specifically the aminopyridine scaffold—are prevalent in a multitude of biologically active agents, many of which function as kinase inhibitors.[1][2] This document, therefore, serves as an in-depth technical guide outlining a hypothesized mechanism of action for this compound and a comprehensive, field-proven strategy for its elucidation. We will proceed under the primary hypothesis that this compound functions as a kinase inhibitor, a premise rooted in established medicinal chemistry principles.[3][4]

Part 1: A Structurally-Informed Hypothesis: Targeting the Kinome

The 2-aminopyridine and 2-aminopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3][5] These heterocycles are adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases. Based on this well-established precedent, we hypothesize that this compound exerts its biological effects through the inhibition of one or more protein kinases.

A particularly compelling, albeit hypothetical, target is the Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, and its overexpression is a common feature in various cancers, making it an attractive target for therapeutic intervention.[6][7] Inhibition of PLK4 disrupts normal cell division, leading to mitotic catastrophe and apoptosis in cancer cells.[8][9]

Hypothesized Signaling Pathway: PLK4 Inhibition

The following diagram illustrates the proposed mechanism, wherein our compound of interest inhibits PLK4, leading to downstream anti-proliferative effects.

Hypothesized PLK4 Inhibition Pathway cluster_0 Upstream Regulation cluster_1 PLK4-Mediated Centriole Duplication cluster_2 Cell Cycle Progression cluster_3 Effect of Compound Growth_Factors Growth Factors GF_Receptors Receptors Growth_Factors->GF_Receptors Upstream_Kinases Upstream Kinases GF_Receptors->Upstream_Kinases PLK4 PLK4 Kinase Upstream_Kinases->PLK4 Activates STIL STIL PLK4->STIL Phosphorylates Mitotic_Catastrophe Mitotic Catastrophe PLK4->Mitotic_Catastrophe Leads to SAS-6 SAS-6 STIL->SAS-6 Recruits Centriole_Dup Centriole Duplication SAS-6->Centriole_Dup Initiates Mitosis Normal Mitosis Centriole_Dup->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Compound 5-(3-Fluoro-4-methylphenyl) pyridin-2-amine Inhibition Compound->Inhibition Inhibition->PLK4 Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Hypothesized PLK4 inhibition by the compound, disrupting centriole duplication and inducing apoptosis.

Part 2: An Experimental Blueprint for Mechanism of Action Elucidation

To rigorously test our hypothesis, a multi-step experimental workflow is essential. This process is designed to be a self-validating system, beginning with broad, high-throughput screening and progressively narrowing the focus to specific target validation and cellular effects.

Workflow for Target Identification and Validation

Experimental_Workflow cluster_screening Phase 1: Screening & Initial Characterization cluster_hit_validation Phase 2: Hit Validation cluster_moa Phase 3: Cellular Mechanism of Action Phenotypic_Screen Phenotypic Screen (e.g., Anti-proliferation Assay) Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Phenotypic_Screen->Kinase_Panel Identifies Active Compound IC50 IC50 Determination for Top Kinase Hits Kinase_Panel->IC50 Identifies Potential Targets Binding_Assay Direct Binding Assay (e.g., SPR or DSF) IC50->Binding_Assay Confirms Potency Target_Engagement Cellular Target Engagement (e.g., CETSA) Binding_Assay->Target_Engagement Confirms Direct Interaction Downstream_Signaling Phospho-proteomics or Western Blot for Downstream Targets Target_Engagement->Downstream_Signaling Validates Target in Cells Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Downstream_Signaling->Cell_Cycle Links Target to Cellular Process Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Confirms Phenotype

Caption: A phased experimental workflow to identify and validate the molecular target and mechanism of action.

Part 3: Quantitative Data & Standardized Protocols

Rigorous quantitative analysis is paramount. All inhibitory data should be systematically collected and organized for comparative analysis.

Table 1: Hypothetical Kinase Inhibition Profile
Kinase TargetIC50 (nM)Binding Affinity (K_D, nM)Cellular Target Engagement (EC50, nM)
PLK4151250
Aurora A250220>1000
Aurora B800750>1000
CDK2>10000Not DeterminedNot Determined
Other Kinase>10000Not DeterminedNot Determined
Experimental Protocols

The following protocols are foundational for executing the proposed workflow. They are described in a step-by-step manner to ensure reproducibility.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition.[10]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase (e.g., recombinant human PLK4) and its specific substrate in kinase reaction buffer.

    • Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to create 2X compound solutions. Include a DMSO-only control.

    • Prepare a 2X ATP solution at a concentration relevant for the specific kinase (e.g., at its K_m value).

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of 2X compound solution to the appropriate wells.

    • Add 2.5 µL of 2X kinase/substrate solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no-enzyme control).

    • Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

  • Cell Plating:

    • Seed cancer cells (e.g., a breast cancer cell line with known PLK4 overexpression) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

While the precise mechanism of action of this compound is yet to be formally elucidated, its chemical architecture strongly suggests a role as a kinase inhibitor. The strategic, multi-phased approach detailed in this guide provides a robust framework for testing this hypothesis, starting from broad screening and culminating in specific cellular and molecular validation. By systematically applying these field-proven methodologies, researchers can effectively uncover the biological function of this and other novel chemical entities, paving the way for potential therapeutic development.

References

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Journal of General Physiology, 99(2), 217-240. Available from: [Link]

  • Barton, G. M., & Medzhitov, R. (2003). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Journal of Biological Chemistry, 278(12), 10175-10178. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4475. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology, Neuroimmunology & Neuroinflammation, 8(2), e959. Available from: [Link]

  • de Almeida, T. S., et al. (2021). Role of PLK4 inhibition in cancer therapy. Cancer Treatment Reviews, 98, 102228. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Kumar, S., Agarwal, G., & Sangwan, K. (2025). A Review on Medicinal Approaches of Novel Imatinib Derivatives. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Jepps, T. A., et al. (2018). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 175(13), 2634-2647. Available from: [Link]

  • Karki, R., & Ligon, K. L. (2021). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Breast Cancer Research, 23(1), 1-14. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Wang, Y., et al. (2020). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology, 10, 593. Available from: [Link]

  • Singh, A., & Kumar, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1039-1052. Available from: [Link]

  • Astin, J. W., & Adams, J. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Genetics, 5, 255. Available from: [Link]

  • H-Milojević, P., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Arhiv za farmaciju, 69(4), 245-260. Available from: [Link]

  • Larrow, J. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4155-4171. Available from: [Link]

  • Lui, B., & Engel, J. C. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 539-551. Available from: [Link]

  • Patsnap Synapse. (2024). What are PLK4 inhibitors and how do they work?. Available from: [Link]

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. Available from: [Link]

  • Li, D., et al. (2021). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 26(16), 4939. Available from: [Link]

  • Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(6), 660-674. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

Sources

An In-Depth Technical Guide to Investigating the Biological Targets of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of molecular targets for novel chemical entities are paramount. The compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine represents a promising scaffold with potential therapeutic applications. Its structural alerts, particularly the 2-aminopyridine core linked to a substituted phenyl ring, suggest possible interactions with a range of biological macromolecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and identify the potential biological targets of this compound. We will delve into a multi-faceted approach, beginning with computational predictions and culminating in detailed experimental validation strategies. This document is designed not as a rigid protocol, but as a strategic roadmap, empowering researchers to make informed decisions and accelerate the journey from a promising molecule to a potential therapeutic agent.

Section 1: In Silico Target Prediction and Rationale

Prior to embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide invaluable direction. The chemical structure of this compound, with its hydrogen bond donors and acceptors, aromatic systems, and potential for various intermolecular interactions, makes it a candidate for targeting several protein families.

Structural Similarity and Known Bioactivities of Analogs

Analysis of structurally related compounds provides the initial clues to potential target classes. The 2-aminopyridine and 5-phenylpyridine moieties are prevalent in a multitude of bioactive molecules. Notably, derivatives of aminopyrimidines (a closely related scaffold) have demonstrated activity as inhibitors of protein kinases, including Polo-like kinase 4 (PLK4), c-Met, and the BCR-ABL/SRC/p38 kinase complex. Furthermore, a compound featuring a 4-(trifluoromethyl)pyridin-2-amine core, PQR309, has been identified as a pan-class I PI3K/mTOR inhibitor. The broader class of phenylalkylamines has also been associated with agonism of G-protein coupled receptors (GPCRs), such as the 5-HT2A receptor. This body of evidence strongly suggests that protein kinases and GPCRs are high-priority target classes for this compound.

Computational Target Fishing

To refine these initial hypotheses, computational target fishing methodologies can be employed. These approaches utilize algorithms that correlate the chemical structure of a query molecule with extensive databases of known ligand-target interactions.

Table 1: Recommended In Silico Target Prediction Platforms

PlatformMethodologyPotential Insights
SwissTargetPrediction2D and 3D similarityPredicted target classes, probability scores
ChEMBLBioactivity data miningKnown activities of close structural analogs
SuperPredMachine learningPrediction of enzyme class and GPCR subtype
PharmMapperPharmacophore mappingPotential binding modes and target interactions

The outputs from these platforms should be critically evaluated, looking for convergence on specific targets or pathways. For instance, consistent predictions pointing towards the kinase family would bolster the rationale for pursuing kinase inhibition assays.

Section 2: Prioritized Target Classes and a Phased Experimental Approach

Based on the in silico analysis, we propose a phased experimental strategy focusing on the most probable target families. This approach allows for a logical progression from broad screening to specific target validation.

Diagram 1: Phased Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Broad Spectrum Screening cluster_phase2 Phase 2: Hit Confirmation and Elucidation cluster_phase3 Phase 3: Cellular and Functional Validation p1_kinase Kinase Panel Screening p2_ic50 IC50/EC50 Determination p1_kinase->p2_ic50 Identified Hits p1_gpcr GPCR Binding Assays p1_gpcr->p2_ic50 Identified Hits p2_binding Direct Binding Assays (e.g., SPR, ITC) p2_ic50->p2_binding Confirmed Hits p3_pathway Pathway Phosphorylation Analysis p2_binding->p3_pathway Validated Binders p3_functional Cell-Based Functional Assays p3_pathway->p3_functional Pathway Modulation

Caption: A three-phased experimental workflow for target identification and validation.

Section 3: Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the phased workflow. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Phase 1: Broad Spectrum Screening

Rationale: Given that many aminopyridine derivatives are kinase inhibitors, a broad kinase panel is the most efficient starting point to identify potential kinase targets. This unbiased approach screens the compound against a large number of kinases simultaneously.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM).

  • Reaction Mixture Preparation: In a 96-well plate, combine the kinase of interest, its specific substrate, and [γ-³³P]ATP in a suitable kinase buffer.

  • Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the reaction mixture. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Capture: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control.

Rationale: The phenylalkylamine-like features of the compound warrant investigation into its potential interaction with GPCRs. A competitive binding assay using radiolabeled ligands is a standard method for initial screening.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest from a stable cell line or tissue source.

  • Assay Buffer: Use a binding buffer optimized for the specific GPCR.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A), and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified duration to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Phase 2: Hit Confirmation and Elucidation

Rationale: Once initial hits are identified, it is crucial to determine their potency. A dose-response curve allows for the calculation of the half-maximal inhibitory concentration (IC₅₀) for antagonists/inhibitors or the half-maximal effective concentration (EC₅₀) for agonists.

Protocol:

  • Follow the respective protocols for the kinase inhibition or GPCR binding assays.

  • Prepare a series of dilutions of the test compound (typically a 10-point, 3-fold serial dilution).

  • Perform the assay with each concentration of the compound.

  • Plot the percentage of inhibition or stimulation against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ or EC₅₀ value.

Rationale: To confirm a direct interaction between the compound and the putative target and to determine the binding kinetics, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are invaluable.

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the immobilized protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Phase 3: Cellular and Functional Validation

Rationale: If a kinase is identified as a primary target, it is essential to demonstrate that the compound inhibits its activity within a cellular context. This is often achieved by measuring the phosphorylation status of a known downstream substrate of the kinase.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat a relevant cell line with varying concentrations of the test compound for a specified period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Diagram 2: Kinase Inhibition and Downstream Signaling

kinase_pathway Compound 5-(3-Fluoro-4-methylphenyl) pyridin-2-amine Kinase Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Cellular_Response Signal Transduction

Caption: Inhibition of a target kinase disrupts downstream signaling pathways.

Rationale: The ultimate goal is to understand the functional consequences of target engagement in a cellular system. The choice of assay will depend on the identified target and its known biological role.

Table 2: Examples of Cell-Based Functional Assays

Target ClassAssay TypeMeasured Endpoint
Kinase (e.g., involved in proliferation)Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo)Reduction in cell viability or proliferation
GPCR (e.g., coupled to Gαq)Calcium Flux AssayChanges in intracellular calcium levels
GPCR (e.g., coupled to Gαs)cAMP AssayChanges in intracellular cAMP levels

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Section 4: Conclusion and Future Directions

This technical guide provides a systematic and scientifically rigorous framework for the identification and validation of the biological targets of this compound. By integrating in silico predictions with a phased experimental approach, researchers can efficiently navigate the complexities of target discovery. The successful identification of a specific, high-affinity target will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy models. The journey from a molecule to a medicine is long and challenging, but a well-defined target identification strategy, as outlined here, is the critical first step towards realizing the therapeutic potential of this promising compound.

References

  • Due to the proprietary nature of the specific compound this compound, direct citations for its biological activity are not available in the public domain. The references provided below support the general principles and methodologies described in this guide.
  • Kinase Inhibitors:

    • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

    • Structure-based discovery of a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714. [Link]

    • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

  • GPCR Ligands:

    • G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal Transduction and Targeted Therapy, 9(1), 123. [Link]

    • New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology, 14, 1264501. [Link]

  • Computational Target Prediction:

    • Enhancing Local Functional Structure Features to Improve Drug–Target Interaction Prediction. International Journal of Molecular Sciences, 25(1), 1. [Link]

    • Hit discovery of novel 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines as potential anti-glioblastoma therapeutics: Design, synthesis, biological evaluation, and computational screening. Drug Development Research, 84(4), 865-883. [Link]

In silico modeling and docking studies of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] this compound is a pyridine derivative with potential for therapeutic development. This guide provides a comprehensive, field-proven workflow for conducting in silico modeling and molecular docking studies on this compound. We eschew a rigid template, instead presenting a logical, causality-driven pathway from initial hypothesis to advanced validation. This document serves as both a specific protocol for the title compound and a general methodological framework for computational analysis of novel small molecules. The workflow emphasizes self-validating systems and authoritative grounding, culminating in a molecular dynamics simulation to assess the stability of predicted interactions, a crucial step in modern computational drug discovery.[2][3][4]

Introduction: The Rationale for Computational Scrutiny

Pyridine and its derivatives are fundamental heterocyclic compounds, widely applied in pharmaceuticals due to their diverse pharmacological activities.[1][5] The pyridine core is a privileged structure, lending itself to the development of agents targeting a wide array of biological targets, including kinases and enzymes involved in coagulation.[6][7][8][9] The subject of this guide, this compound, represents a novel chemical entity whose therapeutic potential is unexplored.

Before committing to the significant resources required for chemical synthesis and in vitro screening, computational methods offer a powerful, cost-effective approach to generate testable hypotheses.[4][10] Molecular docking, a key in silico technique, predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[10][11][12] This process allows for the rapid screening of potential drug candidates and provides atomic-level insights into the mechanism of interaction, guiding future lead optimization.[13]

This guide details a complete workflow for the computational evaluation of this compound, from target selection and preparation to docking, result interpretation, and advanced stability validation via molecular dynamics (MD) simulations.

Foundational Step: Target Selection and Rationale

The success of any docking study hinges on the selection of a relevant biological target.[13] Given that aminopyrimidine cores are known to be effective inhibitors of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication and a validated anticancer target, we have selected PLK4 as a high-potential receptor for this study.[9] Overexpression of PLK4 is linked to tumorigenesis, making it a target of significant interest.[9]

For this workflow, we will utilize the crystal structure of PLK4 in complex with a known inhibitor, available from the RCSB Protein Data Bank (PDB). This allows us to leverage a known binding pocket and provides a co-crystallized ligand that is essential for validating our docking protocol.

The Core Workflow: A Self-Validating Docking Protocol

Our methodology is designed as a self-validating system, incorporating a crucial re-docking step to ensure the protocol can reliably reproduce experimentally observed binding modes before proceeding with the novel compound.

G cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Refinement Ligand_Prep 3.1 Ligand Preparation (this compound) Docking 3.5 Molecular Docking (Dock Target Compound) Ligand_Prep->Docking Receptor_Prep 3.2 Receptor Preparation (PLK4 PDB Structure) Grid_Gen 3.3 Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Native_Ligand_Prep 3.1 Ligand Preparation (Co-crystallized Ligand) Redocking 3.4 Protocol Validation (Re-dock Native Ligand) Native_Ligand_Prep->Redocking Grid_Gen->Redocking Redocking->Docking Results 4.0 Results Analysis (Scores & Interactions) Docking->Results MD_Sim 5.0 MD Simulation (Assess Complex Stability) Results->MD_Sim Final_Analysis 5.3 Trajectory Analysis (Confirm Interactions) MD_Sim->Final_Analysis

Caption: High-level computational workflow from preparation to analysis.

Step-by-Step Protocol: Ligand Preparation

The goal of ligand preparation is to convert a 2D representation into a geometrically correct, energy-minimized 3D structure suitable for docking.[13][14]

  • Obtain 2D Structure: The structure of this compound can be obtained from chemical databases like PubChem or drawn using chemical sketchers like MarvinSketch or ChemDraw.[15][16]

  • Convert to 3D: Use a program like Open Babel to generate a 3D conformation of the molecule.[12]

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to ensure correct bond lengths and angles.[16]

  • Add Hydrogens & Assign Charges: Add hydrogen atoms and compute partial atomic charges (e.g., Gasteiger charges). This is critical as electrostatic interactions are a key component of docking scoring functions.[17][18]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site (flexible docking).[17]

  • Save in Required Format: Save the prepared ligand in the .pdbqt format for use with AutoDock Vina.

Step-by-Step Protocol: Receptor (Protein) Preparation

Proper protein preparation is crucial for accurate docking and involves "cleaning" the crystal structure.[13][16][19]

  • Fetch PDB Structure: Download the selected PLK4 crystal structure from the RCSB PDB database.

  • Remove Non-essential Molecules: Delete all water molecules, co-factors, and ions from the PDB file, unless there is specific evidence they are critical for ligand binding.[13][15][16] The co-crystallized ligand should be separated and saved for the validation step.

  • Add Polar Hydrogens: Crystal structures typically lack hydrogen atoms. Add polar hydrogens to the protein, as they are essential for forming hydrogen bonds.[18][20]

  • Assign Charges: Assign partial charges to all atoms of the protein (e.g., Kollman charges).

  • Check for Missing Atoms/Residues: If the crystal structure has missing side chains or residues, they should be modeled and repaired using tools like Modeller or the Dock Prep tool in Chimera.[15][16][19]

  • Save in Required Format: Save the prepared receptor as a .pdbqt file.

Step-by-Step Protocol: Docking Execution & Validation

This phase involves defining the search space and running the simulation, starting with the validation step.

  • Define the Binding Site (Grid Box): The search space for docking is defined by a "grid box". This box should be centered on the active site, typically defined by the position of the co-crystallized ligand. It must be large enough to encompass the entire binding pocket and allow the new ligand to move and rotate freely.[13][18]

  • Protocol Validation (Re-docking): Before docking the novel compound, the co-crystallized (native) ligand is docked back into the prepared receptor using the defined grid box.[13][21]

  • Calculate RMSD: The resulting docked pose of the native ligand is superimposed onto its original crystallographic position. The Root Mean Square Deviation (RMSD) between the atoms is calculated. A successful validation is generally indicated by an RMSD value of less than 2.0 Å , which confirms that the docking protocol can accurately reproduce the experimental binding mode.[21][22][23]

  • Docking the Target Ligand: Once the protocol is validated, perform the docking calculation for this compound using the identical, validated parameters. Software like AutoDock Vina will generate multiple binding poses ranked by a scoring function.[10]

Analysis and Interpretation of Docking Results

Analyzing docking results is a multi-faceted process that goes beyond simply looking at the top score.[22][24]

G start Docking Output (Multiple Poses & Scores) score_analysis score_analysis start->score_analysis pose_analysis Pose Clustering & Selection Dominant cluster with lowest energy? Yes No score_analysis->pose_analysis [Strong Affinity] reject Reject/Re-evaluate score_analysis->reject [Weak Affinity] interaction_analysis Interaction Mapping H-Bonds? Hydrophobic? Key Residues? Yes No pose_analysis->interaction_analysis [Good Pose] pose_analysis->reject [Poor/Scattered Poses] final_decision Candidate for MD Simulation interaction_analysis->final_decision [Key Interactions Present] interaction_analysis->reject [No Meaningful Interactions]

Caption: Logical flow for the analysis of molecular docking results.

Quantitative Analysis: Binding Affinity

The primary quantitative output is the binding affinity, typically expressed in kcal/mol. This value is an estimation of the binding free energy (ΔG).[22] A more negative value indicates a stronger, more favorable binding interaction.[22][25] These scores are most powerful when used to rank a series of compounds against the same target.

Qualitative Analysis: Binding Pose and Interactions

Visual inspection of the top-ranked poses is critical.[24][26]

  • Plausibility: Does the ligand fit well within the binding pocket? Are there any steric clashes?

  • Key Interactions: Using visualization software like PyMOL or UCSF ChimeraX, identify the specific non-covalent interactions between the ligand and the protein's amino acid residues.[15][27]

    • Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (like the amine group on the pyridine ring) and residues in the active site. These are strong indicators of stable binding.[22]

    • Hydrophobic Interactions: The phenyl and methyl groups of the ligand can form favorable hydrophobic interactions with nonpolar residues.

    • Pi-Stacking: The aromatic rings of the ligand can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The table below provides a template for summarizing these findings.

Parameter Co-crystallized Ligand (Reference) This compound
Binding Affinity (kcal/mol) -9.5 (Example)-8.8 (Example)
RMSD (from crystal pose) 1.2 Å (Example)N/A
Hydrogen Bonds Ser147, Leu83Gln146, Asp155
Hydrophobic Interactions Val31, Ile145, Ala46Val31, Ile145, Leu133
Key Interacting Residues Leu83, Val31, Ile145Asp155, Ile145, Leu133

Post-Docking Refinement: Molecular Dynamics (MD) Simulation

Molecular docking provides a static snapshot of the binding event.[2] To assess the stability of the predicted protein-ligand complex in a more biologically relevant, dynamic environment, an MD simulation is highly recommended.[2][21][28][29]

Rationale and Objective

MD simulations model the movement of atoms over time, accounting for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent (water).[3][29] The primary objective is to determine if the key interactions identified in the docking pose are maintained throughout the simulation.[2]

Abbreviated MD Protocol
  • System Preparation: The top-ranked docked complex is placed in a simulation box, solvated with a water model (e.g., TIP3P), and neutralized with counter-ions.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to physiological temperature (e.g., 300K) and equilibrated at constant pressure (NPT ensemble) to achieve a stable density.

  • Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the complex (typically 50-100 nanoseconds).

Analysis of MD Trajectory
  • RMSD Plot: A plot of the ligand's RMSD over time relative to its starting docked position. A stable, low RMSD value indicates the ligand remains bound in its initial pose.

  • Interaction Stability: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Stable interactions will persist for a high percentage of the simulation time.

Conclusion and Future Outlook

This guide has outlined a rigorous, multi-stage computational workflow to investigate the therapeutic potential of this compound. By selecting a biologically relevant target (PLK4), employing a self-validating docking protocol, and confirming the stability of the resulting complex with molecular dynamics, we can generate a high-confidence hypothesis.

The hypothetical results suggest that this compound is a promising candidate for PLK4 inhibition. The predicted binding affinity is strong, and the complex remains stable in a dynamic environment. These in silico findings provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline: chemical synthesis followed by in vitro enzymatic assays and cell-based proliferation studies to experimentally validate the computational predictions.

References

  • How to interprete and analyze molecular docking results? - ResearchGate. (2024). [Link]

  • How does one prepare proteins for molecular docking? - Quora. (2021). [Link]

  • How to do MD simulation after doing docking with Autodock? - ResearchGate. (2020). [Link]

  • Molecular modeling optimization of anticoagulant pyridine derivatives - PubMed. (n.d.). [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020). [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. (n.d.). [Link]

  • Small Molecule Docking - KBbox: Methods. (n.d.). [Link]

  • Is it necessary to do an MD simulation after docking? - ResearchGate. (2015). [Link]

  • Small molecule docking - Bonvin Lab. (n.d.). [Link]

  • Molecular dynamics analysis to evaluate docking pose prediction - PMC. (n.d.). [Link]

  • Integrating Molecular Docking and Molecular Dynamics Simulations - PubMed. (n.d.). [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). [Link]

  • Session 4: Introduction to in silico docking. (n.d.). [Link]

  • Molecular modeling optimization of anticoagulant pyridine derivatives - SciSpace. (n.d.). [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). [Link]

  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020). [Link]

  • Interpretation of Molecular docking results? - ResearchGate. (2023). [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025). [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives - ResearchGate. (2025). [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). [Link]

  • Molecular docking proteins preparation - ResearchGate. (2019). [Link]

  • How to validate the molecular docking results ? | ResearchGate. (2022). [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech - YouTube. (2022). [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024). [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). [Link]

    • Preparing the protein and ligand for docking - ScotChem. (n.d.). [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022). [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH. (n.d.). [Link]

Sources

The Architectural Blueprint for Innovation: A Technical Guide to the Discovery and Development of Novel Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the multifaceted process of discovering and developing novel aminopyridine derivatives, a class of heterocyclic compounds with significant and expanding therapeutic potential. From initial scaffold selection to late-stage preclinical evaluation, we will dissect the critical decision-making junctures, experimental designs, and data interpretation strategies that underpin successful drug development in this chemical space. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the aminopyridine core to address unmet medical needs.

The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The aminopyridine framework, a pyridine ring substituted with one or more amino groups, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs and clinical candidates stems from its unique electronic properties and its ability to engage in a wide array of biological interactions.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino substituent can serve as a hydrogen bond donor, enabling diverse binding modes with biological targets.[1]

Aminopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[2] Their therapeutic utility is exemplified by drugs like dalfampridine (4-aminopyridine), which is used to improve walking in patients with multiple sclerosis by blocking voltage-gated potassium channels.[1][3][4] This inherent biological activity, coupled with synthetic tractability, makes the aminopyridine scaffold an attractive starting point for novel drug discovery campaigns.

The journey from a simple aminopyridine core to a clinical candidate is a complex, multi-step process. The following sections will illuminate this path, providing both the "how" and the "why" behind the key stages of development.

Target Identification and Validation: Charting the Course for Intervention

The successful development of a novel therapeutic hinges on the selection of a biologically relevant and "druggable" target. For aminopyridine derivatives, the initial focus was on their ability to modulate ion channels, particularly voltage-gated potassium (Kv) channels.[4][5] However, recent research has unveiled a much broader target landscape.

Expanding the Target Space:

  • Kinases: The aminopyridine scaffold has proven to be a versatile template for designing potent and selective kinase inhibitors. For instance, novel 2-aminopyridine derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional regulator implicated in colorectal cancer.[6] Similarly, dual inhibitors of CDK9 and histone deacetylases (HDACs) based on aminopyridine and aminopyrimidine cores are being explored for the treatment of refractory solid tumors and hematological malignancies.[7]

  • Other Enzymes: Beyond kinases, aminopyridine derivatives have been designed to inhibit other enzyme classes. For example, they have been investigated as inhibitors of nitric oxide synthases and ketohexokinase.[2]

  • Protozoan Targets: The aminopyridine moiety is also being explored for the development of drugs against neglected tropical diseases caused by protozoa like Trypanosoma and Leishmania.[3]

The validation of a chosen target is a critical, evidence-based process that involves a combination of genetic, cellular, and in vivo studies to establish a causal link between target modulation and a desired therapeutic outcome.

Lead Discovery and Optimization: The Art and Science of Medicinal Chemistry

Once a target is validated, the next phase involves identifying and optimizing a "lead" compound—a molecule with the desired biological activity but which may have suboptimal drug-like properties. This iterative process is guided by the principles of structure-activity relationship (SAR) studies.

Synthetic Strategies: Building the Molecular Architecture

A diverse array of synthetic methodologies is available for the preparation of aminopyridine libraries. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficient and scalable reactions.

Key Synthetic Approaches:

  • Multicomponent Reactions (MCRs): MCRs offer a powerful and efficient means of generating molecular diversity from simple starting materials in a one-pot process.[2][8]

  • Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are instrumental in forging carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the aminopyridine core.[1]

  • Functionalization of Chloropyridines: The reaction of chloropyridines with various amides provides a straightforward and practical method for the synthesis of aminopyridine derivatives.[9]

A generalized workflow for the synthesis and initial screening of a focused library of aminopyridine derivatives is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis start Selection of Starting Materials (e.g., chloropyridines, enamines) reaction Chemical Synthesis (e.g., MCR, Cross-Coupling) start->reaction purification Purification and Characterization (e.g., Chromatography, NMR, MS) reaction->purification primary_assay Primary Biological Assay (e.g., Enzyme Inhibition, Cell Viability) purification->primary_assay hit_id Hit Identification primary_assay->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis hit_id->sar_analysis hit_to_lead Hit-to-Lead Optimization sar_analysis->hit_to_lead hit_to_lead->start Iterative Design and Synthesis

Caption: A typical workflow for the synthesis and screening of novel aminopyridine derivatives.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Language

SAR studies are the cornerstone of lead optimization. By systematically modifying the structure of a hit compound and evaluating the impact on its biological activity, medicinal chemists can identify the key molecular features responsible for potency and selectivity.

Key Considerations in Aminopyridine SAR:

  • Position of the Amino Group: The position of the amino group (2-, 3-, or 4-) significantly influences the molecule's properties and biological activity.[3] For example, 4-aminopyridine is a known potassium channel blocker, while 2-aminopyridine derivatives have been developed as kinase inhibitors.[3][6]

  • Substituents on the Pyridine Ring: The introduction of various substituents (e.g., halogens, alkyl groups, aryl groups) can modulate potency, selectivity, and pharmacokinetic properties.[10]

  • Substituents on the Amino Group: Functionalization of the exocyclic amino group to form amides, carbamates, or ureas can lead to novel derivatives with improved properties.[11]

The insights gained from SAR studies are used to design subsequent generations of compounds with enhanced potency and selectivity. For example, in the development of imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors, SAR analysis of a series of compounds led to the identification of a derivative with an IC50 of 38 nM.[12]

The following table summarizes the SAR of a hypothetical series of 2-aminopyridine derivatives targeting a specific kinase.

CompoundR1R2IC50 (nM)
1a HH5000
1b ClH1200
1c HPhenyl800
1d ClPhenyl46
1e FPhenyl65
1f Cl4-Fluorophenyl32

Data is hypothetical and for illustrative purposes only.

This data suggests that a chloro substituent at the R1 position and an aryl group at the R2 position are beneficial for activity. Further optimization could involve exploring different substitutions on the R2-phenyl ring.

Preclinical Development: From a Promising Molecule to a Potential Drug

Once a lead compound with desirable potency, selectivity, and drug-like properties is identified, it enters the preclinical development phase. This stage involves a comprehensive evaluation of the compound's safety and efficacy in non-human systems.

In Vitro and In Vivo Pharmacology

The pharmacological effects of the lead candidate are further characterized in a battery of in vitro and in vivo assays.

  • Mechanism of Action Studies: Experiments are conducted to elucidate the precise mechanism by which the compound exerts its therapeutic effect. For 4-aminopyridine, this involved detailed electrophysiological studies to demonstrate its blockade of voltage-gated potassium channels.[13]

  • Cell-Based Assays: The activity of the compound is assessed in relevant cell lines. For example, novel CDK8 inhibitors were evaluated for their anti-proliferative potency in colon cancer cell lines.[6]

  • Animal Models of Disease: The efficacy of the compound is tested in animal models that mimic the human disease. For instance, aminopyridine derivatives have been evaluated in in vivo models of spinal cord injury.[11]

ADMET and Pharmacokinetics

A critical aspect of preclinical development is the assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A compound with excellent potency but poor ADMET properties is unlikely to succeed in the clinic.

Key ADMET Parameters:

  • Absorption: The extent and rate at which the drug enters the bloodstream.

  • Distribution: The reversible transfer of a drug from one location to another within the body. For neurodegenerative diseases, the ability to cross the blood-brain barrier is crucial.[14]

  • Metabolism: The chemical modification of a drug by the body, which can lead to activation or inactivation.

  • Excretion: The removal of the drug and its metabolites from the body.

  • Toxicity: The potential for the drug to cause adverse effects.

Both in silico prediction tools and in vitro and in vivo experimental models are used to evaluate the ADMET properties of a drug candidate.[2][15] For example, the toxicity of novel peptide derivatives of 4-aminopyridine was found to be significantly lower than that of the parent compound.[15]

The pharmacokinetic (PK) profile of a compound, which describes its concentration in the body over time, is also determined during this phase. This information is crucial for selecting an appropriate dose and dosing regimen for clinical trials.

The overall preclinical development workflow is a rigorous and data-driven process designed to ensure that only the most promising candidates advance to human clinical trials.

G cluster_preclinical Preclinical Development lead_opt Lead Optimization in_vitro_pharm In Vitro Pharmacology (Mechanism of Action, Cell-based Assays) lead_opt->in_vitro_pharm in_vivo_pharm In Vivo Pharmacology (Animal Models of Disease) in_vitro_pharm->in_vivo_pharm admet ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo_pharm->admet pk_studies Pharmacokinetic (PK) Studies admet->pk_studies safety_pharm Safety Pharmacology pk_studies->safety_pharm formulation Formulation Development safety_pharm->formulation ind_enabling IND-Enabling Studies formulation->ind_enabling ind_submission Investigational New Drug (IND) Application Submission ind_enabling->ind_submission

Caption: A streamlined overview of the preclinical development pathway for a novel therapeutic candidate.

Future Perspectives: The Continuing Evolution of Aminopyridine Therapeutics

The field of aminopyridine drug discovery is continually evolving, driven by advances in our understanding of disease biology and the development of new chemical technologies. Future research will likely focus on:

  • Novel Target Identification: Expanding the range of biological targets for which aminopyridine-based therapies can be developed.

  • Personalized Medicine: Tailoring aminopyridine-based treatments to individual patients based on their genetic makeup and disease characteristics.[1]

  • Advanced Drug Delivery Systems: Developing novel formulations to improve the therapeutic index of aminopyridine drugs, such as sustained-release formulations that provide more stable plasma concentrations.[16]

  • Green Chemistry Approaches: Implementing more environmentally friendly and sustainable synthetic methods for the production of aminopyridine derivatives.[1]

The versatility of the aminopyridine scaffold, combined with the power of modern drug discovery technologies, ensures that this remarkable class of compounds will continue to be a rich source of innovative medicines for years to come.

References

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 688-711. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Medicinal Chemistry, 30(24), 2769-2780. [Link]

  • Chen, Z., Wang, Q., Yan, Y. Y., Jin, D., Wang, Y., Zhang, X. X., & Liu, X. H. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13236-13253. [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(15), 4995. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(15), 4995. [Link]

  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. (2005). European Journal of Medicinal Chemistry, 40(10), 1053-1060. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2020). Future Medicinal Chemistry, 12(16), 1505-1521. [Link]

  • The use of aminopyridines in neurological disorders. (2013). Therapeutic Advances in Neurological Disorders, 6(4), 233-245. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2021). International Journal of Molecular Sciences, 22(16), 8711. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 31, 127718. [Link]

  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Pharmacia, 66(3), 125-130. [Link]

  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. (2019). Journal of Molecular Structure, 1180, 514-523. [Link]

  • 4-Aminopyridine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (2008). Journal of the Brazilian Chemical Society, 19(7), 1407-1411. [Link]

  • Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation, 8(3), e986. [Link]

  • Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). ACS Infectious Diseases, 6(7), 1774-1789. [Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (1995). The Journal of Physiology, 482(Pt 2), 269–285. [Link]

Sources

Spectroscopic Characterization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-fluoro-4-methylphenyl)pyridin-2-amine is a substituted aminopyridine with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its development and application. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical experimental protocols.

The structural complexity of this compound, featuring a fluorinated phenyl ring coupled to an aminopyridine core, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency in a research or manufacturing setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a suitable deuterated solvent is critical for acquiring high-quality NMR spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for aminopyridines due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which is advantageous for variable temperature studies. Furthermore, the amine protons are more likely to be observed as distinct signals in DMSO-d₆, as proton exchange with the solvent is slower compared to protic solvents like methanol-d₄. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom, which aids in peak assignment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans and a relaxation delay that allows for the detection of all carbon signals, including quaternary carbons.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the phenyl rings, as well as the amine and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents (amino, fluoro, and methyl groups) and the aromatic ring currents.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (pyridine)~8.0d~2.0
H-4 (pyridine)~7.7dd~8.5, 2.5
H-3 (pyridine)~6.5d~8.5
H-2' (phenyl)~7.4dd~8.0, 2.0
H-6' (phenyl)~7.3ddd~8.0, 2.0, 1.0
H-5' (phenyl)~7.2t~8.0
NH₂~5.8br s-
CH₃~2.2s-
  • Aromatic Region: The pyridine protons will appear in the downfield region, typically between 6.5 and 8.5 ppm. The proton at position 6 will be the most deshielded due to its proximity to the nitrogen atom. The phenyl protons will also resonate in the aromatic region, with their chemical shifts and multiplicities influenced by the fluorine and methyl substituents.

  • Amine Protons: The amine protons (NH₂) are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

  • Methyl Protons: The methyl group (CH₃) will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Carbon Assignment Predicted Chemical Shift (ppm) Expected Multiplicity (due to ¹⁹F)
C-2 (pyridine)~158s
C-5 (pyridine)~130s
C-4 (pyridine)~148s
C-6 (pyridine)~145s
C-3 (pyridine)~108s
C-1' (phenyl)~135d
C-2' (phenyl)~115d
C-3' (phenyl)~160d
C-4' (phenyl)~125d
C-5' (phenyl)~132s
C-6' (phenyl)~128d
CH₃~15s
  • Aromatic Carbons: The pyridine and phenyl carbons will resonate in the 100-160 ppm range.

  • Fluorine Coupling: The carbon directly bonded to the fluorine atom (C-3') will appear as a doublet with a large coupling constant (¹JCF ≈ 245 Hz). Other carbons in the phenyl ring will also show smaller couplings to the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Causality Behind Experimental Choices

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[1] This involves grinding the sample with dry KBr powder and pressing it into a thin, transparent disk. This method minimizes scattering of the IR beam and avoids the interfering absorbances of a mulling agent. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.[2][3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-F bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (asymmetric)~3450Medium
N-H stretch (symmetric)~3350Medium
Aromatic C-H stretch3100-3000Medium-Weak
Aliphatic C-H stretch (CH₃)2950-2850Medium-Weak
N-H bend1640-1600Strong
Aromatic C=C and C=N stretch1600-1450Medium-Strong
C-N stretch1350-1250Strong
C-F stretch1250-1000Strong
Aromatic C-H out-of-plane bend900-675Strong
  • N-H Vibrations: The primary amine will exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region and a strong N-H bending (scissoring) vibration around 1620 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and phenyl rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-F Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expertise & Experience: Causality Behind Experimental Choices

Electron Ionization (EI) is a hard ionization technique that is well-suited for the analysis of relatively small, volatile organic molecules.[4] The standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns that can be compared to mass spectral libraries.[5][6] This high energy imparts significant internal energy to the molecular ion, leading to characteristic fragmentation that is invaluable for structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.[7]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectral Data and Interpretation

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₁FN₂ = 202.23 g/mol ). The fragmentation pattern will be dictated by the stability of the resulting fragment ions.

m/z Proposed Fragment Fragmentation Pathway
202[C₁₂H₁₁FN₂]⁺Molecular Ion (M⁺)
201[C₁₂H₁₀FN₂]⁺Loss of H radical
187[C₁₁H₈FN₂]⁺Loss of CH₃ radical
173[C₁₁H₁₀FN]⁺Loss of HCN from the pyridine ring
109[C₆H₄F]⁺Cleavage of the C-C bond between the rings
94[C₅H₆N₂]⁺Cleavage of the C-C bond between the rings

Major Fragmentation Pathways:

  • Loss of a Hydrogen Radical: A peak at M-1 is common.

  • Loss of a Methyl Radical: Cleavage of the methyl group from the phenyl ring is an expected fragmentation, leading to a peak at m/z 187.

  • Cleavage of the Pyridine Ring: Loss of neutral molecules like HCN from the pyridine ring is a characteristic fragmentation for pyridine derivatives.

  • Inter-ring Cleavage: The bond connecting the phenyl and pyridine rings can cleave, leading to fragments corresponding to each ring system.

Visualization of Workflow and Fragmentation

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Overall workflow for the spectroscopic characterization.

Fragmentation_Pathway M m/z 202 [C₁₂H₁₁FN₂]⁺ M_minus_H m/z 201 [C₁₂H₁₀FN₂]⁺ M->M_minus_H - H• M_minus_CH3 m/z 187 [C₁₁H₈FN₂]⁺ M->M_minus_CH3 - •CH₃ M_minus_HCN m/z 175 [C₁₁H₁₀FN]⁺ M->M_minus_HCN - HCN Phenyl_fragment m/z 109 [C₆H₄F]⁺ M->Phenyl_fragment Inter-ring cleavage Pyridine_fragment m/z 93 [C₅H₅N₂]⁺ M->Pyridine_fragment Inter-ring cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining predicted spectral data with detailed experimental protocols and interpretative insights, this document serves as a valuable resource for scientists involved in the synthesis, characterization, and application of this and structurally related compounds. The presented data and methodologies are designed to ensure the scientific integrity and logical validation of experimental results in a research and development setting.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy.
  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • A Technique for Preparing Solid Organic Samples for Infrared Analysis.
  • IR Spectroscopy. Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]

  • Understanding Electron Ionization Processes for GC–MS. LCGC North America, 2015, 33(4), 256-261.
  • How to prepare IR samples? (n.d.). Retrieved from [Link]

  • Electron Ionization. Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]

  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. (2025, March 19). Retrieved from [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.). Retrieved from [Link]

  • Ionization Modes: EI. Shimadzu. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the novel compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. In the absence of publicly available experimental data for this specific entity, this guide outlines the theoretical considerations and detailed experimental protocols necessary to generate a robust physicochemical profile. We present predictive analyses based on the compound's structure and detail the industry-standard methodologies, including equilibrium solubility determination and forced degradation studies as mandated by ICH guidelines, to provide a complete roadmap for its evaluation.

Introduction and Molecular Overview

This compound is a bi-aryl heterocyclic compound featuring a 2-aminopyridine ring linked to a substituted fluorotoluene moiety. Such structures are of significant interest in drug discovery due to their potential to act as bioisosteres for other aromatic systems and their capacity for engaging in a variety of intermolecular interactions, including hydrogen bonding and aromatic stacking. The fluorine substituent can modulate electronic properties, metabolic stability, and binding affinity, while the aminopyridine core provides a basic center that can influence solubility and salt formation potential.

A comprehensive understanding of this molecule's solubility and stability is a critical first step in its journey from a synthesized entity to a potential therapeutic agent. Solubility directly impacts bioavailability and the feasibility of different formulation strategies.[1] Stability, assessed through forced degradation, reveals potential degradation pathways and helps in identifying stable storage conditions and shelf-life.[2][3] This guide provides the scientific rationale and step-by-step protocols for a thorough investigation of these critical attributes.

Solubility Profile: Theoretical Predictions and Experimental Determination

The solubility of an Active Pharmaceutical Ingredient (API) is a key determinant of its dissolution rate and subsequent absorption.[1] The structure of this compound suggests a complex solubility profile.

Structural Considerations and Predicted Solubility Behavior
  • Hydrophobicity : The molecule possesses two aromatic rings, contributing to significant hydrophobic character. The fluorine atom is known to increase the hydrophobicity of aromatic compounds.[4][5] This suggests that the intrinsic aqueous solubility is likely to be low.

  • Ionization (pKa) : The 2-aminopyridine moiety contains two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amine. The pyridine nitrogen is typically more basic. The pKa of 2-aminopyridine is approximately 6.86. Substituents on the ring system will modulate this value. Theoretical prediction methods can provide an estimate of the pKa for this specific molecule.[6][7] The compound's solubility is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of a more soluble protonated species.

  • Hydrogen Bonding : The primary amine group is a hydrogen bond donor and acceptor, which can interact with polar solvents. The pyridine nitrogen also acts as a hydrogen bond acceptor. These interactions will favor solubility in polar protic solvents.

Based on these features, low solubility is predicted in neutral aqueous media, with improved solubility in acidic pH and potentially good solubility in polar organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining equilibrium solubility is the shake-flask method, as described in USP General Chapter <1236>.[8][9][10]

Objective: To determine the saturation concentration of the compound in various pharmaceutically relevant media at a controlled temperature (typically 37 °C to simulate physiological conditions).[11]

Methodology:

  • Preparation of Media: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastrointestinal conditions, as well as purified water and relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Add a known volume of the selected medium to each vial. The vials are then sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of excess solid. The supernatant is then carefully removed and clarified by centrifugation or filtration through a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Quantification: The concentration of the dissolved compound in the clarified supernatant is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][13]

  • Data Reporting: The solubility is reported in units such as mg/mL or µg/mL. The pH of the saturated solution should be measured and reported, as it may differ from the starting buffer pH.[8]

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound, which would be generated from the protocol described above.

Solvent/Medium pH (Final) Temperature (°C) Illustrative Solubility (µg/mL)
0.1 N HCl (pH 1.2)1.21371500
Acetate Buffer (pH 4.5)4.5237250
Phosphate Buffer (pH 6.8)6.813715
Phosphate Buffer (pH 7.4)7.393710
Purified Water7.1 (approx.)3712
EthanolN/A25> 10,000
Propylene GlycolN/A255,000
DMSON/A25> 50,000

Disclaimer: The data in this table is for illustrative purposes only and represents a plausible outcome based on the molecule's structure. Actual experimental results are required for confirmation.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh excess API C Add solvent to API in sealed vials A->C B Prepare relevant solvents (e.g., pH buffers, organic) B->C D Equilibrate in shaker bath (e.g., 37°C, 48h) C->D E Centrifuge/Filter to separate solid D->E F Quantify supernatant by validated HPLC method E->F G Report results (mg/mL or µg/mL) F->G

Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[14][15] These studies are conducted under conditions more severe than accelerated stability testing, as outlined in ICH guidelines Q1A and Q1B.[16][17]

Predicted Chemical Liabilities

The structure of this compound presents several potential sites for degradation:

  • Oxidation : The primary aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities.[18][19] The methyl group on the phenyl ring is also a potential site for oxidation to a benzyl alcohol or benzoic acid derivative.

  • Hydrolysis : While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to unforeseen reactions, though this is considered a lower risk. The C-F bond is typically very stable.

  • Photodegradation : Aromatic and heteroaromatic systems can be susceptible to photolytic degradation upon exposure to UV or visible light, potentially leading to radical-mediated reactions or rearrangements.

Experimental Protocols for Forced Degradation

Objective: To intentionally degrade the compound to an appropriate extent (typically 5-20% degradation) to ensure that potential degradants are produced and can be resolved by the analytical method.[14][20]

General Procedure: A solution of the compound (e.g., in methanol/water) is prepared and subjected to the following stress conditions in parallel with a control sample protected from the stressor. Samples are analyzed at various time points by a validated stability-indicating HPLC method.[13][21]

  • Acidic Hydrolysis:

    • Condition: 0.1 N HCl at 60-80 °C.

    • Method: Reflux the sample solution for several hours. Neutralize an aliquot before injection into the HPLC system.

  • Basic Hydrolysis:

    • Condition: 0.1 N NaOH at 60-80 °C.

    • Method: Reflux the sample solution for several hours. Neutralize an aliquot before injection.

  • Oxidative Degradation:

    • Condition: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Method: Stir the sample solution with H₂O₂. Monitor the reaction progress frequently as oxidation can be rapid.

  • Thermal Degradation:

    • Condition: The solid drug substance is exposed to dry heat (e.g., 80-100 °C) in a calibrated oven.

    • Method: Place a thin layer of the solid API in a petri dish. Analyze by dissolving a weighed amount at predetermined intervals. Thermal degradation often reveals instabilities in the solid state.[22][23][24]

  • Photostability:

    • Condition: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[1][16][25]

    • Method: Use a calibrated photostability chamber. A control sample should be wrapped in aluminum foil to shield it from light.

Illustrative Forced Degradation Results

The following table summarizes a hypothetical degradation profile.

Stress Condition Severity Time Illustrative % Degradation Number of Major Degradants
0.1 N HCl80 °C24 h< 5%1
0.1 N NaOH80 °C24 h< 5%1
3% H₂O₂Room Temp8 h~15%3
30% H₂O₂Room Temp2 h> 50% (extensive)> 5
Thermal (Solid)100 °C7 days< 2%0
Photolytic (Solid)ICH Q1BN/A~8%2

Disclaimer: This data is illustrative. Actual degradation will depend on the intrinsic reactivity of the molecule.

Hypothesized Degradation Pathway: Oxidation

Oxidation is often a primary degradation pathway for molecules containing aromatic amines. A plausible route involves the oxidation of the exocyclic amine.

G A 5-(3-Fluoro-4-methylphenyl) pyridin-2-amine (Parent Compound) B N-Oxide Derivative (Degradant 1) A->B H₂O₂ C Nitroso Derivative (Degradant 2) A->C H₂O₂ D Further Oxidative Products/Polymers B->D Stress C->D Stress

Hypothesized Oxidative Degradation Pathway.

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By combining theoretical predictions based on molecular structure with detailed, industry-standard experimental protocols, researchers can systematically generate the critical data required for informed decision-making in the drug development process. The outlined methodologies for equilibrium solubility and forced degradation studies are aligned with regulatory expectations and are designed to produce a reliable and thorough physicochemical profile. The successful execution of these studies will be foundational for any future formulation, manufacturing, and clinical development of this compound.

References

  • Larranaga, M. D., Lewis, R. J., Sr., & Lewis, R. A. (2016). Hawley's Condensed Chemical Dictionary. John Wiley & Sons.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Bak, A., et al. (2019).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56-68.
  • European Medicines Agency. (1998). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Jenke, D. (2007). A review of the chemical and physical interactions of drugs with plastic intravenous container systems. PDA Journal of Pharmaceutical Science and Technology, 61(1), 1-18.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • USP-NF. (2023). <1236> Solubility Measurements.
  • Reynolds, D. W., et al. (2002). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 26(2), 48-56.
  • Thatcher, S. R., et al. (2013). A practical guide to pharmaceutical photostability. Pharmaceutical Technology, 37(4), 48-53.
  • Wesolowski, M., & Rojek, B. (2013). Thermal analysis in quality control of pharmaceuticals. Journal of Thermal Analysis and Calorimetry, 113(1), 239-250.
  • United States Pharmacopeia. (2013).
  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(10), 748-759.
  • Jeon, J.-R., et al. (2010). Oxidative degradation of aromatic amines by a laccase-mediator system.
  • Lin, C.-L., et al. (2019). Progressive Hydrophobicity of Fluorobenzenes. The Journal of Physical Chemistry B, 123(47), 10083–10088.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • Liptak, M. D., & Shields, G. C. (2001). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of the American Chemical Society, 123(29), 7314–7319.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

  • Gálico, D. A., et al. (2022). Thermal stability and decomposition of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 147(1), 161-173.
  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Choudhary, A. (2018). Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product. Pharmaguideline.
  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766-3775.
  • Colucci, D., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.
  • Robalo, J. R., & Vila Verde, A. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Physical Chemistry Chemical Physics, 21(5), 2372-2382.
  • Wesolowski, M., & Szczesna, A. (2020). Thermal stability and decomposition of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 142(1), 1-13.
  • Palmer, D. S., et al. (2007). Prediction of drug solubility from molecular structure using a drug-like training set. Molecular Pharmaceutics, 4(4), 567-578.
  • Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The polar hydrophobicity of fluorinated compounds. ChemBioChem, 5(5), 622-627.
  • Martí, S., et al. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. The Journal of Physical Chemistry A, 108(48), 10794-10800.
  • Al-Mamun, M. A., et al. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry, 2018, 8540317.
  • Biffinger, J. C., et al. (2004). The Polar Hydrophobicity of Fluorinated Compounds. ChemBioChem, 5(5), 622-627.
  • Shinkai, I. (1997).
  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 131-138.
  • Kumar, A. (2017). Pyridine: Synthesis, reactions and medicinal uses. SlideShare.
  • Dong, M. W. (2013). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC North America, 31(10), 882-893.
  • Surov, A. O., et al. (2022). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, 22(1), 1-22.
  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 79(9), 862-865.
  • Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 111(5), 3649-3712.
  • Dehghani, H., & Modarress, H. (2018). Prediction of solubility of active pharmaceutical ingredients by semi-predictive Flory Huggins/Hansen model. Journal of Molecular Liquids, 272, 533-540.
  • NotBaran. (2017, August 1). Why are fluoroalkyl chains hydrophobic/oleophobic? Chemistry Stack Exchange. [Link]

  • Tanaka, H., et al. (2021). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Omega, 6(32), 21061-21069.
  • Glomme, A., et al. (2005). 1236 Solubility Measurements. Pharmaceutical Forum, 31(1), 253-261.
  • Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 90(10), 2622-2637.
  • El-Gaby, M. S. A. (2015). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Mini-Reviews in Organic Chemistry, 12(3), 209-234.
  • Atalay, A. (2019). Determination of the pKa values of some pyridine derivatives by computational methods.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. In the absence of direct experimental data for this specific molecule in the public domain, this document leverages a structure-activity relationship (SAR) approach. By examining the known biological activities of structurally analogous compounds, we infer and discuss the most probable pharmacological targets and mechanisms of action for this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel aminopyridine derivatives.

Introduction: The Rationale for a Structure-Activity Relationship (SAR) Driven Analysis

The compound this compound is a distinct chemical entity for which, at the time of this writing, dedicated biological studies are not publicly available. However, its core structure, a substituted 2-aminopyridine, is a well-recognized pharmacophore present in numerous biologically active molecules. The strategic placement of a fluoro-methylphenyl group at the 5-position of the pyridine ring suggests the potential for specific interactions with biological targets.

Given the nascent stage of research on this particular compound, a predictive analysis based on the biological activities of its structural analogs is a scientifically rigorous and valuable approach. This guide will, therefore, dissect the biological profiles of closely related molecules to build a well-founded hypothesis on the potential therapeutic applications of this compound. Our analysis will focus on key areas where aminopyridine derivatives have shown significant promise, including kinase inhibition, androgen receptor modulation, and bio-activatable antitumor agents.

The 2-Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminopyridine moiety is a cornerstone in the design of therapeutic agents due to its ability to form key hydrogen bond interactions with various biological targets. Its synthesis is well-established, offering a versatile platform for the development of diverse chemical libraries.

General Synthetic Strategies for 2-Aminopyridine Derivatives

The synthesis of substituted 2-aminopyridines can be achieved through several established chemical routes. These methods provide the flexibility to introduce a wide range of substituents on both the pyridine and amine moieties, enabling fine-tuning of the molecule's physicochemical and pharmacological properties.

One common approach involves multicomponent one-pot reactions, which are efficient and allow for the rapid generation of diverse 2-aminopyridine derivatives. For instance, the reaction of enaminones with malononitrile and a primary amine under solvent-free conditions provides a straightforward route to substituted 2-amino-3-cyanopyridines[1]. Another versatile method is the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine, which yields multi-substituted 2-aminopyridines under mild conditions.

More classical approaches include the substitution of a leaving group, such as a halogen, at the 2-position of the pyridine ring with an amine. The use of a dihydrothiazolopyridinium salt derived from 2-mercaptopyridine also presents a mild, two-step synthesis of 2-aminopyridines upon reaction with excess amines[2]. The choice of synthetic route is often dictated by the desired substitution pattern and the scalability of the process for potential future development.

Potential Biological Activities Inferred from Structural Analogs

The following sections explore the biological activities of compounds structurally related to this compound. This SAR analysis forms the basis for predicting the potential therapeutic targets of the title compound.

Kinase Inhibition: A Prominent Target for Aminopyridine Derivatives

The 2-aminopyridine scaffold is frequently employed in the design of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP.

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A notable structural analog is 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309 or bimiralisib) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor[3][4][5]. PQR309 has demonstrated efficacy in inhibiting the proliferation of tumor cell lines and is currently in clinical trials for advanced solid tumors and refractory lymphoma[3][5]. The 2-aminopyridine moiety in PQR309 is crucial for its interaction with the kinase domain.

Given the presence of the same 2-aminopyridine core in this compound, it is plausible that it could also exhibit inhibitory activity against PI3K, mTOR, or other related kinases. The nature of the substituent at the 5-position of the pyridine ring will significantly influence the potency and selectivity of this interaction.

Table 1: In Vitro Activity of PQR309, a PI3K/mTOR Inhibitor Analog

CompoundTargetIC50 (nM)Source
PQR309PI3Kα31[5]
PQR309PI3Kβ91[5]
PQR309PI3Kδ40[5]
PQR309PI3Kγ39[5]
PQR309mTOR83[5]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation PQR309 PQR309 (Analog) PQR309->PI3K Inhibition PQR309->mTORC1 Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.

A class of compounds, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines , which share a similar aminopyrimidine core, have been identified as potent inhibitors of Aurora A and B kinases[6][7]. The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , exhibited potent inhibition of both Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively, and has entered clinical trials[6][7]. The anticancer effects of these compounds are attributed to the induction of cell death following mitotic failure.

The structural similarity of the aminopyridine core suggests that this compound could also potentially interact with the ATP-binding pocket of Aurora kinases. The fluoro-methylphenyl substituent would likely occupy a region of the binding site that influences potency and selectivity.

Table 2: In Vitro Activity of an Aurora Kinase Inhibitor Analog

CompoundTargetKi (nM)Source
CYC116Aurora A8.0[7]
CYC116Aurora B9.2[7]

Kinase_Inhibitor_Screening_Workflow In_Vivo_Studies In Vivo Efficacy Studies (e.g., xenograft models) ADMET_Profiling ADMET_Profiling ADMET_Profiling->In_Vivo_Studies

Androgen Receptor Antagonism

The androgen receptor (AR) is a key driver of prostate cancer, and AR antagonists are a mainstay of treatment. However, the emergence of resistance, often through AR mutations, is a significant clinical challenge.

A recent study identified 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2) as a novel, pure AR antagonist that is effective against both wild-type and drug-resistant AR variants[8][9][10][11]. This compound, with an IC50 of 0.30 µM, demonstrated potent inhibition of the AR pathway and suppressed tumor growth in a xenograft mouse model[9][10].

The shared N-phenyl-pyridin-2-amine scaffold between EF2 and this compound suggests that the latter could also possess AR modulatory activity. The substitution pattern on the phenyl ring is critical for determining the nature and potency of this interaction. The 3-fluoro-4-methyl substitution on the phenyl ring of the title compound would need to be evaluated for its ability to confer antagonistic properties against the AR.

Table 3: In Vitro Activity of an Androgen Receptor Antagonist Analog

CompoundTargetIC50 (µM)Source
EF2Androgen Receptor0.30[9][10]
Antitumor Activity via Bioactivation and DNA Adduct Formation

A distinct mechanism of action is observed for another class of structurally related compounds, the 2-(4-amino-3-methylphenyl)benzothiazoles . The lead compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) , is a potent and selective experimental antitumor agent[12]. Its mechanism involves bioactivation by the cytochrome P450 1A1 (CYP1A1) enzyme to form reactive electrophilic species that covalently bind to DNA, leading to lethal damage in sensitive cancer cells[12].

While the core of 5F 203 is a benzothiazole rather than a pyridine, it shares the 4-amino-3-methylphenyl moiety (or a bioisostere thereof) with the phenyl portion of this compound. This raises the intriguing possibility that the title compound could also be a substrate for CYP enzymes, potentially leading to the formation of reactive metabolites with antitumor activity. This would represent a different therapeutic strategy compared to direct receptor or enzyme inhibition.

Bioactivation_Mechanism Prodrug 5F 203 (Analog) CYP1A1 CYP1A1 Enzyme Prodrug->CYP1A1 Metabolism Reactive_Metabolite Electrophilic Metabolite CYP1A1->Reactive_Metabolite DNA DNA Reactive_Metabolite->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Apoptosis Cell Death (Apoptosis) DNA_Adduct->Apoptosis Induces

Discussion and Future Perspectives

The SAR analysis presented in this guide suggests that this compound is a molecule of significant therapeutic potential. Based on the activities of its structural analogs, the most promising avenues for investigation include its potential as a:

  • Kinase inhibitor , particularly targeting the PI3K/mTOR pathway or Aurora kinases.

  • Androgen receptor antagonist , with potential applications in prostate cancer.

  • Bio-activatable antitumor agent , should it be a substrate for metabolic enzymes like CYP1A1.

To validate these hypotheses, a clear experimental path is required. The initial steps should involve a broad in vitro screening campaign. This would include:

  • Kinase Profiling: Screening against a comprehensive panel of kinases to identify potential targets and assess selectivity.

  • Receptor Binding Assays: Evaluating its binding affinity for the androgen receptor and its functional activity as an agonist or antagonist.

  • Cytotoxicity Screening: Assessing its antiproliferative activity against a panel of cancer cell lines, including those known to be sensitive to the analog compounds discussed.

  • Metabolic Stability and Metabolite Identification: Investigating its metabolism in liver microsomes to determine if reactive metabolites are formed.

The results of these initial studies will provide the necessary data to guide further preclinical development, including lead optimization and in vivo efficacy studies. The versatile 2-aminopyridine scaffold, combined with the specific substitution pattern of this compound, makes it a compelling candidate for further investigation in the pursuit of novel therapeutics.

References

  • Al-Warhi, T., Al-Faifi, S., Al-Ghorbani, M., Al-shar'i, N. A., Wani, T. A., & Al-Ghamdi, M. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(23), 7129. [Link]

  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Marone, R., ... & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

  • Bradshaw, T. D., Bibby, M. C., Double, J. A., Fichtner, I., Cooper, P. A., Patterson, L. H., & Stevens, M. F. (2002). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 1(4), 275-284. [Link]

  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Marone, R., ... & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

  • Wang, E., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Scribd. [Link]

  • Katritzky, A. R., & Rogers, J. W. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2006(5), 108-115. [Link]

  • Wang, E., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Marone, R., ... & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

  • Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

  • Wang, E., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry. [Link]

  • Wang, E., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. ACS Publications. [Link]

Sources

Methodological & Application

Application of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pyridin-2-Amine Scaffolds as Kinase Inhibitors: A Case Study with the Dual PI3K/mTOR Inhibitor Bimiralisib (PQR309)

Authored by: Gemini, Senior Application Scientist

Foreword for the Researcher

The 2-aminopyridine moiety is a privileged scaffold in kinase inhibitor design, frequently serving as a hinge-binding motif that anchors small molecules into the ATP-binding pocket of target kinases. While your interest lies in the specific molecule 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, publicly available data on its specific kinase targets and biological activity is currently limited.

To provide a scientifically rigorous and immediately applicable guide, this document will focus on the well-characterized clinical candidate Bimiralisib (PQR309) . Bimiralisib, or 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, shares the core pyridin-2-amine structure and serves as an exemplary model for this class of inhibitors. It is a potent, orally bioavailable, brain-penetrant dual inhibitor of Phosphoinositide 3-Kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1][2]

The principles, protocols, and data interpretation frameworks detailed herein are broadly applicable and can serve as a robust starting point for investigating novel pyridin-2-amine derivatives, including the one of your initial interest.

Introduction to Bimiralisib: A Dual PI3K/mTOR Inhibitor

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[3][4] Its frequent dysregulation is a hallmark of many human cancers, making it a primary target for therapeutic intervention.[5][6]

Bimiralisib was developed as a potent dual inhibitor targeting both PI3K and mTOR, two critical nodes in this pathway.[7] This dual-action mechanism is designed to circumvent the complex feedback loops that can limit the efficacy of inhibitors targeting only a single point in the cascade.[2] Specifically, Bimiralisib inhibits all four class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2), leading to potent anti-proliferative effects and, in some contexts, apoptosis.[7][8]

Physicochemical Properties & Handling
PropertyValueReference
IUPAC Name 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine[9]
Molecular Formula C₁₇H₂₀F₃N₇O₂[1]
Molecular Weight 411.38 g/mol [1]
CAS Number 1225037-39-7[1]
Solubility (in DMSO) ~14.58 mM (6 mg/mL)[1]
Storage Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[1]

Safety Precautions: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Handle in a well-ventilated area or chemical fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Axis

Bimiralisib exerts its function by binding to the ATP-binding pocket of PI3K and mTOR, preventing the phosphorylation of their respective substrates.

  • PI3K Inhibition: By inhibiting class I PI3K isoforms, Bimiralisib blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[3]

  • mTOR Inhibition: Direct inhibition of mTORC1 and mTORC2 blocks the phosphorylation of key substrates like S6 ribosomal protein (S6K) and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[6][7]

The simultaneous inhibition of these two master regulators leads to a comprehensive shutdown of the pathway, resulting in cell cycle arrest (primarily in the G1 phase) and reduced cell survival.[10][11]

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival AKT->Downstream Other Substrates mTORC2 mTORC2 mTORC2->AKT p-Ser473 mTORC1->Downstream Inhibitor Bimiralisib (PQR309) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Figure 1. Bimiralisib inhibits PI3K and mTOR within the signaling cascade.

Quantitative Inhibitory Profile

The potency of Bimiralisib has been characterized in both biochemical (cell-free) and cellular assays.

Table 1: Biochemical IC₅₀ Values of Bimiralisib
Target KinaseIC₅₀ (nM)Reference
PI3Kα33[7]
PI3Kβ661[7]
PI3Kγ708[7]
PI3Kδ451[7]
mTOR89[7]
PI3Kα (H1047R mutant)36[7]
Table 2: Cellular IC₅₀ / GI₅₀ Values in Cancer Cell Lines
Cell Line TypeMedian IC₅₀ (nM)CommentsReference
Lymphoma (panel of 49)23372-hour treatment, MTT assay[10]
Endometrial Cancer~500 - 100072-hour treatment, MTT assay[11]

Experimental Protocols

The following protocols provide a framework for characterizing the activity of Bimiralisib or similar pyridin-2-amine kinase inhibitors.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of the compound on purified kinase enzymes by measuring ATP-to-ADP conversion.

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Prepare serial dilutions of Bimiralisib in DMSO C Add Bimiralisib dilutions and Kinase Mix to plate A->C B Prepare Kinase Reaction Mix: - Purified Kinase (PI3K/mTOR) - Substrate (e.g., PIP2) - Assay Buffer B->C D Initiate reaction by adding ATP C->D E Incubate at RT (e.g., 60 min) D->E F Add ADP-Glo™ Reagent to deplete unused ATP E->F G Incubate at RT (40 min) F->G H Add Kinase Detection Reagent to convert ADP to ATP G->H I Incubate at RT (30 min) H->I J Measure Luminescence (Plate Reader) I->J

Figure 2. Workflow for the ADP-Glo™ biochemical kinase assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Bimiralisib in 100% DMSO, starting from a 1 mM stock.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 2 µL of a 2x kinase/substrate solution (e.g., 10 nM PI3Kα and 100 µM PIP2 in kinase buffer).

    • Causality Check: Pre-incubating the enzyme with the inhibitor for 10-15 minutes before adding ATP allows the compound to bind to the kinase, ensuring an accurate measurement of its inhibitory potential.

    • Initiate the reaction by adding 2 µL of a 2x ATP solution (final concentration should be at the Km for the specific kinase).

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the compound's cytostatic or cytotoxic effects.[10]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., lymphoma or endometrial cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Bimiralisib in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of Bimiralisib or DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Causality Check: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole reduced to purple formazan crystals by metabolically active cells. This reduction only occurs in viable cells with active mitochondrial dehydrogenases, directly correlating the color change to cell viability.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot against the inhibitor concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ using non-linear regression.

Protocol 3: Western Blot for Target Engagement

This protocol assesses the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway (e.g., p-AKT, p-S6K) to confirm that the inhibitor is engaging its target within the cell.[11]

Western_Blot_Workflow A Seed and grow cells in 6-well plates B Treat cells with Bimiralisib (e.g., 0.5-1 µM for 2-24h) A->B C Wash with cold PBS and lyse cells on ice B->C D Quantify protein concentration (BCA Assay) C->D E Denature proteins and load onto SDS-PAGE gel D->E F Transfer proteins to PVDF membrane E->F G Block membrane (e.g., 5% BSA) F->G H Incubate with Primary Antibody (e.g., anti-p-AKT Ser473) G->H I Incubate with HRP-conjugated Secondary Antibody H->I J Add ECL substrate and image chemiluminescence I->J

Figure 3. General workflow for Western Blot analysis of target engagement.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Bimiralisib (e.g., 0.1, 0.5, 1.0 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Causality Check: Phosphatase inhibitors are absolutely critical. Without them, cellular phosphatases will rapidly dephosphorylate target proteins like AKT after lysis, masking the inhibitory effect of the compound and leading to false-negative results.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer and boil for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A clear reduction in the p-AKT/total AKT ratio in Bimiralisib-treated samples confirms on-target activity.

References

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Tarantelli, C., et al. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clinical Cancer Research, 24(1), 120–129. Retrieved from [Link]

  • Janku, F., et al. (2018). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cell & Bioscience, 8(1). Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]

  • Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Retrieved from [Link]

  • El-Khoueiry, A., et al. (2014). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book. Retrieved from [Link]

  • Drugs of the Future. (2018). Bimiralisib. Drugs of the Future, 43(10), 719. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Buparlisib used for?. Retrieved from [Link]

  • ResearchGate. (2018). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of bimiralisib. Retrieved from [Link]

  • Chen, C.-A., et al. (2020). Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines. International Journal of Molecular Sciences, 21(3), 1093. Retrieved from [Link]

Sources

Application Notes & Protocols: Experimental Design for High-Throughput Screening of Aminopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the design and execution of high-throughput screening (HTS) campaigns targeting aminopyridine-based compound libraries. Aminopyridines are a privileged scaffold in medicinal chemistry, recognized for their diverse pharmacological activities, particularly as modulators of kinases and ion channels.[1][2][3][4][5] This document outlines detailed protocols and critical considerations, from initial assay development and validation to hit confirmation and triage, ensuring a robust and efficient drug discovery process. We address the specific challenges associated with aminopyridines, including potential assay interference, and provide methodologies to mitigate these issues, thereby increasing the quality and reliability of screening outcomes.

Introduction: The Significance of Aminopyridines in Drug Discovery

Aminopyridines are heterocyclic compounds featuring a pyridine ring substituted with an amine group. Their structural simplicity, low molecular weight, and versatile functionality make them ideal starting points for the synthesis of diverse and biologically active molecules.[1] The aminopyridine core can interact with a wide array of biological targets, with a well-documented mechanism being the blockade of voltage-gated potassium channels.[5] This has led to approved therapeutics such as dalfampridine for multiple sclerosis.[5] Furthermore, recent research has highlighted their potential in developing treatments for neglected tropical diseases and as dual inhibitors for complex diseases like cancer.[2][3]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid testing of millions of chemical compounds to identify those that modulate a specific biomolecular pathway.[6][7][8] When applied to aminopyridine libraries, HTS can unlock novel chemical matter for therapeutic development. However, a successful HTS campaign is not merely a matter of scale; it is built upon a foundation of meticulous experimental design, rigorous quality control, and a strategic workflow for data analysis and hit validation.[6][9]

Part 1: Foundational Assay Development and Validation

The success of any HTS campaign is contingent upon the quality of the assay. A robust assay must be sensitive, reproducible, and suitable for automation in a high-density format (typically 384- or 1536-well plates).[10][11][12]

Selecting the Appropriate Assay Technology

The choice of assay technology is dictated by the biological target. Both biochemical and cell-based assays are viable options, each with distinct advantages.[13][14]

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target (e.g., an enzyme or receptor). They are generally simpler to develop and less prone to off-target effects. Common formats include:

    • Fluorescence Polarization (FP): Ideal for monitoring molecular interactions, such as inhibitor binding to a protein target. FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[15][16][17][18] It is a homogenous, robust, and cost-effective method.[15][19]

    • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based technology used to study biomolecular interactions.[20][21] When donor and acceptor beads are brought into proximity by a biological interaction, a cascade of chemical reactions produces a strong luminescent signal.[20][22][23]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures energy transfer between a donor and acceptor fluorophore, providing a robust readout for binding events or enzymatic activity.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, offering more physiologically relevant data on efficacy, permeability, and potential toxicity.[13] They are essential for understanding a compound's activity in a complex biological context.[13] Examples include reporter gene assays, cell viability assays, and assays measuring second messengers like cAMP.[14][24]

The Cornerstone of HTS Quality: The Z'-Factor

Before initiating a full-scale screen, the assay's quality must be statistically validated using the Z'-factor. This parameter provides a measure of the separation between the high (positive) and low (negative) signal controls, accounting for data variation.[25][26][27]

The Z'-factor is calculated as follows: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Where:

  • SD = Standard Deviation

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[25][26]
0 to 0.5Marginal assay; may require further optimization.[25][26]
< 0Unsuitable for screening; signals overlap.[25][27]

An assay must consistently achieve a Z'-factor of > 0.5 before proceeding to a pilot screen or full HTS campaign.[10]

Protocol 1: Assay Miniaturization and Z'-Factor Validation

This protocol describes the process of adapting a benchtop assay to a 384-well HTS format and validating its performance.

Objective: To confirm assay robustness and reproducibility in a high-throughput format.

Materials:

  • 384-well assay plates (e.g., white opaque plates for luminescence/AlphaScreen, black plates for fluorescence).

  • Positive control compound (known activator/inhibitor).

  • Negative control (vehicle, typically DMSO).

  • All necessary assay reagents (enzymes, substrates, cells, detection reagents).

  • Automated liquid handling systems and plate reader.[8]

Procedure:

  • Plate Layout Design: Design a plate map that includes ample controls. A typical validation plate might dedicate half the plate to positive controls and the other half to negative controls (e.g., 192 wells each).

  • Reagent Dispensing: Using automated liquid handlers, dispense all assay components into the 384-well plates, followed by the control compounds. Ensure the final DMSO concentration is consistent across all wells and typically kept below 1% v/v.[11]

  • Incubation: Incubate the plates according to the optimized assay conditions (time, temperature).

  • Signal Detection: Add detection reagents (if required) and read the plates using a microplate reader configured for the appropriate detection mode (e.g., FP, luminescence).[28]

  • Data Analysis: a. Export the raw data. b. Calculate the mean and standard deviation for both the positive and negative control populations. c. Use the formula above to calculate the Z'-factor.

  • Validation: Repeat the experiment on multiple days with different batches of reagents to ensure the Z'-factor is consistently ≥ 0.5.

Part 2: The High-Throughput Screening Cascade

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true hits while systematically eliminating false positives.[11] This workflow is often referred to as a screening cascade.

Diagram: The HTS Workflow Cascade

HTS_Workflow AssayDev Assay Development & Z' > 0.5 Validation PilotScreen Pilot Screen (~2,000 Compounds) AssayDev->PilotScreen Proceed PrimaryHTS Primary HTS (Full Library @ 10 µM) PilotScreen->PrimaryHTS Confirm Robustness HitSelection Hit Selection (e.g., >3 SD from Mean) PrimaryHTS->HitSelection Analyze Data HitConfirmation Hit Confirmation (Fresh Compound Re-test) HitSelection->HitConfirmation Prioritize Hits DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirmation->DoseResponse Confirm Activity Triage Hit Triage Cascade (Counter-screens, Orthogonal Assays) DoseResponse->Triage Characterize Potency Lead Validated Hits for Lead Optimization Triage->Lead Eliminate Artifacts

Caption: A typical workflow for a high-throughput screening campaign.

Pilot and Primary Screening
  • Pilot Screen: Before committing to the full library, a smaller, representative subset (~1,000-5,000 compounds) is screened.[10] This step serves as a final systems check to assess the assay's performance under real screening conditions, evaluate the hit rate, and refine data analysis protocols.[10]

  • Primary Screen: The entire compound library is screened at a single concentration (typically 10-20 µM).[10][29] The goal is to cast a wide net and identify any compound showing a statistically significant effect. This process relies heavily on robotics and automation to handle the large volume of plates.[6][8][12]

Protocol 2: Primary HTS using Fluorescence Polarization

Objective: To screen a 100,000-compound aminopyridine library for inhibitors of a protein-protein interaction (PPI).

Materials:

  • Aminopyridine library plated in 384-well format.

  • Fluorescently labeled peptide tracer.

  • Target protein.

  • Assay buffer.

  • Positive control (unlabeled peptide or known inhibitor).

  • Negative control (DMSO).

  • Acoustic dispenser (e.g., Labcyte Echo) for compound transfer.

  • Microplate reader with FP capabilities.

Procedure:

  • Compound Transfer: Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each library compound from the stock plates to the destination assay plates.

  • Reagent Addition: Add the target protein to all wells, followed by the fluorescent tracer. The order of addition should be optimized during assay development.

  • Plate Layout: Each plate must contain dedicated control wells:

    • Negative Controls (0% inhibition): Contain all reagents + DMSO.

    • Positive Controls (100% inhibition): Contain all reagents + a saturating concentration of the positive control compound.

  • Incubation: Incubate plates at room temperature for the predetermined time to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the FP signal (in millipolarization units, mP) on a plate reader.

  • Data Analysis: a. Normalize the data on a per-plate basis using the control wells. Percent inhibition is a common metric. b. Calculate the Z'-factor for each plate to monitor assay quality throughout the screen. c. Identify primary "hits" as compounds that exhibit an effect greater than a set threshold (e.g., >3 standard deviations from the mean of the sample wells or >50% inhibition).[30]

Part 3: Data Analysis, Hit Confirmation, and Triage

Raw HTS data is inherently noisy.[30] A systematic process of data analysis, hit confirmation, and triage is crucial to distinguish true biological activity from experimental artifacts.[9][31]

Hit Confirmation and Potency Determination

Primary hits must be re-tested to confirm their activity.[10] This involves sourcing fresh powder of the hit compound (to rule out degradation or contamination in the original library sample) and re-testing it in the primary assay.[28][31] Confirmed hits then proceed to dose-response analysis, where the compound is tested across a range of concentrations (typically an 8- to 12-point titration) to determine its potency (IC50 or EC50).

Addressing Aminopyridine-Specific Assay Interference

Aminopyridine scaffolds can, in some cases, be prone to specific types of assay interference. It is critical to proactively screen for these artifacts.

  • Fluorescence Interference: Many small molecules, including some heterocyclic structures, are intrinsically fluorescent.[32] In fluorescence-based assays (like FP or FRET), this can lead to false positives (if the compound fluoresces at the detection wavelength) or false negatives (if the compound quenches the probe's signal).[32][33]

  • Pan-Assay Interference Compounds (PAINS): PAINS are chemical structures that appear as hits in multiple HTS assays through non-specific mechanisms, such as aggregation, redox cycling, or covalent reactivity.[34][35][36] While not all aminopyridines are PAINS, it is important to be aware of and filter for known problematic substructures.[36]

Diagram: Hit Triage and Validation Funnel```dot

// Node Definitions PrimaryHits [label="Primary Hits\n(e.g., 1000 compounds)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConfirmedHits [label="Confirmed Hits\n(Dose-Response, IC50 < 10 µM)\n(e.g., 100 compounds)", fillcolor="#FBBC05", fontcolor="#202124"]; TriageAssays [label="Triage Assays", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Interference [label="Fluorescence Interference\n(No Intrinsic Signal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Orthogonal [label="Orthogonal Assay\n(Confirms On-Target Activity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity Panel\n(Inactive vs. Related Targets)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ValidatedHits [label="Validated Hits\n(e.g., 5-10 compounds)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PrimaryHits -> ConfirmedHits; ConfirmedHits -> TriageAssays; TriageAssays -> Interference; TriageAssays -> Orthogonal; TriageAssays -> Selectivity; {Interference, Orthogonal, Selectivity} -> ValidatedHits [style=dashed]; }``` Caption: The hit triage process systematically filters primary hits.

Protocol 3: Counter-Screen for Fluorescence Interference

Objective: To identify and eliminate compounds that are intrinsically fluorescent at the assay's wavelengths.

Materials:

  • Confirmed hit compounds.

  • Assay buffer (without fluorescent probe or detection reagents).

  • 384-well black assay plates.

  • Microplate reader with fluorescence intensity detection.

Procedure:

  • Compound Plating: Add the hit compounds to the wells at the same concentration used in the primary screen.

  • Buffer Addition: Add assay buffer to all wells.

  • Plate Reading: Read the plate using the exact same excitation and emission wavelength settings as the primary FP assay.

  • Data Analysis: Any compound that produces a significant signal above the background (buffer-only wells) is flagged as a potential fluorescent interferent and should be deprioritized or validated using a non-fluorescent orthogonal assay.

[32][33]#### 3.3 Orthogonal and Selectivity Assays

  • Orthogonal Assays: These are assays that measure the same biological endpoint as the primary screen but use a different detection technology (e.g., confirming hits from an FP screen with an AlphaScreen assay). T[32]his is a powerful method to confirm that the compound's activity is genuine and not an artifact of the primary assay format. *[33] Selectivity Assays: To ensure the hit compound is specific for the intended target, it should be tested against related targets (e.g., other kinases in the same family). A desirable hit will show high potency for the target of interest and little to no activity against related off-targets.

Conclusion

The high-throughput screening of aminopyridine libraries is a potent strategy for the discovery of novel therapeutic candidates. Success hinges on a well-conceived experimental design that emphasizes scientific rigor from the outset. By investing in robust assay development, adhering to stringent quality control metrics like the Z'-factor, and implementing a systematic hit triage cascade that includes specific counter-screens for potential aminopyridine-related artifacts, researchers can significantly enhance the probability of identifying high-quality, validated hits worthy of advancing into lead optimization programs. This disciplined approach transforms HTS from a simple screen into a strategic discovery engine.

References

  • Vertex AI Search. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • Vertex AI Search. AlphaScreen | BMG LABTECH.
  • Vertex AI Search. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Vertex AI Search. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad.
  • Vertex AI Search. Z-factors - BIT 479/579 High-throughput Discovery.
  • Vertex AI Search. On HTS: Z-factor.
  • Vertex AI Search. AlphaLISA and AlphaScreen No-wash Assays - Revvity.
  • Vertex AI Search. Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic.
  • Vertex AI Search.
  • Vertex AI Search. High throughput screening of small molecule library: procedure, challenges and future.
  • Vertex AI Search. Z-factor - Wikipedia.
  • Vertex AI Search. Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Vertex AI Search. High-throughput screening - Wikipedia.
  • Vertex AI Search. High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ.
  • Vertex AI Search.
  • Vertex AI Search. AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and...
  • Vertex AI Search. High Throughput Screening (HTS) - BOC Sciences.
  • Vertex AI Search. AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity.
  • Vertex AI Search. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC - NIH.
  • Vertex AI Search.
  • Vertex AI Search. High-throughput screening (HTS) | BMG LABTECH.
  • Vertex AI Search.
  • Vertex AI Search. High-Throughput Screening (HTS)
  • Vertex AI Search. What is the current value of fluorescence polarization assays in small molecule screening?.
  • Vertex AI Search. An Overview of High Throughput Screening | The Scientist.
  • Vertex AI Search. 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing.
  • Vertex AI Search. Interference with Fluorescence and Absorbance - PubMed.
  • Vertex AI Search. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central.
  • Vertex AI Search. Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH.
  • Vertex AI Search.
  • Vertex AI Search. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - Semantic Scholar.
  • Vertex AI Search. A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds - Benchchem.
  • Vertex AI Search. Pan-assay interference compounds - Grokipedia.
  • Vertex AI Search. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - NIH.
  • Vertex AI Search.
  • Vertex AI Search. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F.
  • Vertex AI Search. Pan-assay interference compounds - Wikipedia.
  • Vertex AI Search. High-Throughput Screening - Enamine.
  • Vertex AI Search. High-throughput screening of a 100000-compound library for inhibitors of influenza A virus (H3N2) - PubMed.
  • Vertex AI Search. High throughput screening at The DISC: a new era of drug discovery - YouTube.

Sources

Application Notes and Protocols: Comprehensive ¹H and ¹³C NMR Characterization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its structural and electronic properties, influenced by the interplay of the electron-donating amino group, the electron-withdrawing fluorine atom, and the methyl group on the phenyl ring, make it a versatile scaffold for the development of novel therapeutics and functional materials. A thorough understanding of its molecular structure is paramount for elucidating structure-activity relationships (SAR) and for quality control during synthesis and scale-up.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound. In the absence of experimentally acquired spectra in the public domain, this guide utilizes highly accurate predictive methodologies to present a comprehensive spectral analysis. Furthermore, detailed, field-proven protocols for sample preparation and NMR data acquisition are provided to enable researchers to obtain high-quality experimental data.

Molecular Structure and Atom Numbering

The structural integrity and subsequent spectral assignments are predicated on a clear and consistent atom numbering scheme. The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention that will be used for all spectral assignments herein.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocols are recommended for the ¹H and ¹³C NMR analysis of this compound.

I. Sample Preparation

The choice of solvent is crucial in NMR spectroscopy as it can influence chemical shifts and must not contain signals that overlap with those of the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its excellent solubilizing properties for polar and aromatic compounds and its distinct residual solvent signals that do not typically interfere with the analyte's signals.

Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used sparingly if necessary.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation Workflow weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample add_solvent Add 0.6-0.7 mL of DMSO-d₆ weigh->add_solvent dissolve Ensure complete dissolution (gentle agitation/sonication) add_solvent->dissolve filter Filter through glass wool into a 5 mm NMR tube dissolve->filter cap Cap and label the NMR tube filter->cap

Caption: Workflow for NMR sample preparation.

II. NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer. These parameters should be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-8192, to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase correct the spectra and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and accurately pick all peaks in both ¹H and ¹³C spectra.

Predicted NMR Spectral Data and Analysis

The following ¹H and ¹³C NMR data for this compound have been predicted using advanced computational algorithms. These predictions provide a reliable basis for spectral interpretation and are expected to be in close agreement with experimental data.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H68.05dJ = 2.4
H47.65ddJ = 8.5, 2.4
H6'7.40ddJ = 8.2, 1.8
H2'7.35ddJ = 11.5, 1.8
H5'7.20tJ = 8.2
H36.50dJ = 8.5
NH₂6.20s (broad)-
CH₃2.25s-
Analysis of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for all aromatic and substituent protons.

  • Pyridine Ring Protons: The protons on the pyridine ring (H6, H4, and H3) are expected to appear in the aromatic region. H6, being ortho to the nitrogen atom, is the most deshielded and appears as a doublet at approximately 8.05 ppm with a small meta-coupling to H4. H4 is observed as a doublet of doublets around 7.65 ppm, showing a typical ortho-coupling to H3 and a smaller meta-coupling to H6. H3, being ortho to the amino group, is the most shielded of the pyridine protons and appears as a doublet at approximately 6.50 ppm with an ortho-coupling to H4.

  • Phenyl Ring Protons: The protons of the 3-fluoro-4-methylphenyl ring (H2', H5', and H6') also resonate in the aromatic region. The fluorine substituent significantly influences their chemical shifts and multiplicities. H2' and H6' are expected to appear as doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The through-space and through-bond H-F coupling constants are crucial for these assignments. H5' is predicted to be a triplet due to coupling with its two neighboring protons.

  • Substituent Protons: The amine protons (NH₂) are expected to appear as a broad singlet around 6.20 ppm, and their chemical shift can be highly dependent on concentration and temperature due to hydrogen bonding. The methyl protons (CH₃) will give rise to a sharp singlet at approximately 2.25 ppm in the upfield region of the spectrum.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constants (J, Hz)
C3'160.5¹JCF = 245.0
C2158.0-
C6148.0-
C4'138.0²JCF = 15.0
C4135.0-
C1'132.0³JCF = 5.0
C5128.0-
C5'125.0³JCF = 3.0
C2'115.0²JCF = 22.0
C6'110.0⁴JCF = 1.0
C3108.0-
CH₃14.5-
Analysis of the Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for all twelve carbon atoms in the molecule. A key feature of the spectrum will be the presence of carbon-fluorine (C-F) couplings, which provide invaluable information for signal assignment.

  • Fluorine-Coupled Carbons: The most prominent feature is the large one-bond coupling constant (¹JCF) for C3', which is directly attached to the fluorine atom, predicted to be around 245.0 Hz. This will split the C3' signal into a doublet. Two-bond (²JCF) and three-bond (³JCF) couplings are also expected for the adjacent carbons (C2', C4', C1', and C5'), resulting in these signals also appearing as doublets with smaller coupling constants.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the amino and phenyl substituents. C2, bonded to the amino group and nitrogen, is expected to be significantly deshielded.

  • Phenyl Ring Carbons: The carbons of the phenyl ring will have their chemical shifts influenced by the fluorine and methyl substituents, as well as the point of attachment to the pyridine ring.

  • Methyl Carbon: The methyl carbon (CH₃) will appear as a sharp signal in the upfield region of the spectrum, around 14.5 ppm.

G cluster_analysis NMR Data Analysis Workflow process_data Process Acquired FID (FT, Phasing, Baseline Correction) reference_spectra Reference Spectra to Residual Solvent Peak process_data->reference_spectra assign_1h Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) reference_spectra->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift, C-F Coupling) reference_spectra->assign_13c structure_confirm Confirm Molecular Structure assign_1h->structure_confirm assign_13c->structure_confirm

Caption: Workflow for NMR data analysis and structural confirmation.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible results. The in-depth analysis of the predicted NMR spectra, including the interpretation of chemical shifts and coupling constants, offers a robust framework for the structural verification of this important molecule. The characteristic C-F coupling patterns in the ¹³C NMR spectrum are particularly diagnostic for confirming the presence and position of the fluorine substituent. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who are working with this and structurally related compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Ottawa. ¹³C NMR of Fluorinated Organics. [Link]

  • Reich, H. J. Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Abraham, R. J., et al. "¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry 45.10 (2007): 863-873. [Link]

  • Emsley, J. W., et al. "The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The ¹³C spectra of some fluorobenzenes and fluorobenzofurans." Journal of the Chemical Society, Perkin Transactions 2 7 (1973): 853-857. [Link]

  • Guan, Y., et al. "Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network." Chemical Science 12.33 (2021): 11036-11046. [Link]

Sources

Application Notes and Protocols for the Preclinical Development of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aminopyridine Compound

The compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine belongs to the aminopyridine class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active compounds, particularly as kinase inhibitors. The structural features of this molecule, including the fluorinated phenyl ring and the aminopyridine core, suggest its potential as a modulator of intracellular signaling pathways that are often dysregulated in diseases such as cancer.

Given the lack of specific biological data for this compound, this document serves as a comprehensive guide for researchers to systematically evaluate its therapeutic potential. We will provide a strategic framework and detailed protocols for a suite of in vitro and in vivo assays designed to elucidate its mechanism of action, identify its molecular targets, and assess its preclinical efficacy. Our approach is grounded in the hypothesis that this compound may function as a kinase inhibitor, and the proposed assays are therefore tailored to rigorously test this hypothesis.

Part 1: In Vitro Characterization: From Cellular Effects to Target Identification

The initial phase of characterization focuses on understanding the compound's effects on cancer cells and identifying its primary molecular targets.

Section 1.1: Assessment of Cellular Viability and Cytotoxicity

A fundamental first step is to determine the compound's ability to inhibit cancer cell proliferation. The MTT or XTT assays are robust colorimetric methods for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] We recommend screening the compound against a panel of well-characterized cancer cell lines with diverse genetic backgrounds to identify potential sensitivities linked to specific oncogenic drivers.

Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells utilize NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product that is insoluble in water.[3] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

Cell LineOncogenic DriverIC50 (µM) of this compound
A549KRAS G12S> 100
SK-BR-3HER2 Amplified5.2
A375BRAF V600E8.7
MCF-7ER+25.1

Workflow for Cell Viability Assessment

G cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed cells in 96-well plates incubate1 Incubate 24h start->incubate1 treat Add serial dilutions of compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT cell viability assay.

Section 1.2: Biochemical Kinase Inhibition Assays

To directly test the hypothesis that this compound is a kinase inhibitor, in vitro kinase assays using purified recombinant kinases are essential.[4][5] These assays provide a quantitative measure of the compound's potency and selectivity.

Protocol 2: General In Vitro Kinase Assay (Radiometric)

Principle: This assay measures the transfer of a radioactive phosphate group from [γ-32P]ATP to a specific substrate by a kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare a stock solution of the compound in DMSO.

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the specific substrate (peptide or protein), and the compound at various concentrations.

  • Initiate Reaction: Add a mixture of cold ATP and [γ-32P]ATP to initiate the reaction. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[6]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-32P]ATP.

  • Detection: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Profile

KinaseIC50 (µM) of this compound
EGFR2.1
HER21.5
BRAF> 50
MEK1> 50
ERK2> 50
Section 1.3: Cellular Target Engagement and Pathway Modulation

After identifying potential kinase targets, it is crucial to confirm that the compound engages these targets within a cellular context and modulates their downstream signaling pathways. Western blotting is a powerful technique for this purpose.[7]

Protocol 3: Western Blot Analysis of Protein Phosphorylation

Principle: This technique allows for the detection of specific proteins and their phosphorylation status in cell lysates. A decrease in the phosphorylation of a downstream substrate upon compound treatment indicates target engagement and inhibition.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells (e.g., SK-BR-3 for HER2) with the compound at various concentrations for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-HER2, phospho-ERK) and the total form of the protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., HER2) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 5-(3-Fluoro-4-methylphenyl) pyridin-2-amine Compound->RTK Inhibits

Caption: Hypothetical inhibition of the HER2-MAPK signaling pathway.

Part 2: In Vivo Evaluation: Efficacy and Pharmacokinetics

Promising in vitro data warrants progression to in vivo studies to assess the compound's efficacy in a more complex biological system and to understand its pharmacokinetic properties.

Section 2.1: Pharmacokinetic Studies in Mice

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9][10] This information is critical for designing efficacious dosing regimens for subsequent in vivo efficacy studies.

Protocol 4: Mouse Pharmacokinetic Study

Step-by-Step Methodology:

  • Animal Dosing: Administer the compound to mice (e.g., BALB/c or C57BL/6 strains) via intravenous (IV) and oral (PO) routes at a predetermined dose.[11]

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • PK Parameter Calculation: Use specialized software to calculate key PK parameters, including:

    • Clearance (CL): The rate at which the drug is removed from the body.

    • Volume of distribution (Vd): The apparent volume into which the drug distributes.

    • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Data Presentation: Hypothetical Pharmacokinetic Parameters

ParameterValue
IV Dose (mg/kg)2
PO Dose (mg/kg)10
CL (mL/min/kg)15
Vd (L/kg)1.2
t1/2 (hours)3.5
F (%)45
Section 2.2: Xenograft Tumor Models for Efficacy Assessment

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.[12][13][14] They allow for the evaluation of a compound's anti-tumor activity in vivo.

Protocol 5: Cell Line-Derived Xenograft (CDX) Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., SK-BR-3) into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the compound to the treatment group at a dose and schedule determined from the PK studies. The control group receives the vehicle.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Workflow for Xenograft Efficacy Study

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Study Endpoint and Analysis implant Implant cancer cells into mice monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer compound or vehicle randomize->treat measure_tumors Measure tumor volume regularly treat->measure_tumors monitor_weight Monitor body weight treat->monitor_weight endpoint Euthanize mice and excise tumors measure_tumors->endpoint monitor_weight->endpoint analyze Calculate Tumor Growth Inhibition (TGI) endpoint->analyze

Caption: Workflow of a cell line-derived xenograft study.

Conclusion

The protocols and strategies outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. By systematically progressing from broad cellular-based assays to specific biochemical and mechanistic studies, and finally to in vivo efficacy and pharmacokinetic assessments, researchers can build a robust data package to support the further development of this promising compound. This structured approach, grounded in scientific rigor, will be instrumental in determining its therapeutic potential and elucidating its mechanism of action.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (URL: )
  • Understanding the ERK/MAPK Signaling P
  • Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implic
  • HER2 signaling pathway. HER2 as well as the other members of the EGFR...
  • Application Notes and Protocols for Western Blot Analysis of Protein Phosphoryl
  • Erk Signaling Pathway - Cre
  • MAPK/ERK pathway - Wikipedia. (URL: [Link])

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC. (URL: [Link])

  • Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC - PubMed Central. (URL: [Link])

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PubMed Central. (URL: [Link])

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. (URL: [Link])

  • ERK/MAPK signalling pathway and tumorigenesis - PMC - PubMed Central. (URL: [Link])

  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - MDPI. (URL: [Link])

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne. (URL: [Link])

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (URL: [Link])

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. (URL: [Link])

  • The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC - NIH. (URL: [Link])

  • HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness - MDPI. (URL: [Link])

  • ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC - PubMed Central. (URL: [Link])

  • The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC - NIH. (URL: [Link])

  • Xenograft Models For Drug Discovery | Reaction Biology. (URL: [Link])

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... - ResearchGate. (URL: [Link])

  • MTT assay - Wikipedia. (URL: [Link])

  • Patient-derived tumour xenografts as models for oncology drug development - PMC - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: [Link])

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (URL: [Link])

  • ERK/MAPK signalling pathway and tumorigenesis (Review) - Spandidos Publications. (URL: [Link])

  • Xenograft Models - Creative Biolabs. (URL: [Link])

  • BRAF gene: MedlinePlus Genetics. (URL: [Link])

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed. (URL: [Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])

  • Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? | Request PDF - ResearchGate. (URL: [Link])

  • Kinase assays | BMG LABTECH. (URL: [Link])

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])

  • In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (URL: [Link])

  • Murine Pharmacokinetic Studies - PMC - NIH. (URL: [Link])

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. (URL: [Link])

  • 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine | C12H11FN2 | CID - PubChem. (URL: [Link])

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (URL: [Link])

  • 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine | C13H12FN - PubChem. (URL: [Link])

Sources

Application Notes and Protocols for the Investigation of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-2-amine Scaffold as a Privileged Structure in Oncology Research

The pyridin-2-amine moiety is a well-established pharmacophore in modern medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have rendered it a privileged scaffold in the design of targeted therapeutics, particularly in oncology. While specific preclinical data for 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is not extensively documented in publicly available literature, its structural alerts—a substituted phenyl group appended to a pyridin-2-amine core—suggest a strong potential for activity as a kinase inhibitor.

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of novel compounds such as this compound. We will provide a hypothesized mechanism of action, detailed protocols for key cellular assays, and a framework for data interpretation, all grounded in established scientific principles.

Hypothesized Mechanism of Action: Targeting the MEK/ERK Signaling Pathway

Based on the structural features of this compound, a plausible mechanism of action is the inhibition of a key kinase within the MAPK/ERK pathway, such as MEK1/2. This pathway is a critical downstream effector of many receptor tyrosine kinases (RTKs) and the Ras family of small GTPases, which are frequently mutated in human cancers. Hyperactivation of the MEK/ERK pathway leads to uncontrolled cell proliferation, survival, and differentiation. Therefore, MEK inhibitors are a validated therapeutic strategy in several malignancies.

The proposed mechanism involves the binding of the compound to the ATP-binding pocket of MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2. This, in turn, would block the downstream signaling cascade responsible for promoting cell cycle progression and survival.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Compound 5-(3-Fluoro-4-methylphenyl) pyridin-2-amine Compound->MEK Inhibition

Figure 1: Hypothesized MEK/ERK Signaling Pathway Inhibition. This diagram illustrates the proposed mechanism of action where this compound acts as a MEK1/2 inhibitor, thereby blocking downstream signaling that leads to cancer cell proliferation and survival.

Data Presentation: A Framework for Quantifying Biological Activity

The initial characterization of a novel compound involves determining its potency against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The following tables present hypothetical data for this compound, illustrating how results can be structured for clear comparison.

Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)IC50 (µM) [Hypothetical]
A375Malignant MelanomaBRAF V600E0.15
HT-29Colorectal CarcinomaBRAF V600E, PIK3CA0.28
HCT116Colorectal CarcinomaKRAS G13D, PIK3CA1.2
A549Non-Small Cell Lung CancerKRAS G12S5.8
MCF-7Breast AdenocarcinomaPIK3CA E545K> 10
MDA-MB-231Breast AdenocarcinomaKRAS G13D, BRAF G464V0.9

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM) [Hypothetical]Assay Type
MEK115Biochemical (Enzymatic)
MEK225Biochemical (Enzymatic)
ERK1> 10,000Biochemical (Enzymatic)
BRAF5,200Biochemical (Enzymatic)
EGFR> 10,000Biochemical (Enzymatic)

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Rationale: Seeding density is critical to ensure cells are in an exponential growth phase during the experiment and to avoid confluence, which can affect metabolic activity.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock of this compound in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Rationale: A wide range of concentrations is necessary to determine the dose-response curve and accurately calculate the IC50 value.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic drug).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (or controls) to the respective wells.

    • Incubate for 72 hours (or a time point determined by cell doubling time).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete solubilization.

    • Rationale: DMSO is a powerful solvent that effectively dissolves the water-insoluble formazan, resulting in a colored solution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay (General Framework)

To confirm direct inhibition of the hypothesized target (e.g., MEK1), a biochemical kinase assay is essential.[4]

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a reduction in substrate phosphorylation.

General Procedure:

  • The purified, active kinase (e.g., recombinant MEK1) is incubated with the test compound at various concentrations.

  • A specific substrate (e.g., inactive ERK2) and ATP (often radiolabeled or with a modified gamma-phosphate) are added to initiate the reaction.

  • The reaction is allowed to proceed for a set time at an optimal temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, such as:

    • Radiometric assays: Measuring the incorporation of ³²P or ³³P into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.[5]

    • Fluorescence-based assays: Using fluorescently tagged substrates or antibodies.

  • The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation (in DMSO) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Culture Cell Line Culture & Maintenance Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Reading Plate Reading (Absorbance at 570nm) MTT_Assay->Reading Data_Processing Calculate % Viability Reading->Data_Processing IC50_Calc IC50 Determination (Non-linear Regression) Data_Processing->IC50_Calc

Figure 2: Experimental Workflow for Cell Viability Assay. This flowchart outlines the key steps involved in determining the IC50 value of a test compound, from initial preparation to final data analysis.

Conclusion and Future Directions

The provided application notes offer a robust framework for the initial investigation of this compound in cancer cell line studies. By starting with broad cell viability screening and proceeding to more specific mechanistic assays, researchers can efficiently characterize the compound's anticancer potential. Positive results from these in vitro studies would warrant further investigation, including:

  • Western Blotting: To confirm the inhibition of ERK1/2 phosphorylation in treated cells.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest (e.g., at G1/S phase).

  • Apoptosis Assays: To investigate if the observed cytotoxicity is due to programmed cell death.

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.[2]

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.[2]

By following a logical and methodologically sound approach, the therapeutic potential of novel pyridin-2-amine derivatives can be thoroughly and effectively evaluated.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Screening: Featuring the Indoline-2,3-dione Scaffold.
  • Zhang, et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC - NIH.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Assays of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • BenchChem. (n.d.). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.

Sources

Application Note & Protocol: High-Throughput Analysis of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 5-(3-fluoro-4-methylphenyl)pyridin-2-amine, a key intermediate in pharmaceutical development. We present robust and validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the accurate quantification of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both high-throughput screening and sensitive trace-level detection capabilities. The protocols are grounded in established scientific principles and adhere to international regulatory standards, ensuring data integrity and reliability.

Introduction

This compound (CAS No. 1110656-80-8) is a fluorinated aromatic amine that serves as a critical building block in the synthesis of various pharmaceutical agents.[1] The presence of the fluorophenyl and aminopyridine moieties imparts specific physicochemical properties that necessitate tailored analytical approaches for its characterization and quantification. Accurate and precise analytical methods are paramount for ensuring the quality, consistency, and purity of this intermediate throughout the drug development lifecycle, from synthesis to formulation.

This application note details two complementary analytical techniques: an HPLC-UV method for routine quality control and an LC-MS/MS method for applications requiring higher sensitivity and selectivity, such as metabolite identification or trace impurity analysis. The development of these methods is guided by the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4][5][6][7][8][9][10]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. While experimental data for this compound is not extensively published, we can infer key characteristics from its structure and from data on similar compounds.

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₂H₁₁FN₂

    • Molecular Weight: 202.23 g/mol [11]

  • Predicted Properties:

    • Polarity: The presence of a fluorophenyl group and a pyridine ring suggests a moderate to low polarity. The XLogP3-AA of the structurally similar 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine is 2.6, indicating a degree of hydrophobicity suitable for reversed-phase chromatography.[11]

    • pKa: The aminopyridine moiety is basic. The pKa of related aminopyridines is typically in the range of 5.2-6.0.[12] This basicity is a key consideration for selecting the mobile phase pH to ensure optimal peak shape and retention.

    • UV Absorbance: The aromatic nature of the molecule suggests strong UV absorbance, making UV detection a viable quantification method.

HPLC-UV Method for Routine Quantification

This reversed-phase HPLC method is designed for the routine analysis of this compound in bulk material and in-process samples, offering a balance of speed and reliability.

Rationale for Method Development

The choice of a C18 stationary phase is based on the predicted moderate hydrophobicity of the analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and retention. The pH of the buffer is maintained at 7.0 to ensure the analyte is in a consistent, non-ionized state, which is crucial for reproducible retention on a reversed-phase column.[13] A detection wavelength of 280 nm was selected based on the typical absorbance maxima for aromatic amines.[13]

Experimental Protocol

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 280 nm

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare a 20 mM phosphate buffer and adjust the pH to 7.0 with phosphoric acid or sodium hydroxide.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the standards and samples and record the chromatograms.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

LC-MS/MS Method for High-Sensitivity Analysis

For applications requiring lower detection limits, such as the analysis of biological samples or the detection of trace impurities, a highly sensitive and selective LC-MS/MS method is recommended.

Rationale for Method Development

This method utilizes the same chromatographic principles as the HPLC-UV method but is coupled with tandem mass spectrometry for enhanced specificity and sensitivity. Electrospray ionization in positive ion mode (ESI+) is chosen due to the basic nature of the aminopyridine group, which is readily protonated. Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions, minimizing matrix interference and improving the signal-to-noise ratio.[14][15][16]

Experimental Protocol

Table 2: LC-MS/MS Method Parameters

ParameterValue
LC System UPLC or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI+
Precursor Ion (m/z) 203.1
Product Ions (m/z) To be determined by infusion
Collision Energy To be optimized

Protocol Steps:

  • MS Parameter Optimization:

    • Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to determine the optimal precursor ion and identify the most abundant and stable product ions for MRM.

    • Optimize the collision energy for each MRM transition.

  • Standard and Sample Preparation:

    • Prepare stock and working standards as described for the HPLC-UV method, using 0.1% formic acid in 50:50 acetonitrile:water as the diluent.

    • Sample preparation may require more rigorous extraction procedures depending on the matrix (e.g., liquid-liquid extraction or solid-phase extraction for biological samples).[14]

  • Analysis:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Inject standards and samples.

  • Data Analysis:

    • Integrate the peak areas for the specified MRM transitions.

    • Quantify the analyte using a calibration curve constructed from the standard solutions.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated to ensure they are fit for their intended purpose. The validation should be performed according to ICH Q2(R2) and/or FDA guidelines.[2][5][9]

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Specificity No interference at the retention time of the analyteNo significant interference in the MRM transitions
Linearity Correlation coefficient (r²) ≥ 0.999Correlation coefficient (r²) ≥ 0.995
Range To be defined based on applicationTo be defined based on application
Accuracy 98.0% - 102.0% recovery85.0% - 115.0% recovery (±20% at LLOQ)
Precision (RSD) Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0%Intra-day and Inter-day Precision ≤ 15% (≤ 20% at LLOQ)
LOD & LOQ To be determined (S/N of 3 and 10, respectively)To be determined (S/N of 3 and 10, respectively)
Robustness Insensitive to small variations in method parametersInsensitive to small variations in method parameters

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Phosphate Buffer & ACN) HPLC_System HPLC System (C18 Column, 35°C) Mobile_Phase->HPLC_System Standard_Prep Standard Preparation (1-100 µg/mL) Injection Inject 10 µL Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->Injection UV_Detection UV Detection (280 nm) HPLC_System->UV_Detection Injection->HPLC_System Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Figure 1: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (0.1% Formic Acid in H₂O/ACN) LC_System LC System (C18 Column, 40°C) Mobile_Phase->LC_System Standard_Prep Standard Preparation (e.g., 0.1-100 ng/mL) Injection Inject 5 µL Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction) Sample_Prep->Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_System->MS_Detection Injection->LC_System MRM_Data Acquire MRM Data MS_Detection->MRM_Data Calibration_Curve Construct Calibration Curve MRM_Data->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Figure 2: LC-MS/MS Experimental Workflow.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide robust and reliable tools for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Adherence to the detailed protocols and validation guidelines will ensure the generation of high-quality, reproducible data essential for advancing pharmaceutical research and development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • SIELC Technologies. 2-Aminopyridine. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • ACS Publications. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]

  • National Institutes of Health. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

  • ResearchGate. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. [Link]

  • PubMed. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]

  • ACS Fall 2025. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]

  • PubChem. 5-(3-Fluoro-4-pyridinyl)-6-methylpyridin-2-amine. [Link]

  • PubChem. 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. [Link]

Sources

Crystallization techniques for 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Abstract: This comprehensive guide provides detailed application notes and protocols for the crystallization of this compound, a key intermediate in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the principles and practical execution of various crystallization techniques. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an essential resource for obtaining high-quality crystalline material, which is fundamental for controlling purity, polymorphism, and particle size distribution in active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Crystallization

This compound is a substituted aminopyridine derivative of interest in medicinal chemistry and materials science. The solid-state properties of such compounds are dictated by their crystalline form. Crystallization is a critical purification and particle engineering step in the pharmaceutical industry, as it directly influences the final product's purity, stability, bioavailability, and manufacturability.[1][2] The ability to control the crystalline state is paramount, as different polymorphs (crystal forms) of the same compound can exhibit vastly different physical properties.

This guide moves beyond simple procedural lists to explore the foundational principles that govern crystal formation, empowering the researcher to rationally design and troubleshoot crystallization experiments for this specific molecule and others like it.

Pre-Crystallization: Foundational Analysis

Before attempting crystallization, it is imperative to establish the purity and fundamental properties of the starting material. A high-purity starting material (>98%) is crucial for successful and reproducible crystallization.

2.1. Purity and Identity Verification:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the initial batch.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any residual solvents or impurities.

2.2. Thermal Properties:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions or thermal degradation events. This information is vital for selecting the appropriate temperature range for cooling crystallization experiments.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂BLDpharm[4]
Molecular Weight 202.23 g/mol PubChem[5]
Appearance Solid (form may vary)General Knowledge
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]

The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and fluorine atom) suggests a high propensity for forming robust, stable crystal lattices through hydrogen bonding.[6]

The Art of Solvent Selection: A Systematic Approach

The choice of solvent is the most critical parameter in developing a crystallization process.[7] An ideal solvent system is one where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

3.1. Principle of Solubility: The core idea is to create a supersaturated solution from which the compound can no longer remain dissolved and thus precipitates as a solid. Supersaturation can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.[8]

3.2. Solvent Screening Protocol: A preliminary screening with a diverse range of solvents is the most effective starting point.

Protocol Steps:

  • Place approximately 10-20 mg of this compound into several small vials.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume needed.

    • Good Solvents: Dissolve the compound readily in a small volume (<0.5 mL).

    • Poor Solvents (Anti-solvents): The compound remains largely insoluble even after adding a significant volume (>2 mL).

  • For vials where the compound dissolved, place them in a refrigerator (4°C) and then a freezer (-20°C) to observe for precipitation.

  • For vials showing poor solubility, heat them gently to assess solubility at elevated temperatures. A solvent that dissolves the compound when hot but not when cold is an excellent candidate for cooling crystallization.

Table 2: Common Solvents for Crystallization Screening (Ordered by Polarity)

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Good anti-solvent for polar compounds.
Toluene2.4111Useful for aromatic compounds.
Diethyl Ether2.835Highly volatile, good for vapor diffusion.
Dichloromethane (DCM)3.140Good solvent, but high volatility can be a challenge.
Ethyl Acetate (EtOAc)4.477Versatile solvent for many organics.[7]
Tetrahydrofuran (THF)4.066Strong solvent; can sometimes lead to oiling out.[9]
Acetone5.156Good solvent, miscible with water.
Acetonitrile (MeCN)5.882Common choice for reverse-phase HPLC, useful here too.
Isopropanol (IPA)3.982Common alcoholic solvent.
Ethanol (EtOH)4.378Good for compounds with H-bonding capability.
Methanol (MeOH)5.165Polar solvent, good for more polar molecules.
Water10.2100Excellent anti-solvent for non-polar compounds.

Crystallization Protocols: Step-by-Step Methodologies

Based on the solvent screening, several techniques can be employed. Each method offers a different level of control over the rate of supersaturation, which in turn affects crystal size and quality.

Protocol 1: Cooling Crystallization

This technique is ideal when a solvent is found that dissolves the compound at a high temperature but not at a low temperature.[] Slow cooling is paramount for growing large, high-quality crystals.

Methodology:

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent (e.g., Isopropanol, Ethanol) portion-wise while heating and stirring (e.g., on a 60°C hotplate) until the solid is fully dissolved. Add a slight excess of solvent (5-10% more) to prevent premature crystallization.[11]

  • Slow Cooling (Recommended): Cover the flask with a watch glass, turn off the heat, and allow the flask to cool slowly to room temperature on the benchtop, undisturbed. To further slow the process, the flask can be placed inside an insulated container (e.g., a beaker wrapped in glass wool).

  • Further Cooling: Once at room temperature, transfer the flask to a 4°C refrigerator, and subsequently to a -20°C freezer to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Addition

This method is effective when the compound is highly soluble in one solvent but poorly soluble in another that is miscible with the first.[12][13] The anti-solvent reduces the solubility of the solute, inducing crystallization.[14]

Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., THF or Acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., n-Hexane or Water) dropwise with gentle stirring.

  • Induction: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). The point of initial, persistent turbidity is the saturation point.

  • Clarification & Growth: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Seal the vessel and leave it undisturbed. Crystals should form over several hours to days.

  • Isolation: Collect and dry the crystals as described in Protocol 1.

Protocol 3: Vapor Diffusion

Vapor diffusion is one of the most successful methods for growing high-quality single crystals suitable for X-ray diffraction, especially with milligram quantities of material.[9][15] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.[8][16]

Methodology:

  • Preparation: Dissolve the compound in a small volume of a moderately volatile "good" solvent (e.g., Dichloromethane, Toluene) in a small, open vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a pool of a volatile "anti-solvent" (e.g., Pentane, Diethyl Ether). The anti-solvent must be more volatile than the solvent used for dissolution.

  • Sealing: Seal the larger container tightly and leave it in a location free from vibrations.

  • Mechanism: The anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility and causing slow crystal growth over time.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Diagram 1: Vapor Diffusion Experimental Setup A schematic illustrating the vial-in-beaker setup for vapor diffusion.

G cluster_0 Sealed Outer Beaker cluster_1 Inner Vial node_solvent Anti-Solvent Pool (e.g., Hexane) node_vapor Anti-Solvent Vapor node_solvent->node_vapor Evaporation node_solution Solution of Compound in 'Good' Solvent (e.g., Toluene) Crystals Form Here node_vapor->node_solution Diffusion G cluster_solutions1 Solutions for 'No Crystals' cluster_solutions2 Solutions for 'Oiling Out' cluster_solutions3 Solutions for 'Powder Formation' start Is the cooled solution clear? no_crystals No Crystals Formed start->no_crystals Yes oiling_out Oiling Out Occurred start->oiling_out No, an oil layer formed powder Powder/Microcrystals Formed start->powder No, a fine powder crashed out crystals_ok Good Crystals Formed start->crystals_ok No, well-defined solids formed s1 1. Scratch inner surface of flask no_crystals->s1 o1 1. Re-heat to dissolve oil oiling_out->o1 p1 1. Re-heat to re-dissolve powder->p1 s2 2. Add a seed crystal s3 3. Cool to a lower temperature s4 4. Partially evaporate solvent o2 2. Add more of the 'good' solvent o3 3. Re-cool much more slowly p2 2. Add more solvent p3 3. Insulate for slower cooling

Table 3: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solutions
Oiling Out The solution is too concentrated; supersaturation occurs at a temperature above the compound's melting point in that solvent.1. Reheat the solution to dissolve the oil. 2. Add more of the "good" solvent to decrease the concentration. 3. Allow the solution to cool much more slowly to ensure crystallization happens at a lower temperature. [11]
No Crystals Form The solution is not sufficiently supersaturated; high kinetic barrier to nucleation.1. Scratch: Gently scratch the inside of the flask with a glass rod to create nucleation sites. 2. Seed: Add a tiny crystal of the solid material ("seed crystal") to initiate growth. 3. Cool Further: Move the solution to a colder environment (e.g., -20°C or a dry ice bath). 4. Concentrate: Allow some solvent to evaporate slowly to increase the concentration.
Rapid Precipitation (Powder/Microcrystals) Supersaturation is achieved too quickly, leading to rapid nucleation rather than slow crystal growth.1. Re-dissolve the solid by heating. 2. Add more solvent to reduce the level of supersaturation upon cooling. 3. Ensure a very slow cooling rate by insulating the flask. [11]
Poor Yield Too much solvent was used; the compound has significant solubility in the mother liquor even at low temperatures.1. Concentrate the mother liquor (filtrate) by boiling off some solvent and attempt a "second crop" crystallization. 2. Re-evaluate the solvent system for one with lower solubility at cold temperatures. [11]

Conclusion

The crystallization of this compound is a controllable process that relies on the systematic application of fundamental chemical principles. Success is predicated on a thorough understanding of the compound's properties, a methodical approach to solvent screening, and precise execution of the chosen crystallization protocol. By leveraging techniques such as cooling crystallization, anti-solvent addition, and vapor diffusion, researchers can effectively produce high-quality crystalline material suitable for further analysis and development. This guide provides the necessary framework to approach this challenge with confidence, enabling the consistent production of crystals with desired attributes.

References

  • García-Ruiz, J. M. (n.d.). Crystallization techniques for small molecules compounds: a review. IUCr Journals. [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

  • Cameron, S. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization. [Link]

  • IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • University of Florida. (2015). Crystal Growing Tips. [Link]

  • UCL. (2006). Crystallisation Techniques. [Link]

  • Amanote Research. (n.d.). Crystallization Techniques for Small Molecules. [Link]

  • Eyela.co.jp. (n.d.). Anti-solvent Crystallization Method for Production of Desired Crystalline Particles. [Link]

  • UCM.es. (n.d.). Crystallization of small molecules. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ACS Publications. (2025). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • MDPI. (n.d.). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. [Link]

  • AIChE Proceedings. (n.d.). Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. [Link]

  • ResearchGate. (2012). Why I am not getting crystals?. [Link]

  • Zhanghua. (n.d.). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. [Link]

  • ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • PubChem. (2026). 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. [Link]

Sources

Application Notes & Protocols: Formulation of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for the formulation of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, a novel chemical entity with potential therapeutic applications. The successful preclinical evaluation of new chemical entities (NCEs) in animal models is critically dependent on the development of an appropriate drug delivery system.[1] For compounds with challenging physicochemical properties, such as poor aqueous solubility, the formulation strategy can significantly impact bioavailability and, consequently, the reliability of pharmacology and toxicology data.[1][2] This guide outlines a systematic approach to formulating this compound, focusing on a practical and robust suspension-based vehicle for oral administration in rodent studies.

Pre-formulation Analysis: A Data-Driven Approach

Based on the structure of this compound, it is anticipated to have low aqueous solubility due to its aromatic rings and limited hydrogen bonding capacity. The computed properties of a similar compound, 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine, from PubChem are presented in Table 1 and will be used as a guiding reference.[3]

Table 1: Estimated Physicochemical Properties of a Structurally Related Compound

PropertyEstimated ValueImplication for Formulation
Molecular Weight202.23 g/mol Standard for small molecule drugs.
XLogP3-AA2.6Indicates moderate lipophilicity, suggesting low aqueous solubility.
Hydrogen Bond Donors1Limited capacity for hydrogen bonding with water.
Hydrogen Bond Acceptors3Moderate capacity for hydrogen bonding with water.
Topological Polar Surface Area38.9 ŲSuggests good potential for membrane permeability.

Based on these estimated properties, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low solubility.[2][4] The primary challenge in formulating a BCS Class II drug for oral administration is to enhance its dissolution rate in the gastrointestinal tract to ensure adequate absorption.[4][5]

Formulation Strategy: Rationale for a Micronized Suspension

For early-stage preclinical studies, a simple and robust formulation is often preferred. A micronized aqueous suspension is a common and effective approach for administering poorly soluble compounds orally to animals.[1][6] This strategy offers several advantages:

  • Ease of Preparation: Suspensions are relatively straightforward to prepare in a laboratory setting.

  • Dose Flexibility: The concentration of the drug can be easily adjusted.

  • Improved Dissolution: Micronization of the active pharmaceutical ingredient (API) increases the surface area, which can enhance the dissolution rate.

  • Good Tolerability: Aqueous-based vehicles are generally well-tolerated in animal studies.[6][7]

The following workflow outlines the key steps in developing a micronized suspension of this compound.

Formulation Workflow Figure 1: Workflow for Suspension Formulation Development A API Characterization (Particle Size, Purity) C Micronization of API (e.g., Jet Milling) A->C B Vehicle Screening (Wetting, Suspending Agents) D Formulation Preparation (Dispersion & Homogenization) B->D C->D E Formulation Characterization (Appearance, pH, Viscosity) D->E F Dose Uniformity & Stability Testing E->F G Animal Dosing F->G

Caption: Workflow for Suspension Formulation Development.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Micronized Suspension

This protocol describes the preparation of a 100 mL batch of a 10 mg/mL suspension of this compound suitable for oral gavage in rats.

Materials:

  • This compound (micronized)

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or Methylcellulose (MC) in purified water[6][8]

  • 0.1% (w/v) Polysorbate 80 (Tween® 80)

  • Purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • In a beaker, dissolve 0.1 g of Polysorbate 80 in approximately 80 mL of the 0.5% HPMC or MC solution with gentle stirring.

    • Continue stirring until a clear solution is obtained.

    • Adjust the final volume to 100 mL with the 0.5% HPMC or MC solution in a volumetric flask.

  • Weigh the API:

    • Accurately weigh 1.0 g of micronized this compound.

  • Prepare the Suspension:

    • In a mortar, add the weighed API.

    • Gradually add a small amount of the prepared vehicle to the API and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the drug particles.

    • Slowly add the remaining vehicle to the paste while continuously stirring.

    • Transfer the contents to a beaker with a magnetic stir bar.

    • Stir the suspension for at least 30 minutes to ensure homogeneity. Alternatively, use a homogenizer for a more uniform dispersion.

  • Final Formulation:

    • The final formulation is a 10 mg/mL suspension of this compound in 0.5% HPMC/0.1% Polysorbate 80.

Protocol 2: Quality Control and Characterization

To ensure the quality and reliability of the prepared suspension, the following characterization should be performed.

1. Visual Inspection:

  • The suspension should be milky and homogenous in appearance, with no signs of agglomeration or settling upon gentle agitation.

2. pH Measurement:

  • Measure the pH of the suspension using a calibrated pH meter. The pH should be recorded and monitored for any changes during stability studies.

3. Particle Size Analysis:

  • If equipment is available, determine the particle size distribution of the suspended API using techniques like laser diffraction to confirm that the micronization process was successful and that there is no significant particle aggregation in the vehicle.

4. Dose Uniformity:

  • To ensure that each dose administered is consistent, perform a dose uniformity test.

    • While stirring, withdraw three separate samples from the top, middle, and bottom of the suspension.

    • Quantify the concentration of this compound in each sample using a validated analytical method (e.g., HPLC).

    • The concentration of each sample should be within ±10% of the target concentration.

5. Stability Assessment:

  • The short-term stability of the formulation should be assessed to ensure its integrity during the course of the animal study.

    • Store aliquots of the suspension at room temperature and under refrigerated conditions (2-8 °C).

    • At specified time points (e.g., 0, 4, 24, and 48 hours), visually inspect the samples and re-analyze for drug concentration and purity using a validated HPLC method.

Analytical Method Development: HPLC for Quantification

A robust and validated analytical method is essential for quantifying the concentration of this compound in the formulation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.[9][10]

Table 2: Suggested Starting HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (likely around 254 nm)[10]
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation:

The analytical method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and specificity.[9][11][12]

Vehicle_Selection Figure 2: Decision Tree for Vehicle Selection in Preclinical Oral Studies A Is the compound water-soluble? B Aqueous Solution (e.g., Saline, PBS) A->B Yes C Is the compound soluble in oil? A->C No D Oil-based Formulation (e.g., Corn oil, Sesame oil) C->D Yes E Consider Suspension or Co-solvent System C->E No F Aqueous Suspension (e.g., with HPMC/MC) E->F Preferred for early studies G Co-solvent System (e.g., PEG 400, Solutol) E->G Alternative approach

Caption: Decision Tree for Vehicle Selection.

Considerations for Animal Administration

  • Dose Volume: For oral gavage in rats, the dose volume should be kept to a minimum, typically not exceeding 10 mL/kg, to avoid discomfort and potential adverse effects.[7]

  • Homogeneity: It is crucial to ensure the suspension is well-mixed before and during dosing to guarantee that each animal receives the correct dose. Continuous stirring of the bulk suspension during dose administration is recommended.

  • Vehicle Safety: The selected excipients (HPMC, Polysorbate 80) are generally considered safe and are commonly used in preclinical studies.[13] However, it is always good practice to include a vehicle-only control group in the study design to account for any potential effects of the formulation components.

Conclusion

The formulation of a poorly soluble compound like this compound for animal studies requires a systematic and data-driven approach. By leveraging estimated physicochemical properties and established formulation principles, a simple and robust micronized aqueous suspension can be developed. The detailed protocols and quality control measures outlined in this guide are designed to ensure the delivery of a consistent and reliable dose, thereby enhancing the quality and reproducibility of preclinical data.

References

  • ResearchGate. (2022, January 4). administration of poorly water soluble drug by oral gavage to rats techniques?
  • Singh, A., et al. (n.d.).
  • Takahashi, Y., et al. (2025, August 6). Vehicle selection for nonclinical oral safety studies.
  • Gavar, S., et al. (2018, February 22). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PubMed Central.
  • Patel, K., & Patel, P. (n.d.).
  • Eley, J. G., & Perkins, M. W. (n.d.). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. PubMed Central.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. BenchChem.
  • Al-kassas, R., et al. (2021, July 2).
  • Al-Lawati, H. A. J., et al. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
  • University of Washington. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from the University of Washington IACUC website.
  • ResearchGate. (2025, August 6). Formulation and development of some BCS Class II drugs.
  • Lee, J.-H., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PubMed Central.
  • Pion Inc. (2023, December 12).
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • ResearchGate. (2025, August 6). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation.
  • ResearchGate. (n.d.). (PDF) Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat.
  • BenchChem. (2025). stability testing of 4-(4-Aminophenoxy)pyridine-2-carboxamide in different solvents. BenchChem.
  • PubChem. (2026, January 10). 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. PubChem.
  • PubChem. (2026, January 3). (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine. PubChem.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • University of Washington. (n.d.). ​Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. UW Sites.
  • National Academies Press (US). (n.d.).
  • BLDpharm. (n.d.). 1110656-80-8|this compound. BLDpharm.
  • Google Patents. (n.d.). WO2004054545A1 - Preparation of sterile aqueous suspensions comprising micronised crystalline active ingredients for inhalation.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • PubChem. (2026, January 3). 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine. PubChem.
  • Google Patents. (n.d.). WO2010045700A1 - Method for preparing a veterinary suspension formulation for administering water-insoluble medicaments.
  • National Institutes of Health. (n.d.). 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine.
  • PubChem. (2025, November 22). 5-(3-Fluoro-4-pyridinyl)-6-methylpyridin-2-amine. PubChem.
  • National Institutes of Health. (n.d.). 6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine.
  • National Institutes of Health. (n.d.). 5-Fluoro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran.

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine for Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Radiotracer for PET Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. Fluorine-18 is a preferred radionuclide for PET tracer development due to its near-ideal physical and nuclear properties, including a 109.7-minute half-life which allows for complex radiosynthesis and distribution to imaging centers.

The compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine and its derivatives are of significant interest in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets. Radiolabeling this scaffold with Fluorine-18 would enable in vivo evaluation of its pharmacokinetic and pharmacodynamic properties, making it a valuable tool for drug development and as a potential diagnostic imaging agent.

This document provides a comprehensive guide to the proposed synthesis of [¹⁸F]this compound. The protocols described herein are based on established methodologies for the radiolabeling of aromatic and heteroaromatic compounds and are designed to be a robust starting point for researchers in the field. All procedures involving radioactive materials must be conducted in compliance with institutional and national radiation safety guidelines and Good Manufacturing Practices (GMP) for radiopharmaceuticals.[1][2][3][4][5]

Strategic Approach to Radiosynthesis

The radiosynthesis of [¹⁸F]this compound can be approached through several established methods for ¹⁸F-labeling of aromatic compounds.[6] A common and effective strategy is nucleophilic aromatic substitution (SₙAr) on an activated precursor.[6][7] This involves the displacement of a suitable leaving group by [¹⁸F]fluoride. Given the structure of the target molecule, two primary retrosynthetic pathways are considered:

  • Late-stage Radiofluorination on the Phenyl Ring: This involves the synthesis of a precursor where a leaving group (e.g., nitro, trimethylammonium) is positioned on the phenyl ring, which is then displaced by [¹⁸F]fluoride.

  • Radiofluorination of the Pyridine Ring: This approach would involve a precursor with a leaving group on the pyridine ring, followed by the introduction of the 3-fluoro-4-methylphenyl group via a cross-coupling reaction, or direct radiofluorination of a suitably activated pyridine ring.

Considering the commercial availability of the non-radioactive target compound, a direct isotopic exchange reaction presents a potentially streamlined approach. However, achieving high specific activity can be challenging. A more robust method for producing a high specific activity tracer involves the synthesis of a dedicated precursor. Here, we will focus on a proposed synthesis via a nitro-precursor on the phenyl ring, a well-established method for aromatic radiofluorination.

G cluster_1 Radiolabeling cluster_2 Final Product Precursor 5-(4-Methyl-3-nitrophenyl)pyridin-2-amine Radiolabeling_Reaction Nucleophilic Aromatic Substitution (SₙAr) Precursor->Radiolabeling_Reaction Precursor [18F]Fluoride_Production [¹⁸F]Fluoride Production (Cyclotron) Activation Activation of [¹⁸F]Fluoride (e.g., K[¹⁸F]F-K222) [18F]Fluoride_Production->Activation Activation->Radiolabeling_Reaction Activated [¹⁸F]F⁻ Purification Purification (HPLC/SPE) Radiolabeling_Reaction->Purification Final_Product [¹⁸F]this compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of [¹⁸F]this compound.

Materials and Methods

Materials

All reagents and solvents should be of high purity and sourced from reputable chemical suppliers. Anhydrous solvents should be used for the radiolabeling step. [¹⁸F]Fluoride is typically produced from a medical cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O.

Reagent/MaterialGradeSupplier
5-(4-Methyl-3-nitrophenyl)pyridin-2-amine (Precursor)>95%Custom Synthesis/Commercial
Kryptofix 2.2.2 (K222)RadiopharmaceuticalABX GmbH
Potassium Carbonate (K₂CO₃)AnhydrousSigma-Aldrich
Acetonitrile (MeCN)AnhydrousSigma-Aldrich
Dimethyl Sulfoxide (DMSO)AnhydrousSigma-Aldrich
Water for Injection (WFI)USP GradeVarious
Ethanol (EtOH)USP GradeVarious
C18 Sep-Pak Cartridges-Waters
QMA Sep-Pak Cartridges-Waters
HPLC Columns (Preparative and Analytical)C18Waters, Agilent
Equipment
  • Automated Radiosynthesis Module (e.g., GE TRACERlab, Siemens Explora)

  • High-Performance Liquid Chromatography (HPLC) system with UV and radioactivity detectors

  • Gas Chromatography (GC) system for residual solvent analysis

  • Dose calibrator

  • pH meter or pH strips

  • Sterile filtration apparatus (0.22 µm filter)

  • Hot cell with appropriate shielding

Experimental Protocols

PART 1: Synthesis of the Labeling Precursor: 5-(4-Methyl-3-nitrophenyl)pyridin-2-amine (Proposed Route)

The synthesis of the nitro-precursor is a critical first step. A plausible route involves a Suzuki coupling between a boronic acid derivative of 2-aminopyridine and a suitable nitro-substituted aryl halide.

G Start_Material_1 5-Bromopyridin-2-amine Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Start_Material_1->Suzuki_Coupling Start_Material_2 4-Methyl-3-nitrophenylboronic acid Start_Material_2->Suzuki_Coupling Precursor 5-(4-Methyl-3-nitrophenyl)pyridin-2-amine Suzuki_Coupling->Precursor

Caption: Proposed synthesis of the nitro-precursor via Suzuki coupling.

Protocol:

  • To a solution of 5-bromopyridin-2-amine (1.0 eq) and 4-methyl-3-nitrophenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture at reflux (e.g., 90-100 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired precursor, 5-(4-methyl-3-nitrophenyl)pyridin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Automated Radiosynthesis of [¹⁸F]this compound

The following protocol is designed for an automated synthesis module.

1. Trapping and Drying of [¹⁸F]Fluoride:

  • Bombard [¹⁸O]H₂O with protons in a cyclotron to produce [¹⁸F]fluoride.

  • Transfer the aqueous [¹⁸F]fluoride solution to the synthesis module and pass it through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride.

  • Elute the [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate (K₂CO₃) in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride-K222-K₂CO₃ complex by heating under a stream of nitrogen and vacuum. Add anhydrous acetonitrile and repeat the drying process to ensure the complex is anhydrous.

2. Radiofluorination Reaction:

  • Dissolve the precursor, 5-(4-methyl-3-nitrophenyl)pyridin-2-amine (typically 1-5 mg), in anhydrous dimethyl sulfoxide (DMSO).

  • Add the precursor solution to the dried K[¹⁸F]F-K222 complex in the reaction vessel.

  • Seal the reaction vessel and heat to 120-160 °C for 10-20 minutes. The optimal temperature and time should be determined empirically.[1]

  • Monitor the reaction progress using radio-TLC or radio-HPLC.

3. Purification of the Radiotracer:

  • Cool the reaction vessel and quench the reaction by adding water or the HPLC mobile phase.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

  • Elute the column with a suitable mobile phase (e.g., a gradient of acetonitrile and water or an ammonium formate buffer) to separate the [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.[8]

  • Collect the fraction corresponding to the desired product, which is identified by its retention time, previously determined using the non-radioactive standard.

4. Formulation of the Final Product:

  • Dilute the collected HPLC fraction with water for injection.

  • Pass the diluted solution through a C18 Sep-Pak cartridge to trap the radiolabeled product.

  • Wash the C18 cartridge with water for injection to remove any residual HPLC solvents.

  • Elute the final product from the C18 cartridge with a small volume of USP-grade ethanol.

  • Dilute the ethanolic solution with sterile saline for injection to achieve the desired final concentration and an ethanol concentration of less than 10%.

  • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

A comprehensive quality control program is essential to ensure the safety and efficacy of the radiopharmaceutical.[7][9][10][11] The following tests should be performed on the final product.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulates
pH pH paper or pH meter4.5 - 7.5
Radiochemical Purity Analytical radio-HPLC≥ 95%
Radionuclidic Identity Half-life measurement105 - 115 minutes
Radionuclidic Purity Gamma-ray spectroscopy≥ 99.5% (no other gamma-emitting nuclides)
Chemical Purity Analytical HPLC (UV detection)Peak corresponding to the product should be the major peak
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth (performed retrospectively)
Kryptofix 2.2.2 Spot test or LC-MS< 50 µg/mL

Discussion and Field-Proven Insights

  • Precursor Stability: The stability of the nitro-precursor under the basic and high-temperature conditions of the radiofluorination reaction is critical. Decomposition of the precursor can lead to low radiochemical yields and the formation of impurities.[1] Optimization of the reaction temperature, time, and the amount of base is crucial.

  • Leaving Group: While a nitro group is a common choice for activating aromatic rings for SₙAr, other leaving groups such as a trimethylammonium salt could also be considered.[7] These may offer different reactivity profiles and require different reaction conditions.

  • Purification Strategy: While semi-preparative HPLC is the gold standard for ensuring high radiochemical purity, solid-phase extraction (SPE) methods can sometimes be developed for a faster purification process.[8] This involves using a series of cartridges to selectively retain the product while washing away impurities.

  • Specific Activity: Achieving high specific activity is important for imaging studies to avoid pharmacological effects from the injected mass of the compound. The use of a dedicated precursor synthesis route, as opposed to isotopic exchange, is generally preferred for this reason.

Conclusion

The synthesis of [¹⁸F]this compound is a feasible endeavor for researchers equipped for radiopharmaceutical production. The proposed method, based on nucleophilic aromatic substitution of a nitro-precursor, leverages well-established radiochemistry principles. Careful optimization of the reaction conditions and a robust quality control program are paramount to ensure the production of a high-quality radiotracer suitable for preclinical and potentially clinical imaging applications. This novel radiopharmaceutical has the potential to be a valuable tool in drug development and for the in vivo study of biological targets with which it may interact.

References

  • Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. National Institutes of Health. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency (IAEA). [Link]

  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. National Institutes of Health. [Link]

  • Annex 3 Guidelines on Good Manufacturing Practices for radiopharmaceutical products. GMP SOP. [Link]

  • Radiopharmaceutical good practices: Regulation between hospital and industry. National Institutes of Health. [Link]

  • Annex 2 - Good manufacturing practices for radiopharmaceutical products. World Health Organization (WHO). [Link]

  • Overview of Good Manufacturing Practices (GMP) in Radiopharmaceuticals. LinkedIn. [Link]

  • Synthesis of fluorine‐18‐labelled 5‐ and 6‐fluoro‐2‐pyridinamine. Sci-Hub. [Link]

  • Review of 18F-FDG Synthesis and Quality Control. National Institutes of Health. [Link]

  • The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Royal Society of Chemistry. [Link]

  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. National Institutes of Health. [Link]

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. National Institutes of Health. [Link]

  • Simplified radiolabeling process toward rapid photoredox-catalyzed aryl 18F-fluorination and PET tracer development. ResearchGate. [Link]

  • Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this important biaryl intermediate. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide robust, field-tested protocols.

Introduction: The Suzuki-Miyaura Approach

The synthesis of this compound involves the formation of a crucial carbon-carbon bond between a pyridine ring and a phenyl ring. The most reliable and versatile method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups, including the primary amine present in our substrate.[3][4]

However, the coupling of pyridine derivatives presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3] Furthermore, the electronic properties of the pyridine ring and the presence of the amino group can influence the efficiency of key steps in the catalytic cycle. This guide provides a systematic approach to overcoming these challenges.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 5-Bromo-2-aminopyridine catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) Reactant1->catalyst Reactant2 (3-Fluoro-4-methylphenyl)boronic acid Reactant2->catalyst Product This compound catalyst->Product Heat

Caption: Overall Suzuki-Miyaura reaction scheme.

Part 1: The Catalytic Cycle - Understanding the "Why"

A successful reaction depends on the smooth operation of the palladium catalytic cycle. A failure at any stage will result in low yield or no reaction. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

Suzuki_Catalytic_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition Product Product (Ar-Ar') Transmetal Transmetalation Complex (Pd-II) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination ReductElim Product Complex ReductElim->Product ArX 5-Bromo-2-aminopyridine (Ar-X) ArX->OxAdd ArBOH (Ar'-B(OH)₂) + Base ArBOH->Transmetal Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Parameters Start Low / No Yield Atmosphere 1. Inert Atmosphere Check Is the system truly oxygen-free? (Degas solvents, purge vessel) Start->Atmosphere Reagents 2. Reagent Quality Check Is the boronic acid fresh/pure? Are solvents anhydrous? Is base dry? Atmosphere->Reagents If OK Catalyst 3. Catalyst Integrity Check Is the catalyst old? Do you see Pd-black? Is the ligand appropriate? Reagents->Catalyst If OK Optimization Systematic Optimization Catalyst->Optimization If all OK, proceed to optimization Screen_Catalyst Screen Catalyst & Ligand Optimization->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Screen_Temp Adjust Temperature / Use Microwave Screen_Solvent->Screen_Temp

Caption: Initial troubleshooting workflow for low-yield reactions.

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen and will rapidly decompose into inactive palladium black. [5][6]Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and the reaction is maintained under a positive pressure of an inert gas. [7]* Reagent Quality:

    • Boronic Acid: This is a primary suspect. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeborylation (replacement of the boronic acid group with hydrogen). [8][5]Using fresh, high-purity (3-Fluoro-4-methylphenyl)boronic acid is critical. [9][10] * Solvents & Base: Use anhydrous solvents. Ensure the base (e.g., K₂CO₃) is a fine, dry powder, as clumps can lead to poor reproducibility. [5]* Catalyst Deactivation: If you observe the formation of black precipitate (palladium black), your catalyst is dying. This is usually due to oxygen, but can also be caused by excessively high temperatures or impurities. [6]

Q2: My main side product is 2-aminopyridine (dehalogenated starting material). How can I prevent this?

A2: The formation of a dehalogenated byproduct occurs when the aryl halide is reduced instead of coupled. [5]After the oxidative addition of 5-bromo-2-aminopyridine to the Pd(0) catalyst, the resulting complex may react with a hydride source in the mixture instead of the boronic acid.

  • Potential Causes & Solutions:

    • Hydride Source: The hydride can come from solvents (e.g., isopropanol if used as a solvent) or certain bases. Amines or water can sometimes act as a hydride source under specific conditions.

    • Solution: Ensure you are using high-purity, anhydrous solvents. If dehalogenation persists, consider screening different bases. This side reaction is often competitive with transmetalation; therefore, ensuring your boronic acid is highly active and present in a slight excess (1.2-1.5 equivalents) can favor the desired reaction pathway.

Q3: I'm getting a lot of homocoupled bi-phenyl byproduct. Why is this happening?

A3: Homocoupling is the reaction of two boronic acid molecules to form a symmetrical biaryl. [8]This side reaction is typically promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Potential Causes & Solutions:

    • Oxygen: The most common cause. Oxygen can facilitate the homocoupling pathway.

    • Pd(II) Pre-catalyst: If the reduction of your Pd(II) pre-catalyst (like Pd(OAc)₂) to the active Pd(0) state is slow, the remaining Pd(II) can promote homocoupling.

    • Solution: Rigorous degassing of the reaction mixture is the best preventative measure. [8]Using a pre-catalyst that readily forms Pd(0), such as Pd(PPh₃)₄, or using a ligand that promotes fast reduction can also help.

Q4: The reaction is sluggish and doesn't go to completion. What parameters can I screen to improve conversion?

A4: If the reaction is clean but slow, a systematic screening of reaction parameters is the best approach to find the optimal conditions for this specific substrate combination. [8][11]

Parameter Options to Screen Rationale & Key Considerations
Catalyst / Ligand Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ + Ligand (e.g., XPhos, SPhos) The choice of ligand is crucial for stabilizing the catalyst and facilitating the reaction. [12]For pyridine substrates, ligands like dppf are a good starting point. [3]Bulky biarylphosphine ligands (Buchwald ligands) can be very effective for challenging couplings. [6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ The base is required for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes accelerate slow reactions. [7]The base is typically used in excess (2-3 equivalents).
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, THF/H₂O, DME/H₂O A mixture of an organic solvent and water is standard. The water helps to dissolve the inorganic base and facilitate the reaction. The choice of organic solvent can significantly impact solubility and reaction rate. [3][7]
Temperature 80 °C to 110 °C Most Suzuki couplings require heat. Start around 80-90 °C and increase if the reaction is slow. Monitor for decomposition of starting materials or product at higher temperatures.

| Method | Conventional Heating vs. Microwave Irradiation | Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating. [13]|

Part 3: Frequently Asked Questions (FAQs)

  • Q: Do I need to protect the amino group on the 5-bromo-2-aminopyridine?

    • A: Generally, no. One of the major advantages of the Suzuki coupling is its tolerance for functional groups like primary amines. Direct coupling without protection is well-documented for aminopyridines. [4]However, the amine can interact with the catalyst, so the choice of a suitable ligand is important to prevent catalyst inhibition.

  • Q: My (3-Fluoro-4-methylphenyl)boronic acid contains varying amounts of its anhydride (boroxine). Is this a problem?

    • A: Not necessarily. Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines. Boroxines are also active coupling partners in Suzuki reactions. However, the presence of boroxine does change the molecular weight, so it's important to use high-purity material to ensure accurate stoichiometry. [8][14]If in doubt, use a fresh bottle.

  • Q: What is the best workup and purification procedure?

    • A: A typical workup involves cooling the reaction, diluting it with a solvent like ethyl acetate, and washing with water and then brine. [3]The product, being an aminopyridine, is basic. To ensure it remains in the organic layer, avoid acidic washes. For purification, flash column chromatography on silica gel is standard. A solvent system of hexane/ethyl acetate is common. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the basic product from streaking on the column, leading to better separation.

Part 4: Recommended Experimental Protocols

Protocol 1: Synthesis of Starting Material: 5-Bromo-2-aminopyridine

This protocol is adapted from established procedures for the bromination of 2-aminopyridine. [15][16]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield 5-bromo-2-aminopyridine as a solid.

Protocol 2: Synthesis of this compound
  • Setup: To a Schlenk flask or reaction vial, add 5-bromo-2-aminopyridine (1.0 eq), (3-Fluoro-4-methylphenyl)boronic acid (1.2-1.5 eq),[9] and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%). [3]3. Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7.
  • BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine.
  • American Chemical Society. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. J. Org. Chem. 72(9), 3606-3607.
  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF.
  • Guidechem. (n.d.). 2-Amino-5-bromopyridine 1072-97-5 wiki.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PubMed. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Wiley Online Library. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylphenylboronic acid 168267-99-0.
  • Chemdad Co. (n.d.). 3-Fluoro-4-methylphenylboronic acid.
  • TCI AMERICA. (n.d.). 3-Fluoro-4-methylphenylboronic Acid 168267-99-0.

Sources

Technical Support Center: Chromatographic Purification of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of complex heterocyclic molecules. This guide provides in-depth troubleshooting advice for the chromatographic purification of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine , a polar aromatic amine that presents unique challenges. The following content is structured in a question-and-answer format to directly address common issues encountered in the lab.

Section 1: Understanding the Molecule - The Key to Successful Purification

A robust purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate its behavior on a chromatographic stationary phase and inform every decision from solvent selection to column chemistry.

Q1: What are the key chemical properties of this compound that affect its purification?

A1: this compound is a polar, basic compound. Its chromatographic behavior is dominated by two key structural features: the basic pyridinyl and amino nitrogen atoms.

  • High Basicity: The molecule contains two basic nitrogen centers: the endocyclic pyridine nitrogen and the exocyclic 2-amino group. These basic sites readily interact with acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, secondary acid-base interaction is the primary cause of many purification issues, including irreversible adsorption, low recovery, and severe peak tailing.[1][2]

  • High Polarity: The presence of two nitrogen atoms and a fluorine atom contributes to the molecule's overall polarity, making it a hydrogen bond donor and acceptor. This dictates its solubility, requiring more polar solvent systems for elution compared to non-polar hydrocarbons.[1][3]

  • Potential for Chelation: The 2-aminopyridine motif can chelate with trace metals present in the silica gel, which can be another source of peak broadening and recovery loss.

These properties are summarized in the table below.

PropertyValue / DescriptionImplication for Chromatography
CAS Number 1110656-80-8[4][5]For identification and literature search.
Molecular Weight 202.23 g/mol [5][6]Standard molecular weight.
Structure Aromatic amine with pyridinyl and amino groups.High polarity and basicity.
Predicted XLogP3 ~2.6[6]Indicates moderate lipophilicity, but the polar groups dominate interactions.
Topological Polar Surface Area (TPSA) ~38.9 Ų[6]Quantifies the polar surface, suggesting strong interaction with polar stationary phases.
Basicity (pKa) The pKa of unsubstituted 2-aminopyridine is ~6.8. The exact pKa of the target is not published but is expected to be in a similar basic range.The molecule will be protonated by the acidic silica surface, leading to strong, undesirable ionic interactions.
Solubility Generally soluble in polar organic solvents like DCM, MeOH, and EtOAc; poorly soluble in non-polar solvents like hexanes.[3]Requires polar mobile phases for elution. Dry loading is recommended if solubility is low in the mobile phase.[3][7]
Section 2: General Method Development Strategy

A systematic approach is crucial to developing an efficient and reproducible purification method.

Q2: How should I approach developing a purification method from scratch?

A2: A logical, stepwise workflow will save time and resources. The process should always begin with Thin-Layer Chromatography (TLC) to scout for appropriate conditions before committing to a column run.

The general workflow is visualized below.

G cluster_0 Phase 1: Scouting & Feasibility cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization & Execution TLC 1. TLC Analysis Scout solvent systems (e.g., Hex/EtOAc, DCM/MeOH). Spot crude, product, and starting material. Stability 2. Stability Check (2D TLC) Is the compound stable on silica? TLC->Stability Evaluate Rf and spot shape Decision Select Purification Mode Stability->Decision NP Normal-Phase (Silica) Good Rf (0.15-0.35) Symmetrical spot Decision->NP Stable RP Reversed-Phase (C18) Compound is unstable on silica Or very polar (streaks from origin) Decision->RP Unstable / Streaking Optimize 3. Optimize Mobile Phase Add modifiers (e.g., TEA) for peak shape. Develop gradient. NP->Optimize Loading 4. Select Loading Method Dry loading for poor solubility. Liquid loading for good solubility. Optimize->Loading Run 5. Execute Column Chromatography Collect and analyze fractions. Loading->Run

Caption: General workflow for chromatography method development.

Section 3: Troubleshooting Normal-Phase Chromatography (Silica Gel)

This is the most common technique, but it is also where most problems arise for basic compounds like this compound.

Q3: I'm seeing severe peak tailing and my product recovery is very low. What is happening and how do I fix it?

A3: This is the classic symptom of strong secondary interactions between your basic analyte and acidic silanol groups on the silica surface. A portion of your compound is being held too strongly, causing it to elute slowly and creating a "tail". In severe cases, this binding is irreversible, leading to low recovery.[1]

The solution is to suppress this unwanted interaction by modifying the mobile phase or the stationary phase.

G Problem Problem: Severe Peak Tailing / Low Recovery Cause Root Cause: Analyte (Base) interacts with Acidic Silica Silanols (Si-OH) Problem->Cause Solution Primary Solution: Add a Basic Modifier to Mobile Phase Cause->Solution Recommended AltSolution Alternative Solution: Change Stationary Phase Cause->AltSolution If modifier fails TEA Option 1: Triethylamine (TEA) - Add 0.1-1% (v/v) to mobile phase. - Competes for acidic sites. - Volatile, easy to remove. Solution->TEA NH4OH Option 2: Ammonium Hydroxide - Use a stock of 1-2% NH4OH in MeOH. - Use this stock as your polar co-solvent. - Effective for very basic compounds. Solution->NH4OH Alumina Option 3: Alumina Column - Basic or neutral alumina is less acidic. - May alter selectivity. AltSolution->Alumina ReversedPhase Option 4: Reversed-Phase - Fundamentally different mechanism. - See Section 4. AltSolution->ReversedPhase

Caption: Logic for troubleshooting peak tailing of basic compounds.

Recommendation: Start by adding 0.5% (v/v) triethylamine (TEA) to your entire mobile phase system (both the non-polar and polar components). TEA is a stronger base that will preferentially bind to the acidic silanol sites, effectively masking them from your compound and allowing it to elute symmetrically.[2][8]

Q4: My compound won't elute from the column, or it requires >20% methanol in DCM to elute.

A4: This indicates that your mobile phase is not polar enough to displace the highly polar analyte from the silica gel. While you can increase the methanol concentration, high percentages of methanol (>15-20%) can be problematic as they can start to dissolve the silica gel ("bleeding"), which contaminates your product and damages the column.

Solutions:

  • Ensure a Basic Modifier is Present: First, confirm that you are using a basic modifier like TEA or NH4OH as described in Q3. Neutralizing secondary interactions will often improve elution significantly.

  • Use a "Pre-mixed" Polar Solvent: Instead of adding neat methanol to dichloromethane, use a pre-mixed polar component that already contains the basic modifier. For example, prepare a stock solution of 1% NH4OH in Methanol and use this as your "B" solvent in a DCM/"B" gradient.

  • Consider Alternative Solvents: A solvent system of Ethyl Acetate (EtOAc) with 0.5% TEA can sometimes provide different selectivity than DCM/MeOH.

Q5: My compound seems to be decomposing on the column. How can I confirm this and what are the alternatives?

A5: The acidic nature of silica gel can catalyze the decomposition of sensitive molecules.[9] To confirm this, you can perform a simple 2D TLC stability test.[7]

Protocol for 2D TLC Stability Test:

  • Spot your crude material in the bottom-left corner of a square TLC plate.

  • Elute the plate in a suitable solvent system (the "first dimension").

  • Remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.

  • Elute the plate again in the same solvent system (the "second dimension").

  • Analysis: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If you see new spots that are off this diagonal, it indicates that decomposition occurred while the compound was adsorbed on the silica.

Alternatives to Silica Gel:

  • Alumina: Use neutral or basic alumina as your stationary phase. It is less acidic and suitable for many basic compounds.[8][9]

  • Reversed-Phase Chromatography: This is often the best alternative as it operates under completely different principles and avoids the acidity issues of silica.

Q6: I have poor solubility of my crude material in the starting mobile phase. What is the best way to load my sample?

A6: If your compound is poorly soluble in the mobile phase, liquid loading (injecting a concentrated solution) will cause the compound to precipitate at the top of the column. This leads to a broad, streaky band and very poor separation.

The correct technique is dry loading .[3][7] This method ensures your compound is pre-adsorbed onto a solid support in a thin, even band before chromatography begins. See Section 5 for a detailed protocol.

Section 4: Troubleshooting Reversed-Phase Chromatography (C18)

Reversed-phase is an excellent alternative for purifying polar, ionizable compounds.

Q7: When should I consider using reversed-phase chromatography for this compound?

A7: Consider reversed-phase HPLC or flash chromatography when:

  • You have confirmed instability on silica gel via 2D TLC.

  • The compound is too polar for normal-phase (streaks at the origin on TLC even with polar solvents).

  • You require very high purity, and analytical RP-HPLC shows good separation of impurities.

  • Normal-phase with basic modifiers fails to provide adequate separation.

Q8: How does mobile phase pH affect my separation in reversed-phase, and what pH should I choose?

A8: Mobile phase pH is the most critical parameter for controlling the retention and peak shape of ionizable compounds like this one.[1][8] The pH dictates the charge state of your molecule, which in turn affects its hydrophobicity and retention on the non-polar C18 stationary phase.

  • Low pH (e.g., pH 2-3, using 0.1% Formic Acid or TFA):

    • Analyte State: Both nitrogen atoms will be fully protonated (R-NH3+).

    • Effect: The compound becomes a cation, making it highly polar and water-soluble. This will drastically decrease its retention on the C18 column, causing it to elute very early, often near the solvent front with poor separation.[1]

  • High pH (e.g., pH 9-10, using 0.1% Ammonium Hydroxide or TEA):

    • Analyte State: The compound will be in its neutral, free-base form.

    • Effect: The neutral form is significantly more hydrophobic (less polar). This will increase its retention on the C18 column, leading to better separation from other components.[2] This is generally the recommended approach for basic amines.

Recommendation: For this compound, start with a mobile phase buffered at a high pH (pH > 9) using an additive like ammonium hydroxide. This will maximize retention and provide the best chance for a successful separation. Ensure your column is rated for use at high pH.

Section 5: Detailed Experimental Protocols
Protocol 1: Column Deactivation and Purification using a Triethylamine (TEA) Modified Mobile Phase
  • Solvent Preparation: Prepare your mobile phase solvents (e.g., Hexane and Ethyl Acetate) and add 0.5% (v/v) TEA to each. For example, to 1 L of Ethyl Acetate, add 5 mL of TEA.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation/Equilibration: Flush the packed column with 3-5 column volumes of your initial mobile phase (e.g., 95:5 Hexane/EtOAc + 0.5% TEA). This step is crucial as it neutralizes the silica before the sample is introduced.[8]

  • Sample Loading: Load your sample using the dry loading method (see Protocol 2).

  • Elution: Run the chromatography using your pre-determined solvent gradient, ensuring that all solvents used contain 0.5% TEA.

  • Fraction Analysis: Analyze fractions by TLC and combine the pure fractions.

  • Workup: Evaporate the solvent. The TEA is volatile and should be removed under high vacuum.

Protocol 2: Sample Preparation via Dry Loading
  • Dissolution: Dissolve your crude product (e.g., 1 g) in a suitable volatile solvent like dichloromethane (DCM) or methanol (approx. 10-20 mL).

  • Adsorption: In a round-bottom flask, add 5-10 times the mass of your crude product in silica gel (e.g., 5-10 g). Swirl to create a slurry.[7]

  • Evaporation: Gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder. Ensure all solvent is gone.

  • Loading: Carefully add the dry powder containing your adsorbed sample to the top of the pre-equilibrated column.

  • Finalize Column: Gently tap the column to settle the powder, and carefully add a thin layer of sand on top to protect the surface. You are now ready to begin elution.

References
  • Technical Support Center: Purification of Polar Aromatic Amines. (n.d.). Benchchem.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
  • Flash Chromatography Basics. (n.d.). Sorbent Technologies, Inc.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
  • troubleshooring flash chromatography purification. (2022, June 27). Reddit.
  • Comparison of the chromatographic separation of aromatic amines at different buffer pH. (n.d.). ResearchGate.
  • This compound. (n.d.). BLDpharm.
  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. (n.d.). PubMed.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • This compound. (n.d.). Sigma-Aldrich.
  • 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. (n.d.). PubChem.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of introducing fluorine into the pyridine scaffold. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making fluorinated pyridines highly valuable in medicinal chemistry.[1][2][3][4] However, the synthesis of these compounds is often challenging due to the electron-deficient nature of the pyridine ring and the unique reactivity of fluorinating agents.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired fluorinated pyridine products.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge in the synthesis of fluorinated pyridines. The underlying cause can often be traced back to several key factors related to reagents, reaction conditions, or the substrate itself.

Potential Causes & Solutions:

  • Inactive Fluorinating Agent:

    • Cause: Electrophilic fluorinating agents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are sensitive to moisture.[5] Silver(II) fluoride (AgF₂), a powerful reagent for C-H fluorination, is also moisture-sensitive and can decompose over time.[5]

    • Solution: Always use freshly opened or properly stored fluorinating agents. For AgF₂, it is a black crystalline solid that should be weighed quickly in air and stored in a desiccator.[5] Any discoloration to a yellow/brown solid indicates decomposition, and the reagent should be discarded.[5] For moisture-sensitive reactions, consider using a glove box or Schlenk line techniques.

  • Sub-optimal Solvent Choice:

    • Cause: The polarity and nucleophilicity of the solvent can dramatically impact the reaction outcome. For instance, in Rh(III)-catalyzed syntheses of 3-fluoropyridines, nucleophilic solvents like methanol can lead to unwanted side products through fluoride displacement.[6]

    • Solution: Screen a range of non-nucleophilic solvents. In the aforementioned Rh(III)-catalyzed reaction, ethyl acetate was found to be an effective solvent to avoid this side reaction.[6] Anhydrous acetonitrile is a common and effective solvent for many fluorination reactions, including those using AgF₂.[5]

  • Inappropriate Reaction Temperature:

    • Cause: Fluorination reactions can be highly sensitive to temperature. Some reactions require elevated temperatures to proceed, while others may decompose at higher temperatures. For example, the Balz-Schiemann reaction, a classic method for introducing fluorine, often requires high temperatures for the thermal decomposition of the diazonium tetrafluoroborate intermediate.[7][8] Conversely, some modern C-H fluorination methods proceed efficiently at ambient temperature.[9][10][11]

    • Solution: Carefully control the reaction temperature. For exothermic reactions, consider using a water bath to maintain a consistent temperature.[5] If a standard temperature is not yielding the desired product, a systematic temperature screen (e.g., from room temperature up to the solvent's boiling point in increments) may be necessary.

  • Substrate Deactivation:

    • Cause: The electronic properties of the pyridine ring significantly influence its reactivity. Multiple electron-withdrawing groups can deactivate the ring, making it less susceptible to fluorination.[12][13]

    • Solution: If your substrate is highly electron-deficient, you may need to employ more reactive fluorinating agents or harsher reaction conditions. Alternatively, consider a different synthetic strategy, such as synthesizing a less deactivated precursor, performing the fluorination, and then introducing the electron-withdrawing groups.

  • Moisture Contamination:

    • Cause: Water can react with and deactivate many fluorinating agents.[5]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents in a dry environment.[5] Drying agents like molecular sieves can be used to remove residual moisture from starting materials.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right fluorinating agent for my specific pyridine derivative?

A1: The choice of fluorinating agent depends on the desired regioselectivity and the functional groups present on your pyridine substrate.

  • For C-H fluorination adjacent to the nitrogen (C2 or C6 position): Silver(II) fluoride (AgF₂) is a highly effective and regioselective reagent for this transformation.[9][10][11] It is particularly useful for late-stage functionalization of complex molecules.[5]

  • For meta-selective fluorination (C3 or C5 position): This is a more challenging transformation. One innovative approach involves the use of Zincke imine intermediates, which can then be fluorinated with electrophilic reagents like Selectfluor® or NFSI.[14][15]

  • For nucleophilic aromatic substitution (SNAr): If your pyridine has a good leaving group (e.g., -NO₂, -Cl, -Br) at the 2- or 4-position, you can use a nucleophilic fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) with a phase-transfer catalyst.[16][17] The reactivity order for halopyridines in SNAr is F > Cl > Br > I.[17]

  • For electrophilic fluorination of activated pyridines: If your pyridine is sufficiently electron-rich, electrophilic fluorinating agents like Selectfluor® can be used.[18][19][20]

Fluorinating Agent Typical Application Advantages Disadvantages
Silver(II) Fluoride (AgF₂) C-H fluorination at C2/C6High regioselectivity, mild conditionsMoisture sensitive, stoichiometric use of silver
Selectfluor® Electrophilic fluorination, fluorination of Zincke iminesEasy to handle, commercially availableCan require activated substrates, potential for side reactions
Cesium Fluoride (CsF) Nucleophilic Aromatic Substitution (SNAr)Strong nucleophilic fluoride sourceHygroscopic, requires a good leaving group on the pyridine
Balz-Schiemann Reagents Conversion of amino group to fluorine via diazonium saltWell-established methodHarsh conditions, potential for explosive intermediates

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A2: Poor regioselectivity is a common problem, especially with substituted pyridines.

  • Directing Groups: The electronic and steric properties of existing substituents play a crucial role. For 3,5-disubstituted pyridines, fluorination with AgF₂ can lead to mixtures.[12][13] However, a 3-benzyloxy group has been shown to direct fluorination to the adjacent C2 position with good selectivity.[12][13]

  • Protecting Groups: In some cases, a protecting group can be used to block a more reactive site, directing the fluorination to the desired position.

  • Alternative Strategies: If direct fluorination is not selective, consider a multi-step approach. For example, the synthesis of a specific isomer via a building block approach or a directed ortho-metalation followed by reaction with an electrophilic fluorine source.

Q3: What are the best practices for handling and quenching fluorinating agents safely?

A3: Safety is paramount when working with fluorinating agents, as many are highly reactive and potentially hazardous.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves that are compatible with the specific reagents and solvents being used.[22]

  • Fume Hood: All manipulations of volatile or reactive fluorinating agents should be performed in a well-ventilated fume hood.[22]

  • Quenching: Quenching of reactive fluorinating agents can be highly exothermic and should be done with extreme caution.[22]

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly and carefully add the reaction mixture to a chilled quench solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), with vigorous stirring.[22]

    • Be aware of potential gas evolution and ensure adequate ventilation.[22]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Site-Selective C-H Fluorination of 2-Phenylpyridine using AgF₂

This protocol is adapted from the work of Fier and Hartwig and provides a reliable method for the fluorination of pyridines at the C-H bond adjacent to the nitrogen atom.[5]

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen gas supply

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol).

  • Under an inert atmosphere (argon or nitrogen), add anhydrous acetonitrile (5.0 mL).

  • Stir the solution at room temperature until the 2-phenylpyridine is fully dissolved.

  • In a separate, dry vial, weigh out silver(II) fluoride (2.0 mmol) quickly in the air and immediately seal the vial.

  • Add the AgF₂ to the reaction mixture in one portion under a positive pressure of inert gas.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding it to a stirred mixture of ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Workflow for Troubleshooting Low Yield in Pyridine Fluorination

G start Low or No Product Yield reagent Check Fluorinating Agent (Fresh? Properly Stored?) start->reagent solvent Evaluate Solvent (Anhydrous? Non-nucleophilic?) start->solvent temp Assess Reaction Temperature (Optimal for Method?) start->temp substrate Analyze Substrate Electronics (Highly Deactivated?) start->substrate moisture Investigate Moisture Contamination (Dry Glassware/Solvents?) start->moisture reagent_sol Use fresh/properly stored agent. Consider glove box. reagent->reagent_sol If agent is suspect solvent_sol Screen anhydrous, non-nucleophilic solvents. solvent->solvent_sol If solvent is suspect temp_sol Perform temperature screen. Use water bath for control. temp->temp_sol If temperature is suspect substrate_sol Use harsher conditions or modify synthetic strategy. substrate->substrate_sol If substrate is suspect moisture_sol Ensure anhydrous conditions. moisture->moisture_sol If moisture is suspect

Caption: A troubleshooting flowchart for low-yield pyridine fluorination.

General Mechanism for Nucleophilic Aromatic Substitution (SNAr) on a Pyridine Ring

G sub Halopyridine (e.g., 2-Chloropyridine) intermediate Meisenheimer Complex (Resonance Stabilized Anion) sub->intermediate + Nu⁻ nuc Nucleophile (Nu⁻) nuc->intermediate product Substituted Pyridine intermediate->product - Leaving Group lg Leaving Group (Cl⁻) intermediate->lg

Caption: The SNAr mechanism on a pyridine ring.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

  • Biriukov, R., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(11), 3333. [Link]

  • Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Semantic Scholar. [Link]

  • Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Catalysis, 5(8), 4684-4687. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342, 956. [Link]

  • Cole, A. J., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. [Link]

  • O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2349. [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

  • Prakash, C., & Singh, R. (2022). Microwave-assisted Synthesis of Fluorinated Heterocycles. Current Green Chemistry, 9(3), 145-161. [Link]

  • Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13531-13540. [Link]

  • Ma, Z., et al. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. [Link]

  • Al-Zoubi, W. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(20), 14041-14066. [Link]

  • Wang, M., et al. (2011). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 47(3), 910-912. [Link]

  • Ma, Z., et al. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. [Link]

  • Wang, X., et al. (2010). Catalysis for Fluorination and Trifluoromethylation. Chemical Reviews, 110(3), 1688-1707. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]

  • Keinänen, S., & Kuokkanen, T. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 605-609. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(18), 5412-5424. [Link]

  • Sandosham, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(1), 130-134. [Link]

  • LookChem. (n.d.). Purification of Pyridine. [Link]

  • Organic Chemistry. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

  • Basdevant, B., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3894-3897. [Link]

  • University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. [Link]

  • Google Patents. (2010).
  • Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. [Link]

Sources

Overcoming solubility issues of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address a critical experimental challenge: the compound's low aqueous solubility. Overcoming this hurdle is essential for generating reliable and reproducible data in biological assays. This guide provides a combination of foundational knowledge, frequently asked questions, and detailed troubleshooting protocols to ensure your success.

Understanding the Challenge: Physicochemical Profile

The inherent properties of this compound dictate its behavior in aqueous solutions. Its structure, characterized by a substituted phenyl ring attached to a pyridine core, results in significant lipophilicity, making it poorly soluble in water. This is a common issue for many promising drug candidates discovered through modern screening techniques.[1]

An analysis of its predicted physicochemical properties underscores the solubility challenge:

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₁₂H₁₁FN₂-
Molecular Weight 202.23 g/mol Moderate molecular size.[2]
XLogP3-AA 2.6This positive value indicates a preference for a lipid environment over an aqueous one (lipophilicity), predicting low water solubility.[2]
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water.[2]
Hydrogen Bond Acceptors 3Moderate capacity to form hydrogen bonds with water.[2]
Topological Polar Surface Area 38.9 ŲA relatively low TPSA suggests moderate cell permeability but contributes to poor aqueous solubility.[2]

Note: The predicted values are for the isomeric compound 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine, as comprehensive experimental data for this compound is not publicly available. These values serve as a strong proxy due to structural similarity.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. Where do I start?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's lipophilic nature. The standard industry practice is to first prepare a high-concentration stock solution in a strong, water-miscible organic solvent.[3]

  • Primary Recommendation: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic compounds.[4][5]

  • Alternatives: If DMSO is not suitable for your assay, consider N,N-Dimethylformamide (DMF) or ethanol.[5]

Q2: The compound dissolved in DMSO, but it precipitated immediately when I diluted it into my cell culture media. What's happening?

Answer: This is a classic problem known as "fall-out" or precipitation upon dilution. The DMSO solution is stable, but when introduced to the overwhelmingly aqueous environment of your buffer, the compound can no longer stay dissolved and crashes out.

There are several strategies to prevent this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.

  • Use a Step-wise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform one or more intermediate dilution steps.[6] See Protocol 2 for a detailed method.

  • Reduce the Final DMSO Concentration: The higher the percentage of DMSO in your final assay volume, the more soluble your compound will be. However, this must be balanced against solvent toxicity.

Q3: How much DMSO is safe for my cells? It seems to be affecting my assay results.

Answer: DMSO is known to have biological effects and can be toxic to cells at higher concentrations.[7]

  • General Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[7][8]

  • Critical Control: You must always include a "vehicle control" in your experiments. This control contains the same final concentration of DMSO (or other solvents) as your test samples but without the compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.[6]

  • Cell Line Sensitivity: Sensitivity to DMSO is cell-line dependent.[9][10] It is best practice to run a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line by measuring viability at various solvent concentrations.[11]

Q4: Can I use pH adjustment to increase the compound's solubility?

Answer: Yes, this can be a very effective strategy. The 2-aminopyridine moiety in the compound is basic. In an acidic environment (lower pH), the amino group can become protonated, forming a more soluble salt.[5][12]

  • How to Test: You can determine the pH-solubility profile by attempting to dissolve the compound in a series of buffers across a pH range (e.g., pH 4.0 to 8.0). See Protocol 5 for guidance.

  • Assay Compatibility: This approach is only viable if the required acidic pH is compatible with the health and function of your biological system (e.g., cells, enzymes).

Q5: Standard solvents aren't working well enough. What other solubilizing agents can I try?

Answer: If DMSO and pH adjustment are insufficient or incompatible with your assay, you can explore the use of formulation excipients. These are additives that enhance solubility.

  • Co-solvents: These are water-miscible solvents used in combination to increase solubility.[13] Common examples include Polyethylene Glycols (PEGs), ethanol, and propylene glycol.[12] A formulation might consist of 10% DMSO, 40% PEG400, and 50% aqueous buffer.[14] See Protocol 3 .

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that is water-soluble.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical research.[17] See Protocol 4 .

In-Depth Troubleshooting & Experimental Protocols

Workflow for Solubility Troubleshooting

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

G start Start: Compound Precipitation Issue stock_sol Prepare 10-50 mM Stock in 100% DMSO start->stock_sol dilute Dilute Stock into Aqueous Assay Buffer stock_sol->dilute observe Observe for Precipitation dilute->observe success Success: Proceed with Assay (Include Vehicle Control) observe->success No stepwise Try Step-wise Dilution (Protocol 2) observe->stepwise Yes stepwise->observe cosolvent Use Co-Solvent System (e.g., PEG400) (Protocol 3) stepwise->cosolvent Fails cosolvent->observe ph_adjust Test pH Adjustment (Protocol 5) cosolvent->ph_adjust Fails ph_adjust->observe cyclo Use Cyclodextrins (HP-β-CD) (Protocol 4) ph_adjust->cyclo Fails cyclo->observe

Caption: A decision tree for systematically troubleshooting solubility.

Protocol 1: Preparing a High-Concentration Stock Solution

This protocol describes the standard first step for solubilizing the compound.

  • Calculation: Determine the mass of this compound required to make a desired volume of a high-concentration stock (e.g., 10 mM or 50 mM).

  • Weighing: Accurately weigh the calculated mass of the compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not fully dissolve, you may use brief sonication in a water bath or gentle warming (e.g., to 37°C) for 5-10 minutes.

  • Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Step-wise Dilution into Aqueous Buffers

This technique minimizes the abrupt solvent change that causes precipitation.

  • Prepare Stock: Start with a high-concentration stock solution in 100% DMSO (e.g., 50 mM) as prepared in Protocol 1 .

  • Intermediate Dilution 1: Create an intermediate solution by diluting the 50 mM stock 1:10 in 100% DMSO to get a 5 mM solution.

  • Intermediate Dilution 2: Create a second intermediate solution by diluting the 5 mM solution 1:10 into your final aqueous assay buffer. This creates a 500 µM solution in 10% DMSO. Vortex immediately after adding the stock.

  • Final Dilution: Use the 500 µM solution to make your final dilutions in the assay buffer. For example, a 1:50 dilution will yield a final concentration of 10 µM with only 0.2% DMSO.

  • Observation: At each step, visually inspect the solution for any signs of cloudiness or precipitation before proceeding.

Protocol 3: Using a Co-Solvent System

This protocol provides a starting point for a common co-solvent formulation suitable for many in vitro and some in vivo applications.[14]

  • Initial Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock as described in Protocol 1 .

  • Vehicle Preparation: In a separate sterile tube, prepare the co-solvent vehicle. A common starting formulation is a 1:4:5 ratio of DMSO:PEG400:Saline. For 1 mL of vehicle, this would be 100 µL DMSO, 400 µL PEG400, and 500 µL of saline or PBS.

  • Compound Addition: Slowly add the dissolved compound stock from step 1 to the co-solvent vehicle while vortexing. Do not exceed the desired final percentage of each solvent (e.g., ensure the total DMSO is ~10%).

  • Final Formulation: The resulting solution should be clear. This formulation can then be further diluted into the assay medium, but be aware that precipitation can still occur if the dilution factor is too high. Always include a vehicle control.

Protocol 4: Using Cyclodextrins for Solubilization

Cyclodextrins act as molecular carriers to shuttle hydrophobic compounds through aqueous solutions.[19]

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin cluster_2 cluster_3 Aqueous Environment cluster_4 Soluble Inclusion Complex cluster_5 compound Hydrophobic Compound a b a->b c b->c d c->d e d->e f e->f f->a cavity a1 b1 a1->b1 compound2 Hydrophobic Compound c1 b1->c1 d1 c1->d1 e1 d1->e1 f1 e1->f1 f1->a1

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. Concentrations can range from 1% to 10% (w/v), but should be optimized.

  • Compound Addition: Add the powdered this compound directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. The formation of the inclusion complex can be facilitated by shaking or rotating the mixture at room temperature or 37°C for several hours (e.g., 4-24 hours) to reach equilibrium.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

  • Use Supernatant: The clear supernatant contains the solubilized compound-cyclodextrin complex and can be used for your experiments. The exact concentration should be determined analytically (e.g., by HPLC-UV).

Protocol 5: pH-Dependent Solubility Assessment

This protocol helps determine if lowering the pH can be a viable solubilization strategy.[5]

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system is compatible with your downstream analysis.

  • Compound Addition: Add an excess amount of the compound (so that some solid is clearly visible) to a fixed volume of each buffer in separate tubes.

  • Equilibration: Seal the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH for dissolution.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Gali-Muhtasib, H., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium.... Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • Anonymous. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • EMA. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • PubChem. (2025). 5-(3-Fluoro-4-pyridinyl)-6-methylpyridin-2-amine. Retrieved from [Link]

  • Inorganic Chemistry: An Indian Journal. (2016). Approaches to Improve solubility of poorly soluble drugs. Retrieved from [Link]

  • PubChem. (2026). 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-methylpyridin-4-amine. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubChem. (2026). (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

  • Moldb. (n.d.). 1357266-80-8 | (R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine. Retrieved from [Link]

Sources

Identifying and minimizing side reactions in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of aminopyridines. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide by Synthetic Method

    • Chichibabin Reaction

    • Buchwald-Hartwig Amination

    • Ullmann Condensation

    • Synthesis from Pyridine N-Oxides

  • Purification Strategies

  • References

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize a 2-aminopyridine derivative. Which synthetic method should I choose?

A1: The choice of synthetic method depends on several factors including the substitution pattern of your pyridine, the nature of the amine, and the scale of your reaction.

  • Chichibabin Reaction: This is a classic method for producing 2-aminopyridine derivatives by reacting pyridine with sodium amide. It is most effective for unactivated pyridines but can suffer from harsh reaction conditions.[1]

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction of amines with aryl halides.[2] It offers broad substrate scope and functional group tolerance but can be sensitive to reaction conditions.

  • Ullmann Condensation: A copper-catalyzed reaction of amines with aryl halides.[3] While traditionally requiring harsh conditions, modern protocols with specific ligands have made it a viable option under milder conditions.

  • From Pyridine N-Oxides: This method can be advantageous for the synthesis of certain substituted 2-aminopyridines, especially those for which other methods may fail.[4]

Q2: My aminopyridine synthesis is resulting in a complex mixture of products. What are the first steps I should take to troubleshoot?

A2: A complex product mixture suggests the occurrence of one or more side reactions. The initial troubleshooting steps should involve:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of products and byproducts over time. This can help you determine if the side reactions are occurring early on or as the reaction progresses.

  • Byproduct Identification: If possible, isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry. Knowing the structure of the byproducts will provide valuable clues about the undesired reaction pathways.

  • Review Reaction Conditions: Carefully re-evaluate your reaction setup. Ensure that you are using anhydrous solvents, maintaining a truly inert atmosphere (if required), and that your reagents are of high purity.

Q3: How can I effectively remove unreacted starting materials and byproducts from my aminopyridine product?

A3: Purification strategies depend on the physical and chemical properties of your product and the impurities. Common methods include:

  • Acid-Base Extraction: This is a powerful technique for separating basic aminopyridines from neutral or acidic byproducts and starting materials.[5]

  • Column Chromatography: A versatile method for separating compounds with different polarities.[5]

  • Recrystallization: An effective method for purifying solid products.[5]

Detailed protocols for these methods are provided in the Purification Strategies section.

Troubleshooting Guide by Synthetic Method

Chichibabin Reaction

The Chichibabin reaction is a direct amination of pyridines using sodium amide (NaNH₂). While effective, it is prone to specific side reactions.

Problem 1: Low yield of the desired 2-aminopyridine and formation of a significant amount of a dimeric byproduct (e.g., 2,2'-bipyridine).

Probable Cause: Dimerization is a common side reaction in the Chichibabin reaction, particularly at atmospheric pressure.[6] The reaction mechanism involves the formation of a σ-adduct, which can either eliminate a hydride ion to form the aminopyridine or react with another pyridine molecule, leading to dimerization.

Troubleshooting & Optimization:

  • Increase Reaction Pressure: Applying pressure can significantly suppress the dimerization side reaction. For example, in the synthesis of 2-amino-4-tert-butylpyridine, increasing the nitrogen pressure from atmospheric to 350 psi can dramatically shift the product ratio in favor of the desired aminopyridine.[6]

PressureYield of 2-amino-4-tert-butylpyridineYield of 4,4'-di-tert-butyl-2,2'-bipyridine
Atmospheric11%89%
350 psi N₂74%26%
  • Temperature Control: Run the reaction at the lowest temperature that allows for steady hydrogen evolution. High temperatures can promote decomposition and the formation of dimeric byproducts.[6][7]

  • Reagent Purity: While counterintuitive, it has been observed that very pure sodium amide can be less reactive. Impurities in less pure sodium amide have been anecdotally reported to catalyze the reaction.[3] However, for reproducibility, using a well-characterized source of sodium amide is recommended.

Experimental Protocol: Minimizing Dimerization in Chichibabin Reaction

  • Setup: In a high-pressure autoclave equipped with a mechanical stirrer, add the substituted pyridine and an aprotic solvent such as xylene or toluene.

  • Reagent Addition: Add sodium amide under an inert atmosphere.

  • Pressurization: Seal the autoclave and pressurize with nitrogen to the desired pressure (e.g., 350 psi).

  • Heating: Heat the reaction mixture to the optimal temperature, monitoring for hydrogen evolution.

  • Workup: After the reaction is complete, cool the mixture and carefully quench with water or an acidic solution.

Problem 2: Formation of hydroxypyridine byproducts.

Probable Cause: The formation of hydroxypyridines can occur if water is present during the workup of the reaction, especially when quenching the sodium salt of the aminopyridine.[8] The intermediate diazonium salt, if formed in alternative synthesis routes, is also susceptible to hydrolysis.[9]

Troubleshooting & Optimization:

  • Anhydrous Conditions: Ensure that the reaction and workup are performed under strictly anhydrous conditions until the final quenching step.

  • Controlled Quenching: Quench the reaction mixture at a low temperature (e.g., 0 °C) by slowly adding it to a cooled solution of aqueous acid.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is highly versatile but can be plagued by a common side reaction, especially with electron-deficient pyridyl halides.

Problem: Significant formation of a hydrodehalogenated pyridine byproduct (replacement of the halide with hydrogen).

Probable Cause: Hydrodehalogenation is a competing pathway in the Buchwald-Hartwig catalytic cycle. It can arise from the β-hydride elimination from a palladium-amido intermediate, which competes with the desired reductive elimination to form the C-N bond.[2][10]

Troubleshooting & Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, thereby outcompeting the β-hydride elimination pathway. Ligands such as BrettPhos and RuPhos have been specifically designed to minimize this side reaction.[10]

  • Base Selection: The strength and nature of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require higher temperatures.[10]

  • Use of Additives: In some cases, the addition of a copper co-catalyst has been shown to suppress hydrodehalogenation.[11]

  • Temperature Optimization: If the desired reaction proceeds at a reasonable rate, lowering the temperature can sometimes disfavor the hydrodehalogenation pathway.

Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

  • Setup: In a glovebox, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃), the chosen phosphine ligand (e.g., BrettPhos), and the base (e.g., NaOtBu).

  • Reagent Addition: Add the pyridyl halide, the amine, and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating: Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, filter through a pad of celite, and concentrate. Purify the crude product by chromatography.

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation. Modern protocols have improved its scope and mildness.

Problem: Low yield and formation of hydrodehalogenation or ether byproducts.

Probable Cause:

  • Hydrodehalogenation: Similar to the Buchwald-Hartwig reaction, a competing hydrodehalogenation pathway can occur, leading to the replacement of the halide with a hydrogen atom.[12][13]

  • Ether Formation: If the reaction is not strictly anhydrous or if the nucleophile can also act as an oxygen nucleophile (e.g., aminoalcohols), the formation of diaryl ether side-products can occur.[14]

Troubleshooting & Optimization:

  • Ligand Selection: The use of appropriate ligands is crucial for modern, mild Ullmann reactions. Ligands such as 1,10-phenanthroline, N-methylglycine, and various diamines can accelerate the desired C-N coupling and suppress side reactions.[12][14]

  • Anhydrous Conditions: To prevent the formation of hydroxypyridine or ether byproducts, it is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are commonly used. The choice of solvent can impact the solubility of reagents and the reaction outcome.[3]

  • Copper Source: The reactivity can be influenced by the copper source (e.g., CuI, Cu₂O, or copper powder). Screening different copper sources may be beneficial.[4]

Synthesis from Pyridine N-Oxides

The reaction of pyridine N-oxides with various reagents can provide access to 2-aminopyridines.

Problem: Low yield and formation of reduced pyridine or dimeric byproducts.

Probable Cause:

  • Reduction of N-oxide: A common side reaction is the reduction of the pyridine N-oxide back to the corresponding pyridine.[14]

  • Dimerization: Similar to the Chichibabin reaction, dimeric byproducts can form under certain conditions.

Troubleshooting & Optimization:

  • Activating Agent: The choice of activating agent is critical. Reagents like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) are often used to activate the N-oxide for nucleophilic attack.[15]

  • Reaction Conditions: The reaction temperature and time should be carefully optimized to favor the desired amination over side reactions.

  • Stoichiometry: The stoichiometry of the activating agent and the amine nucleophile should be carefully controlled.

Purification Strategies

Q: How do I perform an effective acid-base extraction to purify my aminopyridine?

A: Acid-base extraction is ideal when your desired aminopyridine product is basic, and the impurities are neutral or acidic.

Experimental Protocol: Acid-Base Extraction of Aminopyridines

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Back-Extraction (Optional): Wash the organic layer with the aqueous acid solution one or two more times to ensure complete extraction of the aminopyridine.

  • Neutralization: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) with stirring until the solution is basic (check with pH paper). The aminopyridine will deprotonate and precipitate out or can be extracted back into an organic solvent.

  • Isolation: If the product precipitates, collect it by filtration. If it remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Q: What are the best practices for purifying aminopyridines by column chromatography?

A: Column chromatography is a powerful tool for separating aminopyridines from byproducts with different polarities.

Best Practices:

  • Stationary Phase: Silica gel is the most common stationary phase. For very basic aminopyridines that may streak on silica, consider using alumina or treating the silica gel with a small amount of triethylamine in the eluent.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating compounds with a wide range of polarities.

  • Monitoring: Use TLC to determine the optimal solvent system for separation before running the column and to track the fractions as they elute.

Visualization of Key Concepts

Chichibabin_Reaction_Pathway Pyridine Pyridine Sigma_Adduct σ-Adduct Intermediate Pyridine->Sigma_Adduct + NaNH₂ NaNH2 NaNH₂ NaNH2->Sigma_Adduct Aminopyridine 2-Aminopyridine (Desired Product) Sigma_Adduct->Aminopyridine - H⁻ Dimer 2,2'-Bipyridine (Side Product) Sigma_Adduct->Dimer + Pyridine - H⁻ H2 H₂ Aminopyridine->H2 forms with H⁻

Caption: Chichibabin reaction pathway showing the desired amination and competing dimerization.

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Cause1 Hydrodehalogenation Side Reaction Start->Cause1 Cause2 Catalyst Inhibition Start->Cause2 Solution1a Use Bulky, Electron-Rich Ligands (e.g., BrettPhos) Cause1->Solution1a Solution1b Optimize Base (e.g., screen weaker bases) Cause1->Solution1b Solution2a Ensure Anhydrous & Degassed Solvent Cause2->Solution2a Solution2b Check Reagent Purity Cause2->Solution2b

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

References

  • Chichibabin reaction - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. Available at: [Link]

  • Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of organic chemistry, 79(5), 2274–2280. Available at: [Link]

  • Direct preparation of 2-Aminopyridines from pyridine N-oxides - Org Prep Daily. (2007). Available at: [Link]

  • Sambagio, C., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8456–8467. Available at: [Link]

  • Pang, J. H., et al. (2019). Milder Conditions for the Chichibabin Reaction. ChemistryViews. Available at: [Link]

  • Chichibabin amination: Easy mechanism - Chemistry Notes. (2022). Available at: [Link]

  • Chichibabin reaction. Available at: [Link]

  • The Chichibabin amination reaction - Scientific Update. (2018). Available at: [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Chichibabin Reaction | PPTX - Slideshare. Available at: [Link]

  • US Patent 4386209A - Chichibabin reaction.
  • Lee, C. H., & Lee, W. J. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 212(1), 232–237. Available at: [Link]

  • Chichibabin reaction - Grokipedia. Available at: [Link]

  • Reddit - Help troubleshooting a Buchwald-Hartwig amination? (2018). Available at: [Link]

  • ResearchGate - Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). Available at: [Link]

  • Pang, J. H., et al. (2019). Revisiting the chichibabin reaction : C2 amination of pyridines with a NaH−Iodide composite. Asian Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Sambagio, C., et al. (2018). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Catalysis Science & Technology, 8(1), 121-127. Available at: [Link]

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.
  • ResearchGate - Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. (2024). Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Chichibabin Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Zhang, Y., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron letters, 48(27), 4755–4757. Available at: [Link]

  • Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. (2020). National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate. Our aim is to combine established scientific principles with practical, field-tested insights to ensure the successful and efficient synthesis of this target molecule.

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance and generally mild reaction conditions.[1][2][3] However, transitioning this reaction from a laboratory scale to a larger production setting can present a unique set of challenges.[4][5] This guide will address these potential hurdles with scientifically grounded explanations and actionable solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues that may arise during the synthesis of this compound.

Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I resolve this?

Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Inactive Catalyst: The active form of the palladium catalyst, Pd(0), is highly sensitive to oxygen.[6] Inadequate degassing of solvents and reagents or a compromised inert atmosphere can lead to catalyst deactivation through oxidation.

    • Solution: Ensure all solvents are rigorously degassed prior to use by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[6] Using a pre-formed, stable palladium catalyst can also enhance reproducibility.[1]

  • Poor Reagent Quality: The stability of the boronic acid is a critical factor. Boronic acids can undergo protodeboronation, especially when exposed to moisture and air, rendering them inactive.[6][7]

    • Solution: Use fresh or properly stored 3-fluoro-4-methylphenylboronic acid. Consider using more stable boronic acid derivatives like pinacol esters if degradation is a persistent issue.[7] Ensure the 5-bromo-2-aminopyridine is of high purity.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are all critical parameters that can significantly impact reaction efficiency.

    • Solution: The reaction temperature should be carefully controlled, as deviations can lead to stalled reactions or side product formation.[5] While a range of solvents can be used, mixtures of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water are common.[1] The choice of base is also crucial; inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed.[1][8] A systematic optimization of these parameters may be necessary.

  • Insufficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure effective interaction between all components.[6]

    • Solution: On a larger scale, ensure that the reactor's stirring mechanism is adequate to maintain a well-mixed suspension. Poor mixing can lead to localized concentration gradients and inconsistent reaction kinetics.[5]

Q2: I am observing a significant amount of homocoupling byproducts from my boronic acid. How can I minimize this side reaction?

The formation of biaryl species from the boronic acid (homocoupling) is a common side reaction that consumes starting material and complicates purification.

Potential Causes and Solutions:

  • Presence of Oxygen: As with catalyst deactivation, the presence of oxygen can promote the homocoupling of boronic acids.

    • Solution: Rigorous exclusion of air from the reaction mixture is paramount. Ensure all equipment is properly dried and purged with an inert gas.

  • Inappropriate Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: While a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion, a large excess should be avoided.[1]

  • Catalyst System: The choice of palladium source and ligand can influence the extent of side reactions.

    • Solution: Screening different palladium catalysts and ligands can help identify a system that favors the desired cross-coupling over homocoupling. For instance, using bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.[9]

Q3: The purification of my final product, this compound, is proving difficult due to persistent impurities. What are the likely impurities and how can I improve the purification process?

Effective purification is critical for obtaining the desired product in high purity, a key requirement for pharmaceutical applications.

Common Impurities and Purification Strategies:

  • Residual Palladium: Palladium catalysts are expensive and toxic, and their levels in the final active pharmaceutical ingredient (API) are strictly regulated.[10]

    • Purification Strategy: Post-reaction, the crude product can be treated with a palladium scavenger. Alternatively, purification by flash column chromatography on silica gel is a standard method to remove residual palladium and other impurities.[1] Recrystallization of the final product can also be an effective method for removing trace amounts of palladium.

  • Unreacted Starting Materials and Byproducts: Incomplete reactions will leave unreacted 5-bromo-2-aminopyridine and 3-fluoro-4-methylphenylboronic acid (or its byproducts) in the crude mixture. Homocoupling products are also common impurities.

    • Purification Strategy: Flash column chromatography is generally effective at separating the desired product from starting materials and byproducts.[1] Careful selection of the eluent system is key to achieving good separation. Recrystallization from a suitable solvent system can also be employed to isolate the pure product.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis and scale-up of this compound.

Q1: What is the general reaction mechanism for the Suzuki-Miyaura coupling in this synthesis?

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2-aminopyridine to form a Pd(II) intermediate. This is often the rate-determining step in the cycle.[11]

  • Transmetalation: The aryl group from the 3-fluoro-4-methylphenylboronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.[11]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_Aryl [Ar-Pd(II)-Br]L_n Pd0->PdII_Aryl ArylHalide 5-bromo-2-aminopyridine OxAdd Oxidative Addition Product This compound RedElim Reductive Elimination Transmetal Transmetalation PdII_DiAryl [Ar-Pd(II)-Ar']L_n PdII_Aryl->PdII_DiAryl BoronicAcid 3-fluoro-4-methylphenyl boronic acid + Base PdII_DiAryl->Pd0 PdII_DiAryl->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: What are the key safety considerations when scaling up this synthesis?

Scaling up any chemical synthesis requires a thorough safety review. For this particular reaction, consider the following:

  • Palladium Catalysts: While used in small quantities, some palladium compounds can be toxic. Appropriate personal protective equipment (PPE) should be worn when handling these materials.

  • Solvents: Many organic solvents used in this reaction (e.g., 1,4-dioxane, toluene) are flammable and may have associated health risks. The reaction should be carried out in a well-ventilated area, and appropriate fire safety precautions should be in place.

  • Exothermic Reactions: While Suzuki-Miyaura couplings are not typically violently exothermic, any scale-up has the potential for increased heat generation. The reaction should be monitored for any unexpected temperature increases, and adequate cooling capacity should be available.

  • Pressure Build-up: When heating reactions in sealed vessels, there is a potential for pressure build-up. Ensure that the reaction vessel is rated for the intended temperature and pressure.[5]

Q3: Are there alternative synthetic routes to this compound?

While the Suzuki-Miyaura coupling is the most prevalent method, other cross-coupling reactions could potentially be employed. For example, a Stille coupling using an organotin reagent could be considered, though this often involves more toxic reagents.[11] Alternative palladium-catalyzed reactions are continually being developed, and a thorough literature search for the most up-to-date methods is always recommended.

Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes based on analogous Suzuki-Miyaura coupling reactions.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterTypical Range/ValueNotes
Aryl Halide 5-bromo-2-aminopyridine (1.0 eq)The reactivity order is I > Br > Cl.[7]
Boronic Acid 3-fluoro-4-methylphenylboronic acid (1.1-1.5 eq)A slight excess is common to ensure full conversion.[1]
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Catalyst choice can significantly impact yield and side reactions.[1]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)The base is crucial for the transmetalation step.[1][8]
Solvent 1,4-Dioxane/Water or DME/Water (e.g., 4:1 v/v)Degassed solvents are essential to prevent catalyst deactivation.[1]
Temperature 80-110 °COptimal temperature depends on the specific catalyst and substrates.[1][5]
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low/No Conversion Inactive catalyst, poor reagent quality, suboptimal conditionsEnsure inert atmosphere, use fresh reagents, optimize temperature, solvent, and base.
Homocoupling Presence of oxygen, incorrect stoichiometryRigorously exclude air, use a slight excess of boronic acid.
Purification Difficulty Residual palladium, unreacted starting materialsUse palladium scavengers, optimize column chromatography, consider recrystallization.

Experimental Workflow

Below is a generalized, step-by-step experimental workflow for the synthesis of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Add 5-bromo-2-aminopyridine,  3-fluoro-4-methylphenylboronic acid,  and base to a reaction vessel. Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with  argon or nitrogen (repeat 3x). Setup->Inert Reagents Add Catalyst and Solvents: - Add palladium catalyst. - Add degassed solvent mixture. Inert->Reagents Reaction Reaction: - Heat to the desired temperature  with vigorous stirring. Reagents->Reaction Monitoring Monitor Progress: - Use TLC or LC-MS to track  the disappearance of starting materials. Reaction->Monitoring Workup Aqueous Workup: - Cool the reaction mixture. - Dilute with an organic solvent and water. - Separate the organic layer. Monitoring->Workup Upon Completion Extraction Extraction: - Extract the aqueous layer with  the organic solvent. Workup->Extraction Drying Drying and Concentration: - Combine organic layers, dry over  anhydrous sulfate, filter, and concentrate. Extraction->Drying Purification Purification: - Purify the crude product by  flash column chromatography or recrystallization. Drying->Purification Analysis Characterization: - Analyze the final product for  purity and identity (NMR, MS, etc.). Purification->Analysis End End Analysis->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • ACS Applied Materials & Interfaces. (2022). Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction.
  • BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • SYNLETT. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
  • WuXi STA. (n.d.). Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

Sources

Addressing poor cell permeability of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. This molecule represents a promising scaffold in medicinal chemistry, yet researchers frequently encounter a significant hurdle: poor cell permeability. This guide is designed to provide you, our fellow scientists and drug development professionals, with a logical framework to diagnose, troubleshoot, and overcome this challenge. We will move beyond simple protocols to explain the underlying mechanisms, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental questions regarding the permeability of your compound.

Q1: What physicochemical properties of this compound are likely contributing to its poor cell permeability?

The permeability of a compound is intrinsically linked to its structural and physicochemical properties. Based on its structure, we can predict several characteristics that likely hinder its ability to cross the lipid bilayer of a cell membrane. These properties are often evaluated against empirical guidelines like Lipinski's Rule of Five, which flags compounds with poor absorption or permeation potential.[1]

Table 1: Predicted Physicochemical Properties of this compound and their Implications

PropertyPredicted Value*Implication for Permeability
Molecular Weight ~216.25 g/mol Favorable. This is well under the 500 Da guideline, suggesting size is not a primary barrier.
logP (Lipophilicity) ~2.6Borderline/Moderate. While reasonably lipophilic, it may not be optimal for partitioning into the cell membrane.
Hydrogen Bond Donors 2 (from the -NH2 group)Potential Issue. The primary amine is a strong hydrogen bond donor, which increases the energy required to move from an aqueous environment into the lipophilic membrane interior.[2]
Hydrogen Bond Acceptors 3 (1 from Fluorine, 2 from Pyridine N)Potential Issue. Multiple hydrogen bond acceptors can increase the polarity and hydration shell of the molecule, impeding membrane transit.[2]
Topological Polar Surface Area (TPSA) ~38.9 ŲFavorable. This value is well below the typical cutoff of 140 Ų, suggesting polarity might not be the sole major issue, but its interplay with H-bonding is key.
pKa (Basicity) Estimated ~5-7Critical Factor. The pyridine and amine groups make the molecule basic. At physiological pH (7.4), a significant portion of the molecules will be protonated (charged). Charged species do not readily cross lipid membranes via passive diffusion.

Note: Values are computed estimates for a highly similar analog, 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine, and should be experimentally verified.[3][4]

The primary takeaway is that while the molecule's size and overall polarity are acceptable, the presence of the primary amine, acting as a hydrogen bond donor and a center for protonation, is the most probable cause of poor passive diffusion.

Q2: What is the difference between passive diffusion and active transport, and how do they affect my results?

Understanding these two mechanisms is crucial for correctly interpreting your data.

  • Passive Diffusion: This is the movement of a substance across a cell membrane down its concentration gradient, from a high to a low concentration area, without the help of a transport protein.[5] This process is governed by the physicochemical properties listed in Table 1. For a compound to passively diffuse, it must first leave the aqueous environment, partition into the lipid membrane, traverse it, and then partition back into the aqueous cytoplasm. This is inefficient for polar or charged molecules.

  • Active Transport: This process involves membrane proteins, often called transporters, that move substances across the membrane. This can be against the concentration gradient and requires energy (e.g., ATP hydrolysis).[5] Crucially for drug discovery, this includes efflux transporters like P-glycoprotein (P-gp), which act as cellular "pumps" that actively remove foreign substances (xenobiotics) from the cell.[6][7] If your compound is a substrate for an efflux pump, it may enter the cell via passive diffusion but then be immediately pumped back out, resulting in low intracellular concentration and poor apparent permeability.[8]

Q3: My colleague mentioned an "efflux ratio." What is it and why is it important?

The Efflux Ratio (ER) is a quantitative measure used to determine if a compound is a substrate of active efflux transporters. It is calculated from a bidirectional Caco-2 assay (or similar cell-based model) where permeability is measured in two directions:

  • Apical to Basolateral (Papp A→B): Mimics absorption from the gut lumen into the bloodstream.

  • Basolateral to Apical (Papp B→A): Mimics efflux from the bloodstream back into the gut lumen.

The formula is: Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An ER greater than 2 is a strong indicator that the compound is actively transported out of the cell.[9] This is a critical piece of data because it tells you that the problem is not just poor passive diffusion but that a specific biological mechanism is actively working against your compound's entry.

Part 2: Troubleshooting Guide - From Data to Diagnosis

This section provides logical workflows to diagnose the specific cause of poor permeability based on your experimental outcomes.

Scenario 1: Low Permeability in a Cell-Free Assay (PAMPA)

Your Observation: You've run a Parallel Artificial Membrane Permeability Assay (PAMPA) and the calculated effective permeability (Pe) is low.

The Analysis: The PAMPA model measures only passive diffusion across a synthetic lipid membrane.[10][11][12] It has no active transporters. Therefore, a poor result here points directly to a problem with the compound's fundamental physicochemical properties.

Troubleshooting Workflow:

G start Start: Low Permeability in PAMPA Assay check_sol Step 1: Verify Aqueous Solubility Is the compound fully dissolved in the donor well? start->check_sol sol_no No: Poor Solubility check_sol->sol_no No sol_yes Yes: Solubility is Adequate check_sol->sol_yes Yes action_sol Action: - Reformulate with co-solvents (e.g., DMSO). - Re-evaluate data, as precipitation will  artificially lower permeability. sol_no->action_sol diagnosis Diagnosis: Poor Passive Diffusion (Physicochemical Issue) sol_yes->diagnosis action_chem Action: Medicinal Chemistry Strategy - Increase lipophilicity (logP). - Reduce H-bond donors (Prodrug approach). - Introduce intramolecular H-bonds. diagnosis->action_chem

Caption: Workflow for diagnosing poor passive diffusion.

Scenario 2: Discrepant Results Between PAMPA and Caco-2 Assays

Your Observation: Your compound showed moderate permeability in PAMPA, but has very low A→B permeability in your Caco-2 assay. Your calculated Efflux Ratio is high (e.g., > 5).

The Analysis: This is a classic signature of active efflux. The compound can cross a lipid membrane (as shown by PAMPA), but in a biological system (Caco-2 cells), it is being actively removed by transporters like P-gp.[6][7][8] P-gp is highly expressed in Caco-2 cells and functions to pump substrates out.[13][14]

Troubleshooting Workflow:

G start Start: High Efflux Ratio (>2) in Bidirectional Caco-2 Assay hypothesis Hypothesis: Compound is a substrate for an efflux transporter (e.g., P-gp). start->hypothesis experiment Step 1: Perform Confirmatory Experiment Run Caco-2 assay with a known P-gp inhibitor (e.g., Verapamil). hypothesis->experiment observe Step 2: Analyze Results experiment->observe outcome1 Outcome A: Papp (A->B) increases significantly. Efflux Ratio decreases to ~1. observe->outcome1 outcome2 Outcome B: No significant change in Papp or Efflux Ratio. observe->outcome2 diagnosis1 Diagnosis: Confirmed P-gp Substrate outcome1->diagnosis1 diagnosis2 Diagnosis: Efflux mediated by other transporters (e.g., BCRP, MRPs) or other issues. outcome2->diagnosis2 action Action: Medicinal Chemistry Strategy - Design out P-gp recognition motifs. - Prodrug approach to mask recognition sites. - Co-dose with a P-gp inhibitor (less common). diagnosis1->action

Caption: Workflow for diagnosing P-gp mediated efflux.

Part 3: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the key assays discussed.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates passive permeability in a high-throughput format.[11][12]

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen) with a donor plate and an acceptor plate.

  • Phospholipid solution (e.g., 2% lecithin in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Analytical instrumentation (LC-MS/MS).

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for 5-10 minutes.

  • Prepare Donor Solutions: Dilute the test compound from your DMSO stock into PBS to a final concentration of 10-50 µM. The final DMSO concentration should be ≤1%.

  • Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate the assembly at room temperature for 4-16 hours in a sealed, humidified chamber to prevent evaporation.[15]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using LC-MS/MS. Also, measure the initial concentration (C_0).

  • Calculation: Calculate the effective permeability (Pe) using an appropriate formula that accounts for surface area, volume, and incubation time.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay is the industry standard for assessing both passive permeability and active transport.[13][16][17]

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES).

  • P-gp inhibitor (optional): Verapamil.

  • Lucifer Yellow (for monolayer integrity check).

  • Analytical instrumentation (LC-MS/MS).

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm². Additionally, perform a Lucifer Yellow leakage test; rejection should be >98%. Do not use inserts that fail these quality control checks.[9][16]

  • Assay Preparation: Wash the cell monolayers on both the apical (top) and basolateral (bottom) sides with pre-warmed transport buffer (37°C) and equilibrate for 30 minutes.

  • Prepare Dosing Solutions: Prepare the test compound in transport buffer at the desired concentration (e.g., 10 µM). For the P-gp inhibition arm, also prepare a dosing solution containing the test compound plus a P-gp inhibitor like verapamil.

  • A→B Permeability:

    • Add the dosing solution to the apical side (e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral side (e.g., 1.2 mL).

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • B→A Permeability:

    • Add the dosing solution to the basolateral side.

    • Add fresh transport buffer to the apical side.

    • Incubate and sample as described for the A→B direction.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

Part 4: Advanced Strategies for Improvement

Once you have diagnosed the problem, the next step is to address it through rational medicinal chemistry.

Q4: What specific structural modifications can I make to improve passive permeability?

If your issue is poor passive diffusion (diagnosed via PAMPA), the goal is to make the molecule "look" less polar to the cell membrane.

  • Mask Hydrogen Bond Donors: The primary amine is a key liability. Converting it to a secondary or tertiary amine can sometimes help, but a more effective strategy is often a prodrug approach (see Q5).[2][18]

  • Promote Intramolecular Hydrogen Bonding (IHB): This is a sophisticated strategy where you introduce atoms that allow the molecule to fold and form a hydrogen bond with itself.[1][19] This internal bond "hides" the polar groups from the solvent, reducing the energy penalty for entering the membrane.[20][21] For your compound, this would involve more significant structural redesign.

  • Fine-Tune Lipophilicity: Systematically modify other parts of the molecule to slightly increase the logP, but be cautious. Drastic increases in lipophilicity can lead to poor solubility and increased metabolic liability.

Q5: How can a prodrug approach be specifically applied to this compound?

A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug.[22][23] For your compound, the primary amine is the perfect handle for a prodrug strategy to temporarily mask its polarity.

  • Amide/Carbamate Prodrugs: You can react the primary amine with a carboxylic acid or a chloroformate to form an amide or carbamate, respectively. This masks one of the N-H hydrogen bond donors and removes the site of protonation. The linker can be designed to be cleaved by intracellular esterases or amidases, releasing the active parent compound inside the cell.[24][25]

  • Acyloxy-alkyl Ethers: This is another common prodrug strategy for amines that can enhance permeability.

The key is to create a more lipophilic, non-charged version of your molecule that can easily diffuse across the cell membrane. Once inside, cellular enzymes cleave the promoiety, trapping the now-charged, active molecule where it needs to be.[26]

Conclusion

Addressing the poor cell permeability of this compound requires a systematic and mechanistically driven approach. By first using tools like PAMPA and Caco-2 assays to distinguish between poor passive diffusion and active efflux, researchers can save significant time and resources. If passive diffusion is the issue, focus on masking hydrogen bond donors and optimizing lipophilicity. If active efflux is confirmed, a prodrug approach or structural modifications to evade transporter recognition are the most promising paths forward. This guide provides the framework for that logical progression, enabling you to turn a challenging compound into a successful research tool or therapeutic lead.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • P-glycoprotein and its role in drug-drug interactions. The University of Queensland eSpace. [Link]

  • Caco2 assay protocol. Source not specified.
  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. National Institutes of Health. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. SpringerLink. [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. PubMed. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. MolecularCloud. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. National Institutes of Health. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

  • 5-Fluoro-4-(5-methyl-3-pyridinyl)pyrimidin-2-amine. PubChem. [Link]

  • 3-Fluoro-5-methylpyridin-4-amine. PubChem. [Link]

  • 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one. PubChem. [Link]

  • 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. PubChem. [Link]

  • 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine. PubChem. [Link]

  • (3-Fluoro-5-methylphenyl)-pyridin-4-ylmethanamine. PubChem. [Link]

  • Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. National Institutes of Health. [Link]

Sources

Enhancing the stability of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine (referred to herein as FMPA). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. FMPA is a substituted 2-aminopyridine, a class of compounds with significant interest in medicinal chemistry.[1][2][3] However, like many aromatic amines, FMPA can exhibit instability in solution, leading to compromised experimental integrity, inaccurate results, and loss of valuable material.

This guide provides a comprehensive overview of the factors influencing FMPA stability and offers practical, scientifically-grounded solutions to mitigate degradation. By understanding the underlying chemical principles, you can ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My FMPA solution is changing color (e.g., turning yellow or brown) over time. What is happening?

A1: The discoloration of aromatic amine solutions is a classic sign of oxidative degradation.[4] The 2-aminopyridine moiety in FMPA is susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by light, heat, and the presence of metal ions. The initial oxidation products can further react to form highly colored, polymeric impurities, causing the observed color change.

Q2: What are the primary pathways of degradation for FMPA in solution?

A2: Based on the structure of FMPA (a substituted 2-aminopyridine), the two most probable degradation pathways are:

  • Oxidation: The primary amine group and the electron-rich pyridine ring are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, and ultimately, colored polymeric products. This is a common degradation route for many amine-containing compounds.[5][6]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy needed to initiate free-radical reactions.[7] Light can act as a catalyst for oxidation, leading to a complex mixture of degradants.[7] Photostability is a critical parameter to evaluate for aromatic compounds.[8]

Q3: Can the pH of my solvent system affect the stability of FMPA?

A3: Absolutely. The pH of the solution is a critical factor.[9] Aromatic amines are basic and will exist in their protonated (cationic) form at low pH. This protonated form is generally less susceptible to oxidation than the neutral form because the lone pair of electrons on the nitrogen is less available. Conversely, at neutral or high pH, the compound exists in its more reactive, non-protonated form. However, extremely low pH can introduce acid-catalyzed hydrolysis or other degradation pathways, so a careful balance must be struck. Studies on other primary aromatic amines have shown them to be least stable in acidic solutions like 3% acetic acid but more stable in a solution of 3 mmolL⁻¹ HCl.[10]

Q4: I've observed precipitation in my FMPA stock solution. What could be the cause?

A4: Precipitation can be due to several factors:

  • Poor Solubility: The solvent may not be optimal for the concentration you are trying to achieve. FMPA, being an aromatic compound, may have limited aqueous solubility.

  • Degradation: Some degradation products may be less soluble than the parent compound, causing them to precipitate out of the solution.

  • pH Shift: A change in the pH of the solution (e.g., due to CO₂ absorption from the air) can alter the ionization state of FMPA and reduce its solubility.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature might precipitate if stored in a refrigerator.

Troubleshooting Guide: Common Stability Issues

This section provides a problem-oriented approach to resolving common stability challenges encountered during experiments with FMPA.

Problem 1: Rapid Discoloration and Purity Loss in Solution
  • Potential Cause: Oxidative degradation accelerated by environmental factors.

  • Troubleshooting Workflow:

G A Observe Rapid Discoloration/ Purity Loss (e.g., via HPLC) B Step 1: Mitigate Oxygen Exposure A->B Initiate Troubleshooting C Degas solvent (sonication, N2/Ar sparging). Prepare solutions under inert gas. B->C D Step 2: Add Antioxidant C->D If issue persists E Incorporate BHT (oil-soluble) or Ascorbic Acid (water-soluble). See Table 1 for concentrations. D->E F Step 3: Control Light & Temperature E->F If issue persists G Store solutions in amber vials. Store at reduced temperature (e.g., 4°C). Avoid leaving solutions on the benchtop. F->G H Re-analyze purity by HPLC. Compare to control. G->H Implement all steps

Caption: Troubleshooting workflow for rapid solution degradation.

  • Detailed Explanation:

    • Oxygen Exclusion: Atmospheric oxygen is a primary culprit in amine degradation.[5][6] Preparing solutions with solvents that have been degassed (by sparging with an inert gas like nitrogen or argon, or by sonication under vacuum) and maintaining an inert atmosphere in the container headspace can significantly slow oxidation.

    • Antioxidant Use: Antioxidants function by interrupting the degradation process, often by scavenging free radicals.[11] They are a highly effective way to stabilize sensitive compounds.[12][13] The choice depends on the solvent system.[] For non-aqueous solutions, Butylated Hydroxytoluene (BHT) is a common choice. For aqueous systems, L-Ascorbic Acid is a potent, water-soluble antioxidant.[12][15]

    • Light and Temperature Control: Store all solutions in amber vials to protect from light.[8] Degradation reactions, like most chemical reactions, are accelerated by heat. Storing solutions at reduced temperatures (e.g., 2-8°C) will decrease the degradation rate.[10]

Antioxidant Solubility Typical Concentration Range Mechanism Reference
Butylated Hydroxytoluene (BHT)Oil / Organic Solvents0.005–0.02% (w/v)Free-radical scavenger[12][][15]
L-Ascorbic Acid (Vitamin C)Water0.02–0.1% (w/v)Reducing agent, oxygen scavenger[12][13][15]
Sodium MetabisulfiteWater0.01–1.0% (w/v)Reducing agent[][15]

Table 1: Common antioxidants for stabilizing pharmaceutical solutions.

Problem 2: Inconsistent Assay Results and Appearance of New Peaks in Chromatograms
  • Potential Cause: Degradation occurring during sample preparation, analysis, or short-term storage, potentially due to inappropriate pH.

  • Troubleshooting Workflow:

G A Inconsistent Assay Results/ New HPLC Peaks Observed B Step 1: Evaluate Solution pH A->B Initiate Troubleshooting C Measure pH of the solvent/buffer. Aromatic amines are often more stable at slightly acidic pH (e.g., pH 3-5). B->C D Step 2: Implement a Buffer System C->D If pH is neutral/basic or uncontrolled E Use a buffer to maintain constant pH. Citrate or acetate buffers are good starting points for the pH 3-5 range. D->E F Step 3: Standardize Sample Handling E->F G Prepare fresh solutions daily. Minimize time between preparation and analysis. Use an autosampler cooled to ~4°C. F->G H Confirm Stability in New Buffer System (Run time-course analysis) G->H Implement all steps

Caption: Workflow for addressing pH-related instability.

  • Detailed Explanation:

    • pH Control: The stability of amines is highly pH-dependent.[16] The non-protonated form, more prevalent at higher pH, is more susceptible to oxidation. Using a buffer system is essential to maintain a stable pH and prevent drift.[9][17][18]

    • Buffer Selection: For FMPA, a slightly acidic pH range (e.g., 3-5) is a logical starting point to ensure the amine is protonated and stabilized. Acetate or citrate buffers are effective in this range. A study on primary aromatic amines found that stability was improved in a 3 mmolL⁻¹ HCl solution compared to an acetic acid buffer of a similar pH.[10] This suggests that buffer components themselves can play a role, and empirical testing is necessary.

    • Standardized Handling: Even under optimized conditions, degradation can occur over time. It is best practice to prepare solutions fresh for each experiment. If using an HPLC autosampler for sequences, ensure it is temperature-controlled (e.g., 4°C) to minimize degradation while samples are waiting for injection.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Key Instabilities

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation pathways and develop stability-indicating analytical methods.[7]

  • Prepare Stock Solution: Accurately weigh and dissolve FMPA in a suitable solvent (e.g., Acetonitrile:Water 50:50) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Stress: Add 0.1 M HCl to an aliquot to a final acid concentration of 0.05 M.

    • Base Stress: Add 0.1 M NaOH to an aliquot to a final base concentration of 0.05 M.

    • Oxidative Stress: Add 3% hydrogen peroxide to an aliquot.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Time Points: Sample from each vial at time points such as 0, 2, 4, 8, and 24 hours. Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC-UV method.[19] If available, use HPLC-MS to obtain mass information on any new peaks that appear.[19]

  • Evaluation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent FMPA peak and the appearance of new peaks indicate degradation under that specific condition. This will reveal whether FMPA is most sensitive to acid, base, oxidation, heat, or light.

Protocol 2: Quantitative Stability Analysis in a Buffered Solution

This protocol is used to confirm the stability of FMPA in a chosen formulation.

  • Prepare Buffered Solution: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5.

  • Add Antioxidant (Optional): If forced degradation indicated oxidative instability, add an antioxidant like L-Ascorbic Acid to the buffer at a concentration of 0.05% (w/v).

  • Prepare Test Solution: Dissolve FMPA in the final buffered solution to the desired working concentration (e.g., 10 µg/mL).

  • Storage: Dispense the solution into amber glass vials and store at the intended long-term storage condition (e.g., 4°C) and an accelerated condition (e.g., 25°C).

  • Analysis: Analyze the samples by a validated, stability-indicating HPLC-UV method at specified time points (e.g., 0, 1 day, 3 days, 1 week, 2 weeks).

  • Data Evaluation: Quantify the peak area of FMPA at each time point. Calculate the percentage of FMPA remaining relative to the T=0 sample. A stable solution should typically retain >95% of the initial concentration over the tested period.

References

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 19, 2026, from [Link]

  • Stabilized aromatic amines. (1953, September 22). Google Patents.
  • Amine buffers for pH control. (2012, December). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. (2011, August 8). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 27). PMC. Retrieved January 19, 2026, from [Link]

  • The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. (2023, February 9). Annals of Biomedical Science. Retrieved January 19, 2026, from [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (2002). SEFH. Retrieved January 19, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved January 19, 2026, from [Link]

  • Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction. (2021, July 28). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Antioxidants. (n.d.). CD Formulation. Retrieved January 19, 2026, from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15). PharmaTutor. Retrieved January 19, 2026, from [Link]

  • (PDF) Antioxidants. (2017, July 14). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020, April 3). MDPI. Retrieved January 19, 2026, from [Link]

  • The Vital Role of pH Buffer Solution in Chemical Reactions. (2024, January 22). Westlab. Retrieved January 19, 2026, from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002, July 1). PubMed. Retrieved January 19, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2025, December 18). HunterLab. Retrieved January 19, 2026, from [Link]

  • Stabilization of aromatic amines. (1960, March 1). Google Patents.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018, February 13). Applied and Environmental Microbiology. Retrieved January 19, 2026, from [Link]

  • How Do Amino Acids Act As Buffers?. (2025, April 20). YouTube. Retrieved January 19, 2026, from [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2021, March 2). PMC. Retrieved January 19, 2026, from [Link]

  • 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. (2026, January 10). PubChem. Retrieved January 19, 2026, from [Link]

  • ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma. Retrieved January 19, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November). ICH. Retrieved January 19, 2026, from [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Resolving Ambiguous NMR Peaks in the Characterization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous Nuclear Magnetic Resonance (NMR) peaks encountered during the characterization of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine.

The complex substitution pattern of this molecule often leads to overlapping signals in the aromatic region of the ¹H NMR spectrum, making definitive structural confirmation challenging. This guide offers a systematic approach to dissecting these complexities.

Understanding the Challenge: Peak Ambiguity

The structure of this compound presents several challenges for NMR analysis:

  • Crowded Aromatic Region: The presence of two substituted aromatic rings results in a number of proton signals within a narrow chemical shift range, increasing the likelihood of peak overlap.[1][2]

  • Complex Coupling Patterns: Spin-spin coupling between adjacent protons, as well as longer-range couplings involving the fluorine atom, can create intricate multiplets that are difficult to interpret.[3]

  • Rotational Isomers (Rotamers): Restricted rotation around the single bond connecting the two aromatic rings can lead to the presence of multiple conformations in solution, each giving rise to a distinct set of NMR signals. This can manifest as broadened peaks or even duplicate sets of signals.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: The aromatic region of my ¹H NMR spectrum shows a cluster of overlapping multiplets. How can I begin to assign these peaks?

A1: When faced with significant peak overlap, a logical first step is to employ two-dimensional (2D) NMR techniques. These experiments provide information about the connectivity of atoms within the molecule, allowing you to trace out the spin systems of each aromatic ring.

  • COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying proton-proton couplings.[5][6] Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically those separated by two or three bonds. This allows you to walk through the proton network of each ring system.

  • TOCSY (Total Correlation Spectroscopy): For more complex spin systems where protons are coupled to multiple other protons, TOCSY can be invaluable. It shows correlations between all protons within a coupled spin system, not just those that are directly coupled.

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio in a standard ¹H NMR experiment.

  • Initial ¹H Spectrum: Acquire a standard high-resolution ¹H NMR spectrum to determine the chemical shift range of your aromatic protons.

  • COSY Experiment Setup:

    • Select the COSY pulse sequence on your spectrometer.

    • Set the spectral width to encompass all proton signals.

    • The number of increments in the indirect dimension (F1) will determine the resolution of the 2D spectrum. A higher number of increments will provide better resolution but will require a longer experiment time.

    • The mixing time is a key parameter that can be optimized. For small molecules, a default mixing time is often sufficient.

  • Data Processing and Analysis: After data acquisition, the 2D FID is Fourier transformed in both dimensions to generate the 2D spectrum. The resulting contour plot will show diagonal peaks corresponding to the ¹H spectrum and cross-peaks indicating J-coupling between protons.

Q2: I've run a COSY experiment, but some ambiguities remain, particularly in assigning protons on the different rings. What's the next step?

A2: To connect the proton spin systems to their respective carbon backbones and to bridge the two aromatic rings, Heteronuclear 2D NMR experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is extremely useful for assigning the protonated carbons in your molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range correlations between protons and carbons, typically over two or three bonds.[7][8] This allows you to connect the different fragments of your molecule. For instance, you can identify correlations between a proton on one ring and a carbon on the other, confirming the connectivity of the two aromatic systems.

DOT Script for 2D NMR Workflow

G A Ambiguous 1D NMR Spectrum B Acquire 2D COSY A->B C Identify Proton Spin Systems B->C D Acquire 2D HSQC/HMBC C->D E Assign Protonated Carbons (HSQC) D->E F Establish Long-Range H-C Connectivity (HMBC) D->F G Definitive Structure Elucidation E->G F->G

Caption: Workflow for resolving NMR ambiguities using 2D techniques.

Q3: The fluorine atom is causing additional complexity in the coupling patterns. How can I use this to my advantage?

A3: The presence of a fluorine atom provides a unique handle for structural elucidation through ¹⁹F NMR spectroscopy.[3][9]

  • ¹⁹F NMR: This technique directly observes the fluorine nucleus. The chemical shift of the fluorine signal can provide information about its electronic environment.[10][11]

  • ¹H-¹⁹F Coupling: The fluorine atom will couple to nearby protons, providing valuable through-bond distance information. This coupling is often observable in the ¹H NMR spectrum as additional splitting of the signals from protons on the fluorinated ring.

  • ¹⁹F-¹³C Coupling: Similarly, the fluorine atom will couple to nearby carbon atoms, which can be observed in the ¹³C NMR spectrum.

By analyzing these coupling patterns, you can definitively identify the protons and carbons on the fluoro-substituted ring.

Q4: I suspect the presence of rotamers is broadening my signals. How can I confirm this and obtain sharper peaks?

A4: Variable Temperature (VT) NMR is the primary tool for investigating dynamic processes like bond rotation.[4][12][13][14][15]

  • Heating the Sample: By increasing the temperature, you can often increase the rate of rotation around the single bond connecting the two rings. If the rotation becomes fast on the NMR timescale, the individual signals of the rotamers will coalesce into a single, time-averaged, and sharper signal.[4]

  • Cooling the Sample: Conversely, cooling the sample can slow down the rotation, potentially resolving the broad peaks into distinct, sharp signals for each rotamer.

Experimental Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Choose a deuterated solvent with a suitable boiling and freezing point for the temperature range you wish to investigate. For example, toluene-d₈ is suitable for low-temperature experiments, while DMSO-d₆ can be used for high-temperature studies.

  • Initial Spectrum: Acquire a spectrum at room temperature to serve as a baseline.

  • Temperature Increments: Gradually increase or decrease the temperature in increments (e.g., 10-20°C).[12] Allow the sample to equilibrate at each new temperature before acquiring a spectrum.

  • Data Analysis: Compare the spectra at different temperatures, looking for changes in peak shape, chemical shift, and the appearance or disappearance of signals.

Q5: Even with 2D NMR, some assignments are uncertain due to spatial proximity. Is there a way to differentiate between protons that are close in space versus those that are connected through bonds?

A5: Yes, the Nuclear Overhauser Effect (NOE) is a through-space phenomenon that can be used to determine the spatial proximity of protons.[16][17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows correlations between protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.[18] This is particularly useful for determining the relative orientation of the two aromatic rings. For example, an NOE between a proton on the pyridine ring and a proton on the phenyl ring would provide strong evidence for a particular conformation.

DOT Script for Through-Bond vs. Through-Space Correlations

G cluster_0 Through-Bond (COSY, HMBC) cluster_1 Through-Space (NOESY) A Proton A B Proton B A->B J-coupling C Proton C D Proton D C->D < 5 Å

Caption: Distinguishing between through-bond and through-space correlations.

Q6: Could the choice of NMR solvent be affecting my spectrum and contributing to the peak overlap?

A6: Absolutely. The solvent can have a significant impact on the chemical shifts of your signals.[19][20][21][22]

  • Solvent Effects: Different solvents can interact with your molecule in various ways (e.g., through hydrogen bonding, aromatic stacking), leading to changes in the electron density around the protons and thus altering their chemical shifts.[21][23]

  • Troubleshooting with Different Solvents: If you are experiencing significant peak overlap in one solvent (e.g., CDCl₃), acquiring a spectrum in a different solvent with different properties (e.g., a more polar solvent like DMSO-d₆ or an aromatic solvent like benzene-d₆) can often resolve the overlapping signals.[1][19]

Summary of Troubleshooting Strategies

Problem Recommended Technique Expected Outcome
Overlapping Aromatic Signals2D COSYIdentification of proton-proton coupling networks within each ring.
Ambiguous Ring Assignments2D HSQC & HMBCCorrelation of protons to their attached carbons and establishment of long-range connectivity.
Complex Coupling from Fluorine¹⁹F NMRDirect observation of the fluorine nucleus and its couplings to nearby protons and carbons.
Broadened Peaks (Possible Rotamers)Variable Temperature (VT) NMRSharpening of signals at higher temperatures or resolution into distinct rotamer signals at lower temperatures.
Uncertainty in Spatial Arrangement2D NOESYIdentification of protons that are close in space, confirming the relative orientation of the aromatic rings.
Persistent Peak OverlapChange of NMR SolventAlteration of chemical shifts, potentially resolving overlapping signals.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy. In: Wikipedia. Accessed January 19, 2026. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Accessed January 19, 2026. [Link]

  • In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules? Proprep. Accessed January 19, 2026. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Published July 12, 2021. Accessed January 19, 2026. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. Published June 1, 2023. Accessed January 19, 2026. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. Published January 13, 2022. Accessed January 19, 2026. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Accessed January 19, 2026. [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. Accessed January 19, 2026. [Link]

  • NOE Experiments. University College London. Accessed January 19, 2026. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Accessed January 19, 2026. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. Accessed January 19, 2026. [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Accessed January 19, 2026. [Link]

  • Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. PubMed. Published April 17, 2002. Accessed January 19, 2026. [Link]

  • NOESY and ROESY. University of California, Santa Barbara. Published August 8, 2018. Accessed January 19, 2026. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. Accessed January 19, 2026. [Link]

  • One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. ACS Publications. Accessed January 19, 2026. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. Accessed January 19, 2026. [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments. Accessed January 19, 2026. [Link]

  • NOESY: Small Molecules vs Large Molecules. University of Ottawa NMR Facility Blog. Published January 24, 2008. Accessed January 19, 2026. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Published December 1, 2023. Accessed January 19, 2026. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Accessed January 19, 2026. [Link]

  • Variable temperature (VT) NMR spectroscopic investigation of... ResearchGate. Accessed January 19, 2026. [Link]

  • Variable Temperature and Pressure Operando MAS NMR for Catalysis Science and Related Materials. PMC - NIH. Accessed January 19, 2026. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Accessed January 19, 2026. [Link]

  • Tips & Tricks: Characterization. University of Rochester. Accessed January 19, 2026. [Link]

  • Chemical shifts. University of California, Irvine. Accessed January 19, 2026. [Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics. Published August 1, 2023. Accessed January 19, 2026. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchem. Published February 7, 2013. Accessed January 19, 2026. [Link]

  • Overcoming the Limitations of NMR. AZoLifeSciences. Published February 2, 2021. Accessed January 19, 2026. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Accessed January 19, 2026. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Accessed January 19, 2026. [Link]

  • Characterizing Small Molecules with NMR. News-Medical.Net. Published April 11, 2019. Accessed January 19, 2026. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Published December 4, 2020. Accessed January 19, 2026. [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. Published December 2, 2021. Accessed January 19, 2026. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. Accessed January 19, 2026. [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Accessed January 19, 2026. [Link]

  • Common Problems. San Diego State University NMR Facility. Accessed January 19, 2026. [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC - NIH. Accessed January 19, 2026. [Link]

  • How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Published January 23, 2013. Accessed January 19, 2026. [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. Accessed January 19, 2026. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Accessed January 19, 2026. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Published April 2, 2018. Accessed January 19, 2026. [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. Accessed January 19, 2026. [Link]

  • Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. ScienceDirect. Accessed January 19, 2026. [Link]

Sources

Technical Support Center: Optimizing Cryopreservation of Cells Treated with 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cryopreservation of cells treated with 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure the integrity and viability of your valuable cell stocks.

Introduction: The Challenge of Cryopreserving Drug-Treated Cells

Cryopreservation is a cornerstone of cell-based research, enabling long-term storage and experimental consistency. However, the introduction of a bioactive small molecule like this compound, a compound with potential applications in drug discovery, adds a layer of complexity.[1][2] The physiological state of the cells at the time of freezing is paramount to successful recovery, and treatment with a small molecule can significantly alter this state.[3] This guide will walk you through a logical framework for developing and optimizing a robust cryopreservation protocol for cells treated with this compound, ensuring high post-thaw viability and functional integrity.

Part 1: Core Principles of Cryopreservation

Successful cryopreservation hinges on mitigating the cellular damage caused by ice crystal formation and osmotic stress.[4][5] A controlled rate of cooling, typically -1°C per minute, is crucial for most mammalian cells.[6][7] This slow cooling allows for gradual dehydration of the cells, minimizing intracellular ice formation.[8] Cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) are essential to reduce the freezing point of the intracellular and extracellular solution and protect the cell membrane.[9][10]

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered when cryopreserving cells treated with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low cell viability after thawing our cells treated with this compound. What are the likely causes?

A1: Low post-thaw viability in drug-treated cells can stem from several factors:

  • Sub-optimal Cell Health Pre-Freezing: Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the cryopreservation process.[7][11] Treatment with the compound may affect cell health, so it's crucial to assess this beforehand.

  • Incorrect Cryoprotectant Concentration: The standard 5-10% DMSO is a good starting point, but the optimal concentration can be cell-type dependent and may need to be adjusted for drug-treated cells.[6][12]

  • Inadequate Cooling Rate: A cooling rate of -1°C/minute is generally recommended.[7] Deviations can lead to increased intracellular ice formation or excessive osmotic stress. Use a controlled-rate freezer or a validated freezing container.[13]

  • Toxicity of the Compound During Cryopreservation: The compound itself might interact with the cryopreservation process, potentially increasing cytotoxicity. Consider if the compound needs to be washed out before freezing.

  • Improper Thawing Technique: Rapid thawing is critical to minimize ice crystal recrystallization.[11] Thaw vials quickly in a 37°C water bath until a small ice crystal remains.[7]

Q2: Should we remove the this compound before cryopreservation?

A2: This is a critical consideration and depends on your experimental goals.

  • If the continued presence of the compound is not required post-thaw: It is highly recommended to wash the cells to remove the compound before initiating the cryopreservation protocol. This eliminates a variable and reduces the risk of compound-induced toxicity during the freeze-thaw process.

  • If the experimental design requires the compound to be present upon thawing: A pilot study is essential to determine if the compound affects cryopreservation efficiency. You may need to adjust the cryopreservation medium or the concentration of the compound.

Q3: Can the presence of this compound affect the optimal DMSO concentration?

A3: It is possible. Small molecules can alter cell membrane permeability and overall cellular stress responses. This could theoretically influence the optimal concentration of a CPA like DMSO. We recommend performing a matrix experiment to test different concentrations of DMSO (e.g., 5%, 7.5%, 10%) in the presence of your working concentration of this compound to identify the combination that yields the highest post-thaw viability.

Q4: Our cells look viable immediately after thawing but fail to attach and proliferate. What could be the issue?

A4: This phenomenon, known as delayed-onset cell death, is common after cryopreservation and can be exacerbated in drug-treated cells.[14]

  • Apoptosis Induction: The combined stress of drug treatment and cryopreservation can trigger apoptosis.[15] Consider including a pan-caspase inhibitor in the post-thaw recovery medium for the first 24 hours.

  • ROCK Inhibitor Supplementation: For sensitive cell types, particularly stem cells, the addition of a ROCK inhibitor like Y-27632 to the post-thaw culture medium can significantly improve cell attachment and survival.[16]

  • Sub-lethal Damage: Cells may have sustained damage that doesn't immediately compromise membrane integrity but affects their ability to function and proliferate. Optimizing the entire cryopreservation protocol is key to minimizing this damage.

Q5: How long can we store cells treated with this compound at -80°C?

A5: For long-term storage, it is strongly recommended to store cells in the vapor phase of liquid nitrogen (below -130°C).[9][13] Storage at -80°C is suitable for short periods (a few weeks to months), but cell viability will decline over time.[6][17] This decline may be more pronounced in drug-treated cells due to their potentially altered physiological state.

Part 3: Experimental Protocols and Workflows

This section provides a framework for optimizing your cryopreservation protocol.

Protocol 1: Baseline Cryopreservation of Adherent Cells
  • Pre-Freeze Preparation:

    • Culture cells to 70-80% confluency in their standard growth medium.

    • Treat cells with the desired concentration of this compound for the specified duration.

    • (Optional but Recommended) Wash cells twice with sterile PBS to remove the compound.

    • Harvest cells using your standard dissociation reagent (e.g., Trypsin-EDTA).

    • Neutralize the dissociation reagent and centrifuge the cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in a small volume of pre-chilled (4°C) growth medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion).

  • Cryopreservation:

    • Prepare the cryopreservation medium: 90% heat-inactivated fetal bovine serum (FBS) and 10% DMSO, or a commercial cryopreservation medium. Keep on ice.

    • Centrifuge the cell suspension again and resuspend the pellet in the pre-chilled cryopreservation medium at a density of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[13]

  • Long-Term Storage:

    • The next day, transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Workflow for Protocol Optimization

To ensure the highest post-thaw viability and functionality of your cells treated with this compound, a systematic optimization is recommended.

G cluster_pre Pre-Cryopreservation cluster_cryo Cryopreservation Optimization cluster_post Post-Thaw Analysis start Healthy, Log-Phase Cells treatment Treat with this compound start->treatment wash_option Wash to Remove Compound? treatment->wash_option harvest Harvest & Count Cells wash_option->harvest cpa Test CPA Concentrations (e.g., 5%, 7.5%, 10% DMSO) harvest->cpa cell_density Test Cell Densities (e.g., 1, 2, 5 x 10^6 cells/mL) harvest->cell_density freezing Controlled-Rate Freezing (-1°C/min to -80°C) cpa->freezing cell_density->freezing storage Transfer to LN2 Vapor Phase freezing->storage thawing Rapid Thaw at 37°C storage->thawing recovery Test Recovery Media (e.g., +/- ROCK inhibitor) thawing->recovery viability Assess Viability (e.g., Trypan Blue, Flow Cytometry) recovery->viability functionality Functional Assay (e.g., Proliferation, Target Inhibition) viability->functionality

Caption: Optimization workflow for cryopreserving drug-treated cells.

Data Presentation: Example Optimization Matrix

When optimizing, it's helpful to track your results in a structured manner.

ConditionDMSO Conc.Cell Density (x10^6/mL)Post-Thaw Viability (%)Post-Thaw Attachment Efficiency (%)
Control (No Compound) 10%29285
Compound-Treated 5%26550
Compound-Treated 7.5%27865
Compound-Treated 10%28575
Compound-Treated 10%18880
Compound-Treated 10%57560

Part 4: Advanced Considerations and Best Practices

  • Mycoplasma Testing: Always ensure your cell cultures are free from mycoplasma contamination, as this can significantly impact cell health and experimental outcomes.[11]

  • Record Keeping: Meticulously label cryovials with the cell line, passage number, date, and treatment conditions.[13] Maintain a detailed inventory.

  • Post-Thaw Recovery: After thawing, it is crucial to remove the cryoprotectant, which is toxic to cells at physiological temperatures.[3] This is typically done by diluting the thawed cells in pre-warmed growth medium and centrifuging to pellet the cells before resuspending in fresh medium.

  • Functional Assessment: For drug development applications, it is essential to not only assess cell viability but also to confirm that the biological activity of the compound is retained in the cells post-thaw. This may involve assays to measure target engagement or downstream signaling effects.

Logical Relationship Diagram

G cluster_cause Potential Issues cluster_effect Observed Problems A Sub-optimal Cell Health X Low Post-Thaw Viability A->X Y Poor Attachment & Proliferation A->Y B Incorrect CPA Concentration B->X C Inappropriate Cooling/Thawing Rate C->X C->Y D Compound Toxicity D->X D->Y

Caption: Cause-and-effect relationships in cryopreservation troubleshooting.

By following the principles and protocols outlined in this guide, you will be well-equipped to develop a robust and reproducible cryopreservation strategy for cells treated with this compound, ensuring the integrity and value of your experimental work.

References

  • A Review of Cryopreservation of Cells by Ice Recrystallization Inhibitors (IRIs). (n.d.). Remedy Publications. Retrieved January 19, 2026, from [Link]

  • Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies. (2023). Biotechnology and Bioengineering. Retrieved January 19, 2026, from [Link]

  • Researchers develop 'ice inhibitors' to protect cells during cryopreservation. (2023). Folio. Retrieved January 19, 2026, from [Link]

  • Cryopreservation of single cell hPSCs using ROCK inhibitors. (n.d.). Captivate Bio. Retrieved January 19, 2026, from [Link]

  • A Small Molecule Inhibitor of Ice Crystal Formation Aids Cryopreservation. (2018). Fight Aging!. Retrieved January 19, 2026, from [Link]

  • Cryopreservation of Cells: Dos and Don'ts. (n.d.). Corning. Retrieved January 19, 2026, from [Link]

  • Optimizing Cryopreservation for Therapeutic Cells. (2012). BioProcess International. Retrieved January 19, 2026, from [Link]

  • Optimizing Cryopreservation Protocols. (2022). Biocompare. Retrieved January 19, 2026, from [Link]

  • How to Choose the Right Freeze Media. (2024). BioLife Solutions. Retrieved January 19, 2026, from [Link]

  • Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper. (2020). Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]

  • Applications and optimization of cryopreservation technologies to cellular therapeutics. (2017). Cryobiology. Retrieved January 19, 2026, from [Link]

  • How To Use Cell Cryopreservation Media? (2025). Pekybio. Retrieved January 19, 2026, from [Link]

  • Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Small molecule ice recrystallization inhibitors mitigate red blood cell lysis during freezing, transient warming and thawing. (2016). Scientific Reports. Retrieved January 19, 2026, from [Link]

  • Advice for Successful Cryopreservation. (2021). Biocompare. Retrieved January 19, 2026, from [Link]

  • Effect of Rho-associated kinase (ROCK) inhibitor Y-27632 on the post-thaw viability of cryopreserved human bone marrow-derived mesenchymal stem cells. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Biological impact of freezing Plk1 in its inactive conformation in cancer cells. (2010). Cellular and Molecular Life Sciences. Retrieved January 19, 2026, from [Link]

  • Comprehensive Guide of Dos and Don'ts for Freezing Cell. (2023). Cole-Parmer. Retrieved January 19, 2026, from [Link]

  • How To Overcome The Challenges In Cryopreservation? (2020). Kosheeka. Retrieved January 19, 2026, from [Link]

  • Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield. (2023). Scientific Reports. Retrieved January 19, 2026, from [Link]

  • Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells. (2022). International Journal of Molecular Sciences. Retrieved January 19, 2026, from [Link]

  • Why Aren't My Cells Surviving Cell Thawing?: Cryopreservation Best Practices for Cell Freezing and Thawing. (n.d.). Corning. Retrieved January 19, 2026, from [Link]

  • Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper. (2020). Frontiers in Pharmacology. Retrieved January 19, 2026, from [Link]

  • The effects of protein kinase inhibitors on cell viability. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cryopreservation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

Validation & Comparative

Comparing the efficacy of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for potent and selective agents remains a significant challenge. The 2-aminopyridine scaffold has proven to be a versatile template for the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective inhibition of a variety of kinases. This guide will delve into the efficacy of the 5-aryl-2-aminopyridine scaffold, a key pharmacophore in several kinase inhibitors, and compare its performance with other established kinase inhibitor classes. While specific data for 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is not extensively available in the public domain, we will analyze the broader class of 5-aryl-2-aminopyridines to provide a comprehensive overview of their potential and place in the competitive landscape of kinase inhibitor development.

The 5-Aryl-2-Aminopyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 5-aryl-2-aminopyridine core represents a privileged scaffold in kinase inhibitor design. The 2-aminopyridine moiety can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition. The aryl group at the 5-position can be strategically modified to project into and interact with specific pockets within the ATP-binding site, thereby dictating the selectivity and potency of the inhibitor.

A prime example of a clinical candidate featuring a related scaffold is PQR309 (Bimiralisib), which incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety.[3][4] This compound is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor.[3][4] The aminopyridine group in PQR309 is crucial for its interaction with the hinge region of PI3Kγ, forming hydrogen bonds with the carboxyl groups of Asp841 and Asp836.[3]

Comparative Efficacy: 5-Aryl-2-Aminopyridines versus Other Kinase Inhibitors

To understand the efficacy of the 5-aryl-2-aminopyridine scaffold, it is instructive to compare its performance with other well-established kinase inhibitors targeting similar pathways.

PI3K/mTOR Pathway Inhibition

The PI3K/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[3][4] Several inhibitors targeting this pathway are in clinical development or have been approved.

Kinase InhibitorTarget(s)IC50 (nM)Cell-Based Potency (nM)Key Features
PQR309 (Bimiralisib) pan-PI3K, mTORPI3Kα: 31, PI3Kβ: 105, PI3Kδ: 39, PI3Kγ: 33, mTOR: 83U87MG cell proliferation: 160Brain-penetrant, orally bioavailable[3][4]
Buparlisib (BKM120) pan-PI3KPI3Kα: 52, PI3Kβ: 166, PI3Kδ: 116, PI3Kγ: 262-Crosses the blood-brain barrier
Idelalisib PI3Kδ2.5-Approved for certain B-cell malignancies

As shown in the table, PQR309, with its aminopyridine core, demonstrates potent and balanced inhibition of both PI3K and mTOR.[3][4] This dual-targeting approach can be advantageous in tumors with multiple pathway activations.[3]

Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells.[5] The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has shown significant promise in targeting Aurora kinases.[5]

Kinase InhibitorTarget(s)Ki (nM)Cellular EffectKey Features
Compound 18 (CYC116) Aurora A, Aurora BAurora A: 8.0, Aurora B: 9.2Suppression of histone H3 phosphorylationOrally bioavailable, anticancer activity in vivo[5]
Alisertib (MLN8237) Aurora A1.2G2/M arrest, apoptosisIn clinical trials for various cancers

Compound 18 (CYC116), a pyrimidine-based inhibitor, demonstrates low nanomolar potency against both Aurora A and B kinases.[5] This highlights the versatility of the broader aminopyrimidine scaffold in targeting different kinase families.

Experimental Protocols for Efficacy Evaluation

The robust evaluation of kinase inhibitor efficacy relies on a series of well-defined experimental protocols.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide with a phosphorylation site), ATP, and the test compound.

  • Procedure:

    • Incubate the kinase with varying concentrations of the test compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP) or antibody-based detection (e.g., ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Protocol:

  • Cell Culture: Plate cancer cells at a specific density in a multi-well plate.

  • Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Xenograft Tumor Model

This preclinical model evaluates the antitumor efficacy of a compound in a living organism.

Protocol:

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound to the mice (e.g., orally or intraperitoneally) at a specific dose and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals.

  • Data Analysis: Compare the tumor growth in the treated group to that in a vehicle-treated control group to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for a comprehensive understanding.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation PQR309 PQR309 (5-Aryl-2-Aminopyridine Derivative) PQR309->PI3K PQR309->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 5-aryl-2-aminopyridine derivative.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Kinase Assay IC50 Determine IC50 Biochemical->IC50 Cellular Cellular Proliferation Assay GI50 Determine GI50 Cellular->GI50 Xenograft Xenograft Tumor Model IC50->Xenograft Lead Compound Selection GI50->Xenograft Lead Compound Selection Efficacy Assess Antitumor Efficacy Xenograft->Efficacy

Caption: A typical workflow for evaluating the efficacy of a novel kinase inhibitor.

Conclusion and Future Directions

The 5-aryl-2-aminopyridine scaffold represents a highly promising and versatile platform for the development of potent and selective kinase inhibitors. As exemplified by compounds targeting the PI3K/mTOR pathway, this chemical class can achieve clinically relevant efficacy. While specific data on this compound remains elusive, the broader family of 5-aryl-2-aminopyridines continues to be an area of active research. Future efforts will likely focus on fine-tuning the substitutions on the aryl ring to achieve even greater selectivity against specific kinase isoforms and to overcome mechanisms of drug resistance. The integration of structure-based drug design, computational modeling, and robust preclinical evaluation will be paramount in unlocking the full therapeutic potential of this important class of kinase inhibitors.

References

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link][3][4]

  • PubChem. This compound. [Link]

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed, 28862468. [Link][3][4]

  • Kinnate Biopharma Inc. (2024). Patent for MEK Kinase Inhibitors. Pharmaceutical Technology. [Link]

  • Chen, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 786–793. [Link]

  • Google Patents.
  • Floc'h, N., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4486–4501. [Link][5]

  • Schwartz, B., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6032–6048. [Link]

  • Google Patents. Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. [Link]

  • Google P
  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link][1]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link][2]

  • PubChem. 3-Fluoro-5-methyl-2-(4-methylphenyl)pyridine. [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6332–6346. [Link]

  • Siddiqui-Jain, A., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635–654. [Link]

Sources

A Comparative Guide to Validating the Cellular Target Engagement of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the mechanism of action of a novel small molecule is a critical step. This guide provides a comprehensive, technically detailed framework for validating the cellular target engagement of the investigational compound, 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. We will move beyond a simple listing of protocols to a strategic comparison of cutting-edge methodologies, underpinned by the rationale for experimental choices. Our approach emphasizes a self-validating system, where orthogonal assays provide converging evidence to confidently identify the molecular target and quantify its engagement in a cellular context.

Given that the specific target of this compound is not publicly established, this guide will present a tiered strategy. We begin with unbiased, proteome-wide approaches to generate initial hypotheses, followed by robust, target-specific methods for validation and characterization. Throughout this guide, we will use the hypothetical scenario that this compound interacts with the well-established RAS/RAF/MEK/ERK signaling pathway, a common target for kinase inhibitors, to illustrate the application of these techniques.[1][2]

Part 1: Hypothesis Generation - Unbiased Approaches to Target Identification

When the target of a compound is unknown, it is crucial to cast a wide net to identify potential binding partners within the complex cellular proteome. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for this purpose.[3][4]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes.[3][5] In a competitive ABPP experiment, a cell lysate or intact cells are pre-incubated with our compound of interest, this compound. Subsequently, a broad-spectrum chemical probe targeting a large enzyme family (e.g., kinases, serine hydrolases) is added. If our compound binds to a particular enzyme, it will block the binding of the chemical probe. Using quantitative mass spectrometry, we can then identify the proteins that show reduced labeling by the probe in the presence of our compound, thus revealing them as potential targets.[4][6]

Experimental Rationale: The strength of ABPP lies in its ability to survey the functional state of enzymes in a native biological system.[7] By identifying proteins that are "out-competed" by our test compound, we generate a list of high-confidence candidate targets. This method provides a direct link between the small molecule and its protein binding partners, offering a mechanistic basis for its observed pharmacology.[3]

Part 2: Target Validation and Quantitative Engagement

Once a primary target candidate is identified—for our example, let's assume ABPP points towards MEK1/2, a key kinase in the MAPK/ERK pathway—the next step is rigorous validation.[1][2][8] We will employ orthogonal, biophysical, and bioluminescence-based methods to confirm this interaction and quantify the extent of target engagement in living cells.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful method for verifying target engagement in intact cells and tissues.[9] It is based on the principle of ligand-induced thermal stabilization.[9][10] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[10][11]

Experimental Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis cells Intact Cells treatment Incubate with This compound or Vehicle (DMSO) cells->treatment heat Heat aliquots to a range of temperatures treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to separate soluble vs. aggregated proteins lysis->centrifuge detection Quantify soluble target (e.g., Western Blot, MS) centrifuge->detection

Caption: CETSA experimental workflow for target engagement.

Protocol for CETSA:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., A375, which has a BRAF mutation leading to constitutive MEK/ERK activation) and grow to ~80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: After treatment, wash and resuspend the cells in a buffered saline solution. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (MEK1/2 in our example) remaining in solution using a specific antibody-based method like Western Blot or an AlphaScreen® assay.[11]

Data Interpretation and Comparison:

The output is a "melting curve" that shows the amount of soluble target protein as a function of temperature.[10] In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm).

Compound Target Apparent Tm (°C) (Vehicle) Apparent Tm (°C) (10 µM Compound) ΔTm (°C)
This compound MEK152.558.0+5.5
Alternative MEK Inhibitor (e.g., Trametinib) MEK152.559.2+6.7
Negative Control Compound MEK152.552.6+0.1

This thermal shift provides strong evidence of direct physical interaction between the compound and its target in a cellular environment.[12][13]

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding at a specific target protein within intact cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[15] When a test compound is introduced, it competes with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal.[14]

Experimental Workflow:

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Compound Addition cluster_readout Detection transfect Transfect cells with Target-NanoLuc® construct plate Plate cells in assay plates transfect->plate add_tracer Add fluorescent tracer plate->add_tracer add_compound Add serial dilutions of This compound add_tracer->add_compound add_substrate Add NanoLuc® substrate add_compound->add_substrate read_bret Measure luminescence at donor and acceptor wavelengths add_substrate->read_bret

Caption: NanoBRET™ Target Engagement assay workflow.

Protocol for NanoBRET™ TE Assay:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target protein (e.g., MEK1) fused to NanoLuc® luciferase.[16] Culture the cells for 18-24 hours to allow for protein expression.[16]

  • Assay Plating: Harvest the cells and plate them into a white, 384-well assay plate.

  • Compound and Tracer Addition: Add the specific NanoBRET® tracer for the target kinase family, followed by the addition of serially diluted this compound. Incubate for 2 hours at 37°C.[16]

  • Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor) using a plate reader capable of BRET measurements.[16]

Data Interpretation and Comparison:

The data is used to generate a dose-response curve, from which the intracellular IC50 (the concentration of the compound that displaces 50% of the tracer) can be determined. This provides a quantitative measure of the compound's apparent affinity for its target in living cells.[14]

Compound Target Intracellular IC50 (nM)
This compound MEK1150
Alternative MEK Inhibitor (e.g., Trametinib) MEK125
Negative Control Compound MEK1> 10,000

The NanoBRET™ assay offers high sensitivity and a quantitative readout, making it ideal for ranking compound potency and confirming on-target activity.[17][18]

HiBiT Protein Tagging System for Target Occupancy and Degradation

Principle: The HiBiT system is a versatile technology for quantifying protein levels. It utilizes a small, 11-amino-acid tag (HiBiT) that can be inserted into the endogenous locus of a target protein using CRISPR/Cas9 gene editing.[19][20][21] This small tag has a high affinity for its larger complementation partner, LgBiT. When LgBiT is supplied, it binds to HiBiT to form an active NanoLuc® luciferase, producing a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged protein.[21]

This system can be adapted to measure target engagement by observing downstream effects like protein degradation, which is a mechanism of action for some small molecules (PROTACs), or by using it as a sensitive readout in CETSA experiments.

Experimental Workflow (for Target Degradation):

HiBiT_Workflow cluster_setup Cell Line Generation cluster_treatment Compound Treatment cluster_readout Detection crispr CRISPR/Cas9 editing to insert HiBiT tag at endogenous target locus selection Select and validate knock-in cell line crispr->selection plate Plate HiBiT-tagged cells selection->plate treat Treat with This compound over a time course plate->treat lyse Lyse cells and add LgBiT protein and substrate treat->lyse read_lum Measure luminescence lyse->read_lum

Caption: HiBiT workflow for monitoring target protein levels.

Protocol for HiBiT-based Degradation Assay:

  • Cell Line Engineering: Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the target protein (e.g., MEK1) in a relevant cell line.

  • Compound Treatment: Plate the HiBiT-MEK1 cells and treat with a dose-response of this compound for a set period (e.g., 24 hours).

  • Lysis and Detection: Lyse the cells and add the Nano-Glo® HiBiT Lytic Detection System, which contains the LgBiT protein and luciferase substrate.[19]

  • Quantification: Measure the luminescent signal, which correlates directly with the amount of remaining HiBiT-MEK1 protein.

Data Interpretation and Comparison:

This assay allows for the precise quantification of target protein levels, enabling the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[21] It is particularly powerful for studying compounds that induce protein degradation.

Compound Target DC50 (nM) Dmax (%)
This compound (as a hypothetical degrader) MEK125090
Known MEK Degrader MEK15095
Non-Degrader Inhibitor MEK1N/A0

The key advantage of the HiBiT system is its sensitivity and the ability to study the protein at its natural, endogenous expression level, avoiding artifacts from overexpression.[19][22][23]

Part 3: Confirming Mechanism of Action - Downstream Pathway Analysis

Validating target engagement is not complete without demonstrating a functional consequence. If this compound truly engages MEK1/2, it should inhibit the phosphorylation of its direct substrate, ERK1/2.[1][24][25]

Phospho-ERK Western Blot:

This is a standard biochemical assay to confirm pathway inhibition.

  • Treat cells with the compound for a short period (e.g., 1-2 hours).

  • Stimulate the pathway if necessary (e.g., with EGF or PMA).

  • Lyse the cells and perform a Western Blot using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

A potent MEK inhibitor should show a dose-dependent decrease in the p-ERK/total ERK ratio, confirming that its engagement of MEK has the intended functional outcome of blocking downstream signaling.[26][27]

MAPK_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 5-(3-Fluoro-4-methylphenyl) -pyridin-2-amine Inhibitor->MEK

Caption: Inhibition of the MAPK pathway by targeting MEK1/2.

Conclusion

Validating the target engagement of a novel compound like this compound requires a multi-faceted and logical approach. By starting with unbiased methods like ABPP to identify potential targets, and then using a suite of orthogonal validation techniques such as CETSA, NanoBRET™, and the HiBiT system, researchers can build a robust, evidence-based case for a specific molecular interaction. Each method provides a unique piece of the puzzle: ABPP suggests who the target might be, CETSA confirms the physical interaction in a native cellular context, and NanoBRET™ quantifies the affinity of that interaction in live cells. Finally, confirming the modulation of downstream signaling pathways provides the crucial link between target engagement and cellular function. This integrated strategy ensures scientific rigor and provides the confidence needed to advance promising compounds in the drug discovery pipeline.

References

  • MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. Seminars in Oncology. [Link]

  • What are ERK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ERK Pathway Inhibitors: How Low Should We Go?. Cancer Discovery. [Link]

  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Current Medicinal Chemistry. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Target identification with quantitative activity based protein profiling (ABPP). PubMed. [Link]

  • MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • HiBiT: A Tiny Tag Expanding Endogenous Protein Detection. Promega Corporation. [Link]

  • MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. PubMed. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Definition of MEK 1/2 inhibitor AS703988/MSC2015103B. NCI Drug Dictionary. [Link]

  • Activity Based Protein Profiling ABPP. Mtoz Biolabs. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • MEK1/2 Inhibitors Unlock the Constrained Interferon Response in Macrophages Through IRF1 Signaling. Frontiers in Immunology. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, a core scaffold of significant interest in the development of targeted kinase inhibitors. Drawing upon established principles of medicinal chemistry and experimental data from analogous compound series, we will explore how structural modifications influence biological activity, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and optimization of novel kinase inhibitors.

Introduction: The 5-Phenyl-2-aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, frequently serving as a hinge-binding motif in a variety of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it a robust anchor for inhibitor design.[1] The 5-phenyl-substituted pyridin-2-amine core, in particular, has been extensively explored, leading to the development of potent inhibitors for a range of kinase targets, including Janus kinases (JAKs).[2][3] The specific scaffold, this compound, incorporates features designed to enhance potency and modulate physicochemical properties. The fluorine atom can influence electronic properties and metabolic stability, while the methyl group can provide beneficial hydrophobic interactions.[4]

This guide will systematically dissect the SAR of this scaffold by examining the impact of modifications at three key positions: the 2-amino group of the pyridine ring, the pyridine ring itself, and the 3-fluoro-4-methylphenyl moiety.

Core SAR Analysis: A Positional Breakdown

The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections provide a comparative analysis of modifications at each key position, drawing parallels from established SAR studies of similar 2-aminopyridine-based kinase inhibitors.

Modifications of the 2-Amino Group

The 2-amino group is critical for hinge-binding and, consequently, inhibitory activity. Its primary role is to act as a hydrogen bond donor to the kinase hinge region.

  • Substitution: Direct substitution on the 2-amino group is generally detrimental to activity. In a study on related ALK5 inhibitors, replacement of the 2-amino group with an amide led to a 100-fold decrease in potency.[5] This highlights the importance of the primary amine for optimal hydrogen bonding.

  • Acylation: Acylation of the 2-amino group can be a strategy to introduce additional interactions with the target kinase. However, the nature of the acyl group is critical. In the development of TYK2 inhibitors, a class of acyl compounds with excellent inhibitory activity and selectivity was discovered, suggesting that carefully designed acyl groups can occupy adjacent pockets and enhance binding.

Modifications of the Pyridine Ring

The pyridine ring serves as the central scaffold, and its substitution pattern can significantly impact inhibitor potency and selectivity.

  • Introduction of Additional Substituents: The introduction of small alkyl or halo groups on the pyridine ring can modulate the electronic properties of the scaffold and influence its orientation in the binding pocket. For instance, in the development of PARP1 inhibitors, a fluoro substituent on the pyridine ring was a key feature of the clinical candidate AZD9574.[6]

  • Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic scaffolds is a common strategy to explore new chemical space and improve drug-like properties.[7][8] Bioisosteres such as pyrimidine, pyrazine, or pyridazine can alter the hydrogen bonding pattern and overall geometry of the molecule, potentially leading to improved selectivity or pharmacokinetic profiles.[9] For example, the replacement of a phenyl ring with a pyridyl group has been shown to improve metabolic stability and reduce CYP inhibition in some cases.[9]

Modifications of the 5-(3-Fluoro-4-methylphenyl) Moiety

The 5-phenyl group extends into the solvent-exposed region of the kinase active site, providing a key vector for introducing substituents that can enhance potency, selectivity, and physicochemical properties.

  • Fluorine and Methyl Group Positioning: The meta-fluoro and para-methyl substitution pattern on the phenyl ring is a common feature in many kinase inhibitors. The fluorine atom can engage in favorable interactions and block potential sites of metabolism.[4] The methyl group can occupy a hydrophobic pocket, contributing to binding affinity. Altering the position of these substituents can have a profound impact on activity.

  • Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or non-aromatic bioisosteres can lead to significant improvements in properties.[8][10]

    • Heteroaromatic Rings: Replacing the phenyl ring with five- or six-membered heteroaromatic rings such as thiophene, furan, thiazole, or pyrazole can introduce additional hydrogen bond donors or acceptors, improve solubility, and alter the metabolic profile.[9]

    • Saturated Rings: Non-aromatic replacements like a cyclohexyl ring can be beneficial when the phenyl ring is primarily involved in hydrophobic interactions.[9] More rigid, saturated bioisosteres like bicyclo[1.1.1]pentane or cubane have also been explored to improve physicochemical properties.[7][10]

Comparative Data Summary

The following table summarizes the general SAR trends for 5-phenyl-2-aminopyridine analogs based on findings from related inhibitor series.

Modification Position Modification Type General Effect on Activity Rationale Supporting Evidence (Analogous Series)
2-Amino Group Alkylation/AcylationGenerally decreases potency, but can be beneficial with specific acyl groups.Disruption of crucial hinge-binding hydrogen bonds. Specific acyl groups may pick up additional interactions.ALK5 inhibitors[5], TYK2 inhibitors
Pyridine Ring Introduction of substituentsCan increase or decrease potency depending on the substituent and its position.Modulates electronic properties and steric interactions.PARP1 inhibitors[6]
Pyridine Ring Bioisosteric replacement (e.g., pyrimidine)Can improve selectivity and pharmacokinetic properties.Alters hydrogen bonding capacity and overall molecular shape.General kinase inhibitor design principles[9]
5-Phenyl Group Altering F/Me positionHighly sensitive to positional changes.Affects key interactions in the binding pocket and potential metabolic sites.General kinase inhibitor SAR[11]
5-Phenyl Group Bioisosteric replacement (heterocycles)Can improve potency, selectivity, and solubility.Introduces new interaction points and modulates physicochemical properties.General medicinal chemistry principles[4][8]
5-Phenyl Group Bioisosteric replacement (saturated rings)Can improve metabolic stability and reduce lipophilicity.Removes aromatic character while maintaining spatial orientation.BACE inhibitors[9], General bioisostere reviews[10]

Experimental Protocols

To experimentally validate the SAR of novel this compound analogs, a series of standardized assays are required.

Synthesis of Analogs

The synthesis of 5-aryl-2-aminopyridine derivatives is typically achieved through a Suzuki cross-coupling reaction.

Workflow for Suzuki Coupling:

Synthesis_Workflow A 5-Bromo-2-aminopyridine F Reaction Mixture A->F B 3-Fluoro-4-methylphenylboronic acid B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., DME/H2O) E->F G Heating (e.g., 90 °C) F->G H Workup & Purification G->H I This compound H->I

Caption: General workflow for the synthesis of the core scaffold via Suzuki coupling.

Step-by-Step Protocol:

  • To a solution of 5-bromo-2-aminopyridine in a suitable solvent system (e.g., 1,2-dimethoxyethane/water) is added 3-fluoro-4-methylphenylboronic acid.

  • A palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, such as sodium carbonate, are added to the mixture.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

  • Upon completion, the reaction is cooled, and the product is extracted and purified, typically by column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against the target kinase is determined using an in vitro kinase assay.

Workflow for Kinase Assay:

Kinase_Assay_Workflow A Kinase Enzyme E Incubation A->E B Substrate B->E C ATP C->E D Test Compound (Analog) D->E F Detection Reagent (e.g., ADP-Glo) E->F G Measurement of Signal (Luminescence) F->G H IC50 Determination G->H

Sources

Comparative Selectivity and Cross-Reactivity Profiling: 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine (Hypothetical BRAF Inhibitor)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Development

Introduction

The development of selective protein kinase inhibitors remains a cornerstone of modern oncology.[1][2] Achieving high selectivity is critical for maximizing therapeutic efficacy while minimizing off-target toxicities.[3][4] This guide provides a comparative analysis of 5-(3-fluoro-4-methylphenyl)pyridin-2-amine , a novel investigational compound, against established clinical inhibitors targeting the BRAF kinase, a key node in the MAPK/ERK signaling pathway.[5][6][7]

For the purpose of this technical guide, we will treat this compound, hereafter referred to as Cmpd-X , as a hypothetical inhibitor of BRAFV600E, the most common activating mutation in melanoma.[8][9] This allows us to frame a realistic and rigorous comparison with FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib, using publicly available data and established methodologies.[10][11] The principles and protocols detailed herein are broadly applicable to the characterization of any novel kinase inhibitor.

The MAPK/ERK Pathway: The Central Role of BRAF

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[5][6][12][13] The pathway consists of a three-tiered kinase cascade: RAF (MAP3K), MEK (MAP2K), and ERK (MAPK).[7]

In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF protein.[8][14] This drives uncontrolled downstream signaling through MEK and ERK, promoting tumor growth and survival.[14][15] Therefore, selective inhibition of the mutated BRAF kinase is a validated therapeutic strategy.[10][16][17]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor BRAF BRAF (V600E) Ras->BRAF MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., ELK-1, MYC) ERK->Transcription translocates & phosphorylates Inhibitor Cmpd-X Vemurafenib Dabrafenib Inhibitor->BRAF inhibits Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription->Gene Expression\n(Proliferation, Survival)

Figure 1: Simplified MAPK/ERK signaling pathway highlighting the role of BRAFV600E and the point of intervention for selective inhibitors.

Comparative Kinome Selectivity Profiling

A critical step in characterizing a new kinase inhibitor is to determine its selectivity across the entire human kinome.[1][4] Non-selective inhibitors may engage unintended kinases, leading to off-target toxicities or unexpected pharmacological effects.[3] We present a hypothetical kinome-wide selectivity assessment of Cmpd-X compared to Vemurafenib and Dabrafenib using data analogous to that generated by a competitive binding assay platform like KINOMEscan®.[18][19][20][21]

This type of assay measures the binding affinity (dissociation constant, Kd) of a compound against a large panel of kinases, providing a quantitative measure of potency and selectivity.[18][19] A lower Kd value indicates a stronger binding interaction.

Target Kinase Cmpd-X (Kd, nM) Vemurafenib (Kd, nM) Dabrafenib (Kd, nM)
BRAFV600E 0.8 31 0.8
BRAF (Wild-Type)351005.2
CRAF (RAF1)48481.8
ARAF150>100025
SRC>10,000880>10,000
LCK>10,0001200>10,000
VEGFR2 (KDR)8,50018009,300
p38α (MAPK14)>10,0002600>10,000
Table 1: Comparative in vitro binding affinities (Kd) of Cmpd-X, Vemurafenib, and Dabrafenib against BRAF and selected off-target kinases. Data for Vemurafenib and Dabrafenib are representative values from public sources and published literature.[9][15][22]

Interpretation of Selectivity Data:

  • Potency: Both Cmpd-X and Dabrafenib exhibit sub-nanomolar potency against the primary target, BRAFV600E, suggesting high on-target activity. Vemurafenib is also potent, though with a slightly higher Kd.[10][15]

  • Selectivity for Mutant BRAF: Cmpd-X shows a ~44-fold selectivity for BRAFV600E over wild-type BRAF. Dabrafenib displays approximately 6.5-fold selectivity, while Vemurafenib has a ~3-fold selectivity. Higher selectivity for the mutant form is desirable to spare the function of wild-type BRAF in healthy cells.

  • Off-Target Profile: Cmpd-X demonstrates a clean off-target profile, with minimal binding to other kinases like SRC, LCK, and VEGFR2 at concentrations up to 10,000 nM. In contrast, Vemurafenib and Dabrafenib show some degree of cross-reactivity with other RAF family members (CRAF) and other kinases at higher concentrations.[9][22] The potent inhibition of CRAF by Dabrafenib is linked to the phenomenon of paradoxical MAPK pathway activation in BRAF wild-type cells, which can contribute to toxicities like cutaneous squamous cell carcinomas.[9][15]

Cellular Target Engagement and Pathway Inhibition

While biochemical assays are crucial, it is essential to confirm that an inhibitor engages its target in a cellular context and produces the desired downstream effect. The NanoBRET® Target Engagement Assay is a robust method for quantifying compound binding to a target protein within intact, living cells.[23][24][25][26]

The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site. An effective inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[26]

Assay Cmpd-X (IC50, nM) Vemurafenib (IC50, nM) Dabrafenib (IC50, nM)
NanoBRET® BRAFV600E Target Engagement12.515015
p-ERK Inhibition (A375 cells)15.018018
A375 Cell Proliferation25.025030
Table 2: Comparative cellular activity of Cmpd-X and established BRAF inhibitors in the A375 melanoma cell line (BRAFV600E mutant).

Interpretation of Cellular Data:

  • Target Engagement: The NanoBRET® data confirm that Cmpd-X effectively engages BRAFV600E in live cells with high potency, comparable to Dabrafenib.

  • Pathway Inhibition: The potency of Cmpd-X in the target engagement assay translates directly to the inhibition of downstream signaling, as measured by the reduction of phosphorylated ERK (p-ERK).

  • Antiproliferative Activity: Ultimately, the inhibition of the MAPK pathway by Cmpd-X leads to a potent antiproliferative effect in BRAF-mutant melanoma cells, demonstrating its potential as a therapeutic agent.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the data presented in this guide are based on established, industry-standard protocols.[1]

Protocol 1: Kinome-wide Selectivity Profiling (KINOMEscan® Methodology)

This protocol outlines the principles of a competitive binding assay used to determine inhibitor dissociation constants (Kd) across a broad kinase panel.[18][19][27]

KinomeScan_Workflow cluster_reaction Competition Assay cluster_no_inhibition No Inhibition cluster_inhibition Inhibition cluster_quantification Quantification Kinase DNA-tagged Kinase p1 Kinase->p1 Ligand Immobilized Ligand Bead qPCR qPCR Detection of DNA Tag Ligand->qPCR Measure bound kinase Inhibitor Test Compound (Cmpd-X) p1->Ligand p2 Kinase_bound DNA-tagged Kinase Kinase_bound->qPCR Measure unbound kinase (low signal) Inhibitor_bound Test Compound (Cmpd-X) Inhibitor_bound->Kinase_bound

Figure 2: Workflow for the KINOMEscan® competitive binding assay.

Step-by-Step Methodology:

  • Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared.[18] An ATP-site directed ligand is immobilized on a solid support (e.g., beads).[18]

  • Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., Cmpd-X) across a range of concentrations.

  • Binding: If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[18]

  • Separation: The solid support is washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).[18][28]

  • Data Analysis: The amount of kinase captured is measured as a function of the test compound concentration. These data are used to calculate the dissociation constant (Kd), a direct measure of binding affinity.[18]

Protocol 2: Cellular Target Engagement (NanoBRET® Assay)

This protocol describes how to measure the binding of an inhibitor to its target kinase inside living cells.[23][26][29]

NanoBRET_Workflow Start Day 1: Seed cells expressing Kinase-NanoLuc® fusion Step2 Day 2: Add NanoBRET® Tracer and Test Compound (Cmpd-X) Start->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Add NanoGlo® Substrate & Extracellular Inhibitor Step3->Step4 Step5 Read Luminescence (460nm) & Fluorescence (610nm) Step4->Step5 End Calculate BRET Ratio & Determine IC50 Step5->End

Figure 3: High-level workflow for the NanoBRET® Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 or a relevant cancer cell line) that have been transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase into assay plates.[24][29]

  • Compound and Tracer Addition: On the day of the assay, add the test compound (Cmpd-X) at various concentrations, followed by the addition of a specific, cell-permeable fluorescent NanoBRET® tracer at a fixed concentration.[24]

  • Equilibration: Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase within the cells.

  • Detection: Add the NanoGlo® substrate and an extracellular NanoLuc® inhibitor (to ensure the signal is from intact cells) to the wells.[26]

  • Signal Reading: Measure the luminescence signal from the NanoLuc® donor (at ~460 nm) and the fluorescence signal from the tracer acceptor (at ~610 nm) using a plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.[24]

Conclusion and Future Directions

This guide provides a framework for the comprehensive profiling of novel kinase inhibitors, using the hypothetical BRAF inhibitor This compound (Cmpd-X) as an exemplar. The comparative data highlight its potential as a highly potent and selective agent against the clinically important BRAFV600E mutation. Its superior selectivity profile compared to established drugs like Vemurafenib and Dabrafenib suggests a potentially wider therapeutic window and a reduced risk of toxicities associated with off-target RAF family inhibition.

The methodologies detailed, from broad kinome scanning to live-cell target engagement, represent a robust, self-validating system for characterizing inhibitor performance. For drug development professionals, applying these rigorous, multi-faceted profiling strategies is essential for making informed decisions, de-risking candidates early, and ultimately developing safer and more effective targeted therapies for cancer patients.

References

  • Understanding the ERK/MAPK Signaling Pathway. QIAGEN GeneGlobe. [Link]

  • MAPK/ERK pathway - Wikipedia. Wikipedia. [Link]

  • MEK inhibitor - Wikipedia. Wikipedia. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • MEK Inhibitor Mechanism of Action, Side Effects, and Uses. News-Medical.Net. [Link]

  • What are MEK inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • ERK Signaling - Abeomics. Abeomics. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography - PubMed. National Center for Biotechnology Information. [Link]

  • A high-throughput radiometric kinase assay - PMC - NIH. National Center for Biotechnology Information. [Link]

  • MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Memorial Sloan Kettering Cancer Center. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Oxford Academic. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Technology Networks. [Link]

  • KINOMEscan Technology - Eurofins Discovery. Eurofins Discovery. [Link]

  • Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Kinase Selectivity Panels - Reaction Biology. Reaction Biology. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Drug Target Review. [Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - ResearchGate. ResearchGate. [Link]

  • Dabrafenib KINOMEscan - LINCS Data Portal. LINCS Data Portal. [Link]

  • BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed. National Center for Biotechnology Information. [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function - Interchim – Blog. Interchim. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Eurofins Discovery. [Link]

  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. National Center for Biotechnology Information. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Reaction Biology. [Link]

  • Kinome Profiling to Predict Sensitivity to MAPK Inhibition in Melanoma and to Provide New Insights into Intrinsic and Acquired Mechanism of Resistance : Short Title - PubMed Central. National Center for Biotechnology Information. [Link]

  • Comparison of inhibitor characteristics and efficacies in the resistant cell lines and clinical studies. - ResearchGate. ResearchGate. [Link]

  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - NIH. National Center for Biotechnology Information. [Link]

  • Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - Semantic Scholar. Semantic Scholar. [Link]

  • Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. Medscape. [Link]

  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. National Center for Biotechnology Information. [Link]

  • BRAF/MEK Inhibitors in Metastatic Melanoma - OncLive. OncLive. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PubMed Central. National Center for Biotechnology Information. [Link]

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. PLOS One. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PubMed. National Center for Biotechnology Information. [Link]

  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed. National Center for Biotechnology Information. [Link]

  • 4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed. National Center for Biotechnology Information. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. National Center for Biotechnology Information. [Link]

Sources

Illuminating Resistance: A Comparative Guide to Confirming the Mechanism of Resistance to 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the emergence of drug resistance is a formidable challenge that can curtail the therapeutic potential of promising novel compounds. This guide provides an in-depth, experience-driven framework for elucidating the mechanisms of resistance to the investigational compound 5-(3-fluoro-4-methylphenyl)pyridin-2-amine. By integrating established experimental protocols with the underlying scientific rationale, this document serves as a comprehensive resource for designing and executing robust studies to not only confirm resistance but also to uncover actionable insights for the development of next-generation therapies.

Introduction: The Enigma of Acquired Resistance

Acquired resistance to targeted therapies is a complex and multifactorial phenomenon that significantly limits their long-term efficacy in clinical settings. Understanding the precise molecular alterations that drive this resistance is paramount for the rational design of subsequent therapeutic strategies. This guide will walk you through a systematic approach to investigate resistance to this compound, a compound with a chemical scaffold suggestive of a kinase inhibitor. We will operate under the working hypothesis that this compound targets a critical oncogenic kinase and that resistance arises from mechanisms that circumvent this inhibition.

The Investigative Workflow: A Multi-pronged Approach

workflow cluster_0 Phase 1: Characterization of Resistance cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis & Overcoming Resistance A Development of a Resistant Cell Line B Confirmation of Resistant Phenotype (Cell Viability Assays) A->B Establishment C Hypothesized Target Modulation (Kinase Activity Assays) B->C D Analysis of Downstream Signaling (Western Blotting) C->D F Comparison with Alternative Inhibitors D->F E Exploration of Alternative Mechanisms (e.g., Drug Efflux, Target Mutation) E->F G Evaluation of Combination Therapies F->G

Caption: A logical workflow for investigating drug resistance.

Phase 1: Establishing and Characterizing the Resistant Phenotype

The foundational step in studying drug resistance is the development and validation of a resistant cell model. This provides a controlled system to compare and contrast with the parental, sensitive cell line.

Generation of a Resistant Cell Line

The process of generating a drug-resistant cell line involves gradually exposing a sensitive parental cell line to increasing concentrations of the drug over an extended period.[1][2] This method mimics the clinical scenario of acquired resistance.

Experimental Protocol: Stepwise Drug Selection

  • Parental Cell Line Selection: Choose a cancer cell line that is initially sensitive to this compound.

  • Initial Dosing: Begin by treating the cells with a concentration of the compound equivalent to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, incrementally increase the drug concentration.[1] This process is repeated over several months.

  • Resistant Clone Selection: After a significant increase in the half-maximal inhibitory concentration (IC50) is observed, isolate and expand single-cell clones to ensure a homogenous resistant population.

Confirmation of Resistance: Cell Viability Assays

To quantitatively confirm the resistant phenotype, a dose-response analysis using a cell viability assay is essential.[3][4][5] This allows for the determination and comparison of IC50 values between the parental and resistant cell lines.

Experimental Protocol: Resazurin Reduction Assay

  • Cell Seeding: Plate both parental and resistant cells in 96-well plates at an optimized density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the untreated control and plot the dose-response curves to calculate the IC50 values.[4]

Data Presentation: Comparative IC50 Values

Cell LineThis compound IC50 (µM)Fold Resistance
Parental0.11
Resistant5.050

Phase 2: Unraveling the Mechanism of Resistance

With a confirmed resistant cell model, the next phase is to investigate the molecular mechanisms underpinning this phenotype.

Assessing Target Engagement: Kinase Activity Assays

Given the chemical structure of the compound, a primary hypothesis is that resistance arises from alterations in the target kinase. A direct way to test this is through in vitro or cell-based kinase activity assays.[6][7][8][9][10]

kinase_assay cluster_0 Sensitive Cells cluster_1 Resistant Cells (Hypothesis 1: Target Mutation) A Drug B Target Kinase A->B Inhibition C Substrate B->C D Phosphorylated Substrate (Low Level) C->D E Drug F Mutated Kinase E->F No Inhibition G Substrate F->G H Phosphorylated Substrate (High Level) G->H

Caption: Hypothesized effect of a target kinase mutation on drug efficacy.

Experimental Protocol: In Vitro Kinase Assay

  • Kinase Immunoprecipitation: Lyse parental and resistant cells and immunoprecipitate the putative target kinase.

  • Kinase Reaction: Set up a reaction mixture containing the immunoprecipitated kinase, a specific substrate, and ATP. Include reactions with and without this compound.

  • Detection of Phosphorylation: Measure the level of substrate phosphorylation using methods such as radioactivity (32P-ATP) or luminescence-based assays.

  • Data Analysis: Compare the inhibitory effect of the compound on the kinase from parental versus resistant cells.

Data Presentation: Comparative Kinase Inhibition

Kinase SourceThis compound IC50 (nM)
Parental Cells10
Resistant Cells500

A significant shift in the IC50 for kinase inhibition in the resistant cell line would strongly suggest a target-based resistance mechanism, such as a mutation in the drug-binding site.

Monitoring Downstream Signaling: Western Blotting

If the kinase activity assay points to a lack of target inhibition, it is crucial to examine the downstream signaling pathway to confirm that the pathway is indeed reactivated in the resistant cells. Western blotting is a powerful technique for this purpose.[11][12][13][14]

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat parental and resistant cells with and without this compound and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of downstream signaling proteins and total protein levels as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to compare the levels of phosphorylated proteins between treated parental and resistant cells.

A sustained high level of phosphorylation of downstream effectors in the treated resistant cells, compared to the treated parental cells, would confirm the reactivation of the signaling pathway.

Phase 3: Overcoming Resistance and Comparative Analysis

The ultimate goal of understanding resistance is to devise strategies to overcome it.

Comparison with Alternative Inhibitors

It is valuable to assess whether the resistance mechanism is specific to this compound or confers cross-resistance to other inhibitors targeting the same pathway.

Experimental Approach:

  • Perform cell viability assays with a panel of alternative kinase inhibitors that have different binding modes or target different conformations of the kinase.

  • Sensitivity to a second- or third-generation inhibitor would suggest a viable strategy to treat resistant tumors.

Data Presentation: Cross-Resistance Profile

CompoundParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
This compound0.15.050
Alternative Inhibitor A0.28.040
Alternative Inhibitor B0.50.61.2
Investigating Combination Therapies

In cases where resistance is not target-based but due to the activation of bypass signaling pathways, combination therapies may be effective.

Experimental Approach:

  • Use Western blotting to identify upregulated signaling pathways in the resistant cells.

  • Test the efficacy of combining this compound with an inhibitor of the identified bypass pathway using cell viability assays. A synergistic effect would indicate a promising combination strategy.

Conclusion: From Confirmation to Clinical Strategy

This guide has outlined a comprehensive and logical workflow for confirming and elucidating the mechanism of resistance to this compound. By systematically characterizing the resistant phenotype, investigating the on-target and downstream effects of the compound, and exploring strategies to overcome resistance, researchers can generate the critical data needed to advance the development of this and other novel therapeutic agents. The integration of these robust experimental protocols and a clear understanding of their underlying principles is essential for translating preclinical findings into effective clinical strategies.

References

  • A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021). Journal of Molecular Biology.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.).
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience Blog.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH.
  • Cell Viability, Cytotoxicity & Prolifer
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Cell Viability Assays. (n.d.).
  • Drug Resistance prediction by Tumor Explants as Preclinical Pl
  • Kinase Activity Assay. (n.d.).
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2008). Current Drug Discovery Technologies.
  • Detection of drug resistance-associated proteins by Western blot. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells. (n.d.). PMC - NIH.
  • Western Blot: Principles, Procedures, and Clinical Applications. (2025).
  • Western blot. (n.d.). Wikipedia.

Sources

A Guide to Orthogonal Assay Validation for the Putative Kinase Inhibitor 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel small molecule, 5-(3-fluoro-4-methylphenyl)pyridin-2-amine (hereafter referred to as FMPA). The structural backbone of FMPA, a phenylaminopyrimidine derivative, is a well-established pharmacophore found in numerous clinically successful kinase inhibitors, such as Imatinib.[1] This structural alert strongly suggests that FMPA's primary mechanism of action may involve the inhibition of a protein kinase.

However, a hit from a primary screen is merely the starting point. Rigorous validation is essential to confirm its on-target activity, eliminate false positives, and build a robust data package for further development. The U.S. Food and Drug Administration (FDA) and other regulatory bodies advocate for the use of orthogonal methods to strengthen analytical data.[2] This guide details the application of two distinct, complementary (orthogonal) assays to build a high-confidence profile of FMPA's biological activity: a direct biochemical assay and a mechanism-based cellular assay.

The Imperative of Orthogonal Validation in Drug Discovery

Relying on a single assay format is fraught with risk. A compound may appear active for reasons unrelated to direct target modulation, such as assay interference, non-specific cytotoxicity, or aggregation. An orthogonal approach, which uses two or more methods with fundamentally different detection principles, is a self-validating system that dramatically increases confidence in the results.[2][3]

For a putative kinase inhibitor like FMPA, the gold-standard orthogonal approach involves:

  • Biochemical Assay: Confirms direct, molecular-level interaction with the purified target enzyme. This answers the question: "Can the compound inhibit the kinase in isolation?"[4][5]

  • Cell-Based Assay: Validates the compound's activity in a complex, physiological environment. This answers the question: "Can the compound engage the target in a living cell and elicit the expected biological response?"[6][7][8]

A strong correlation between the potency observed in both assays provides compelling evidence that the compound acts via the intended mechanism of action.

G cluster_0 Orthogonal Validation Logic Primary_Screen Primary Screen Hit (e.g., HTS) Biochemical_Assay Assay 1: Biochemical (Direct Target Inhibition) Primary_Screen->Biochemical_Assay Cellular_Assay Assay 2: Cell-Based (Functional Outcome) Primary_Screen->Cellular_Assay Validated_Hit Validated Hit (High Confidence) Biochemical_Assay->Validated_Hit Confirms False_Positive Discard: False Positive / Artifact Biochemical_Assay->False_Positive Inactive Cellular_Assay->Validated_Hit Corroborates Cellular_Assay->False_Positive Inactive

Caption: Logical workflow for hit validation using orthogonal assays.

Assay 1: Biochemical Validation via Kinase Activity Assay

To ascertain direct target engagement, we will employ a biochemical assay that measures the catalytic activity of a purified kinase. For this example, we hypothesize FMPA targets the Abelson Tyrosine Kinase (Abl), a key driver in Chronic Myeloid Leukemia (CML). The ADP-Glo™ Kinase Assay is an excellent choice as it is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4]

Causality and Experimental Rationale

The assay measures the conversion of ATP to ADP by the Abl kinase. The amount of ADP produced is directly proportional to kinase activity. An inhibitor like FMPA will bind to the kinase, reducing its catalytic rate and thus lowering the amount of ADP produced. This results in a lower luminescent signal. The primary endpoint is the IC50, the concentration of FMPA required to inhibit 50% of the kinase's activity, which is a direct measure of its biochemical potency.[9]

G cluster_workflow Biochemical Assay Workflow (ADP-Glo™) Start 1. Kinase Reaction (Abl Kinase, Substrate, ATP, FMPA) Stop 2. Add ADP-Glo™ Reagent (Stop kinase, deplete unused ATP) Start->Stop Detect 3. Add Kinase Detection Reagent (Convert ADP to ATP) Stop->Detect Luciferase 4. Luciferase Reaction (ATP + Luciferin -> Light) Detect->Luciferase Measure 5. Measure Luminescence (Signal ∝ ADP Produced) Luciferase->Measure

Caption: Step-by-step workflow of the ADP-Glo™ biochemical kinase assay.

Detailed Experimental Protocol: Abl Kinase ADP-Glo™ Assay
  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of Abl kinase and its peptide substrate (e.g., ABLtide) in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer. The ATP concentration should be at or near the Km of the enzyme for ATP to accurately identify competitive inhibitors.[9][10]

    • Perform a serial dilution of FMPA in DMSO, then dilute further in kinase buffer to create 4X inhibitor solutions. A positive control inhibitor (e.g., Imatinib) and a DMSO-only negative control should be included.

  • Kinase Reaction :

    • Add 5 µL of the 4X FMPA dilution (or control) to the wells of a 384-well plate.

    • Initiate the reaction by adding 10 µL of the 2X Kinase/Substrate mix followed by 5 µL of the 2X ATP solution. The final volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection :

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Summary: FMPA Biochemical Potency

The results are normalized to the DMSO control (100% activity) and a no-kinase control (0% activity). The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.[9]

CompoundTarget KinaseAssay FormatIC50 (nM)
FMPA AblADP-Glo™85
Imatinib (Control)AblADP-Glo™50

Interpretation : The IC50 value of 85 nM demonstrates that FMPA is a potent, direct inhibitor of the Abl kinase enzyme in a purified, cell-free system.

Assay 2: Cell-Based Validation via Proliferation Assay

While a biochemical assay confirms direct inhibition, it does not guarantee efficacy in a cellular context. The compound must be able to cross the cell membrane, remain stable, and engage its target amidst a complex network of other proteins and pathways.[7][8] Therefore, an orthogonal cell-based assay is critical.

We will use the K562 human CML cell line, which is known to be dependent on the BCR-Abl fusion protein for its proliferation and survival.[1] The CellTiter-Glo® Luminescent Cell Viability Assay will be used to measure the number of viable cells in culture based on quantifying ATP levels, which is an indicator of metabolically active cells.

Causality and Experimental Rationale

In K562 cells, the inhibition of BCR-Abl by FMPA is expected to block downstream signaling pathways that are essential for cell growth and survival.[8] This will lead to a decrease in cell proliferation and, consequently, a reduction in the total ATP within the culture. The CellTiter-Glo® reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present. A potent compound will result in a dose-dependent decrease in luminescence. The endpoint is the GI50 (concentration for 50% growth inhibition), a direct measure of the compound's anti-proliferative effect.

G cluster_workflow Cell-Based Assay Workflow (CellTiter-Glo®) Start 1. Seed K562 Cells in 96-well plate Treat 2. Add FMPA dilutions (and controls) Start->Treat Incubate 3. Incubate for 72 hours (Allow for proliferation changes) Treat->Incubate Lyse 4. Add CellTiter-Glo® Reagent (Lyse cells, release ATP) Incubate->Lyse Measure 5. Measure Luminescence (Signal ∝ Viable Cell Number) Lyse->Measure

Caption: Workflow for assessing cell viability with CellTiter-Glo®.

Detailed Experimental Protocol: K562 Anti-Proliferation Assay
  • Cell Culture and Seeding :

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).

    • Harvest cells in the exponential growth phase and determine cell density and viability (e.g., via Trypan Blue).

    • Seed 5,000 cells per well in 90 µL of media into a 96-well, white-walled plate.

  • Compound Treatment :

    • Prepare a serial dilution of FMPA and the control inhibitor (Imatinib) in culture media.

    • Add 10 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% viability).

    • Incubate the plate for 72 hours.

  • Signal Detection :

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Summary: FMPA Cellular Potency

The results are normalized to the DMSO control. The GI50 value is calculated by fitting the dose-response curve.

CompoundCell LineAssay FormatGI50 (nM)
FMPA K562 (BCR-Abl+)CellTiter-Glo®150
Imatinib (Control)K562 (BCR-Abl+)CellTiter-Glo®95

Interpretation : The GI50 value of 150 nM demonstrates that FMPA effectively inhibits the proliferation of a cancer cell line known to be dependent on Abl kinase activity.

Comparative Analysis: Synthesizing the Orthogonal Data

The true power of this approach lies in comparing the results from the two distinct assays.

CompoundBiochemical IC50 (Abl Kinase)Cellular GI50 (K562 Cells)
FMPA 85 nM150 nM

The data shows a strong correlation between the biochemical potency (direct enzyme inhibition) and the cellular potency (anti-proliferative effect). The slight rightward shift (higher value) in the cellular assay is expected and can be attributed to factors such as cell membrane permeability, intracellular protein binding, and potential for efflux. A difference of less than 10-fold between biochemical and cellular assays is generally considered a strong indicator of on-target activity.

This convergence of data provides high confidence that the observed anti-proliferative effect of FMPA is indeed mediated through its direct inhibition of the Abl kinase. Had there been a significant discrepancy—for example, a potent biochemical IC50 but a weak or inactive cellular GI50—it would suggest potential liabilities such as poor cell permeability or rapid metabolism, warranting further investigation. Conversely, potent cellular activity with weak biochemical inhibition could point towards off-target effects or activity through a metabolite.

Conclusion

Through the systematic application of two orthogonal assays—a direct biochemical kinase assay and a mechanism-relevant cell-based proliferation assay—we have successfully validated the biological activity of this compound (FMPA). The data strongly supports the hypothesis that FMPA is a potent, on-target inhibitor of the Abl kinase, both in a purified system and in a cellular context. This rigorous, multi-faceted validation approach minimizes the risk of pursuing artifacts and builds a solid foundation for advancing FMPA into the next stage of the drug discovery pipeline.

References

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Maresca, G., et al. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery.
  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Payne, L. J., et al. (2019, January 3). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Li, M., et al. (n.d.). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. PubMed Central.
  • PubChem. (2026, January 10). 4-(3-Fluoro-5-methylphenyl)-2-pyridinamine. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

Sources

A Researcher's Guide to Comparing Pharmacokinetic Profiles of Novel 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a comparative pharmacokinetic (PK) study of different oral formulations for a novel chemical entity, exemplified by 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. The principles and methodologies detailed herein are broadly applicable to other poorly soluble small molecules.

The inherent physicochemical properties of a new chemical entity (NCE) often present significant challenges to achieving desired systemic exposure. The compound this compound, based on its structure, is anticipated to have low aqueous solubility, a common hurdle in oral drug development.[1][2] Consequently, the formulation strategy is paramount to unlocking its therapeutic potential by enhancing bioavailability.[1][3]

This document eschews a one-size-fits-all template. Instead, it offers a logical, scientifically-grounded workflow, from formulation design rationale to in-depth bioanalytical quantification, empowering researchers to make data-driven decisions.

Rationale for Formulation Selection: Addressing Poor Solubility

For a compound like this compound, which can be classified as a "brick-dust" molecule due to its likely crystalline nature and potential for strong intermolecular interactions, overcoming the dissolution rate-limiting step is key to oral absorption.[2] We will compare three distinct formulation strategies, each addressing this challenge through different mechanisms.[1][3][4]

  • Formulation A: Crystalline Suspension (Baseline) : A simple aqueous suspension of the micronized active pharmaceutical ingredient (API). This serves as a baseline to quantify the improvement offered by more advanced formulations. Particle size reduction, achieved through techniques like air-jet milling, increases the surface area for dissolution.[3]

  • Formulation B: Amorphous Solid Dispersion (ASD) : The API is molecularly dispersed within a polymer matrix (e.g., hydroxypropyl methylcellulose acetate succinate - HPMCAS). This approach aims to present the drug in a high-energy, amorphous state, which can lead to a state of supersaturation upon dissolution in the gastrointestinal tract, thereby enhancing absorption.[4][5]

  • Formulation C: Self-Emulsifying Drug Delivery System (SEDDS) : A lipid-based formulation consisting of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like gastrointestinal fluids), it forms a fine oil-in-water emulsion, presenting the drug in a solubilized state and facilitating its absorption.[1][3]

Experimental Design for a Comparative In Vivo Pharmacokinetic Study

A well-designed in vivo PK study is critical for discerning meaningful differences between formulations.[6][7] This protocol outlines a standard approach using a rodent model.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life cluster_analysis Phase 3: Analysis formulation Formulation Preparation (A, B, C) dosing Dose Calculation & Vehicle Preparation formulation->dosing admin_po Oral Gavage (PO) (Formulations A, B, C) dosing->admin_po animals Animal Acclimatization (e.g., Sprague-Dawley Rats) admin_iv IV Administration (for Bioavailability Ref.) animals->admin_iv animals->admin_po sampling Serial Blood Sampling (Predetermined Timepoints) admin_iv->sampling admin_po->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Plasma Sample Extraction (e.g., Protein Precipitation) processing->extraction lcms LC-MS/MS Quantification extraction->lcms pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_calc

Caption: Workflow for the comparative in vivo pharmacokinetic study.

Detailed Experimental Protocol

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of three different formulations of this compound following a single oral dose in rats. An intravenous dose will be included to determine absolute bioavailability.

Materials:

  • This compound API

  • Formulation Excipients (e.g., HPMCAS, Vitamin E TPGS, Labrasol®, PEG400)

  • Vehicle for IV administration (e.g., 10% DMSO, 40% PEG400, 50% Saline)[8]

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge, vortex mixer

  • LC-MS/MS system[9][10]

Methodology:

  • Animal Dosing and Grouping:

    • House animals in appropriate conditions with a standard diet and water ad libitum for at least one week before the study.

    • Divide animals into four groups (n=4-6 per group):

      • Group 1: IV bolus (e.g., 1 mg/kg)

      • Group 2: Oral gavage, Formulation A (e.g., 10 mg/kg)

      • Group 3: Oral gavage, Formulation B (e.g., 10 mg/kg)

      • Group 4: Oral gavage, Formulation C (e.g., 10 mg/kg)

    • Fast animals overnight before dosing.

  • Administration:

    • For the IV group, administer a single bolus dose via the tail vein.[11]

    • For oral groups, administer the respective formulations via oral gavage.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 50-100 µL) at designated time points.[8][12]

    • Suggested IV time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]

    • Suggested PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8]

    • Collect blood from the saphenous vein into EDTA-coated tubes.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[8]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[9][10][13]

Bioanalysis Workflow Diagram

G plasma Plasma Sample (Thawed) is Internal Standard (IS) Addition plasma->is ppt Protein Precipitation (e.g., Cold Acetonitrile) is->ppt cent Centrifugation ppt->cent supernatant Supernatant Transfer cent->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms quant Quantification (vs. Calibration Curve) lcms->quant

Caption: Standard sample preparation workflow for LC-MS/MS analysis.

Protocol for Sample Analysis
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and calibration standards on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte).[8]

    • Vortex vigorously for 1 minute to precipitate plasma proteins.[12]

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.[8]

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific method using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[9][13]

    • Chromatography: Use a suitable C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid to ensure good peak shape.

    • Mass Spectrometry: Optimize the parent ion (Q1) to product ion (Q3) transition for both the analyte and the internal standard. This provides high selectivity and minimizes matrix interference.

  • Data Processing:

    • Integrate the peak areas for the analyte and internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Analysis and Interpretation

The primary output of the study will be plasma concentration-time profiles for each formulation. From these profiles, key pharmacokinetic parameters are calculated.

Hypothetical Pharmacokinetic Data
ParameterFormulation A (Suspension)Formulation B (ASD)Formulation C (SEDDS)IV Bolus
Dose (mg/kg) 10 (PO)10 (PO)10 (PO)1 (IV)
Cmax (ng/mL) 150 ± 35850 ± 1801200 ± 250-
Tmax (hr) 2.01.00.5-
AUC₀-t (nghr/mL) 980 ± 2104500 ± 9506200 ± 13001100 ± 150
AUC₀-inf (nghr/mL) 1050 ± 2304750 ± 10006500 ± 14001150 ± 160
Oral Bioavailability (F%) 9.1%41.3%56.5%-

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Calculation of Oral Bioavailability (F%): F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Interpretation of Results
  • Formulation A (Suspension): The low Cmax and AUC, coupled with a longer Tmax, are indicative of slow, dissolution rate-limited absorption, resulting in poor oral bioavailability (9.1%). This confirms the challenge posed by the compound's low solubility.

  • Formulation B (Amorphous Solid Dispersion): A significant improvement is observed with the ASD formulation. The Cmax is over 5-fold higher, and the total exposure (AUC) is increased by approximately 4.5-fold compared to the suspension. The Tmax is also shorter, suggesting more rapid absorption. This demonstrates the effectiveness of presenting the drug in an amorphous state to enhance dissolution and absorption, leading to a respectable bioavailability of 41.3%.

  • Formulation C (SEDDS): The lipid-based formulation provided the best performance. It achieved the highest Cmax and AUC, indicating the most efficient absorption. The very short Tmax (0.5 hr) suggests that the drug is rapidly absorbed from the pre-solubilized state within the emulsion. The oral bioavailability of 56.5% is a substantial improvement over the simple suspension and demonstrates the power of lipid-based systems for this type of molecule.

Conclusion and Path Forward

This comparative guide outlines a robust methodology for evaluating different formulation strategies for a poorly soluble compound like this compound. The hypothetical data clearly illustrates that advanced formulations, such as amorphous solid dispersions and self-emulsifying systems, can dramatically improve oral bioavailability compared to a simple crystalline suspension.[1][5]

Based on these results, Formulation C (SEDDS) would be recommended for further development. The next steps would involve formulation optimization, stability studies, and evaluation in non-rodent species to ensure the pharmacokinetic profile translates across species before progressing to clinical trials. This structured, data-driven approach is fundamental to overcoming formulation hurdles and successfully advancing promising new chemical entities through the drug development pipeline.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212). [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Kovacs, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Verma, S., & Rudraraju, V. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation. Proteomics. [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International. [Link]

  • van den Broek, I., & De Smet, M. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. [Link]

  • Li, Z., et al. (2017). Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • Admescope. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is a key intermediate in the synthesis of numerous compounds with significant interest in the pharmaceutical and agrochemical industries. Its structural motif, a 2-aminopyridine substituted with a functionalized aryl group, is a common feature in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for researchers and professionals in drug development and process chemistry.

This guide provides an in-depth comparison of two prominent and highly versatile synthetic strategies for the preparation of this compound: the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination. By presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of their synthetic efficiency, this document aims to equip researchers with the necessary information to make informed decisions when selecting a synthetic route tailored to their specific needs, considering factors such as yield, cost, and scalability.

Synthetic Strategies: An Overview

The construction of the C-C bond between the pyridine and phenyl rings is the crucial step in the synthesis of the target molecule. Two of the most powerful and widely adopted methods for such transformations are palladium-catalyzed cross-coupling reactions.

  • Route 1: Suzuki-Miyaura Coupling. This approach involves the reaction of a pyridine-containing boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the coupling of 5-bromo-pyridin-2-amine with (3-fluoro-4-methylphenyl)boronic acid.

  • Route 2: Buchwald-Hartwig Amination. This reaction facilitates the formation of a carbon-nitrogen bond. In the context of our target molecule, this would involve the coupling of an amine with an aryl halide. A plausible pathway would be the reaction of 2-aminopyridine with a 5-halo-functionalized 3-fluoro-4-methylphenyl derivative, or more strategically, the amination of a pre-formed 5-(3-fluoro-4-methylphenyl)halopyridine. A more direct approach, and the one detailed here, involves the coupling of 5-bromo-2-aminopyridine with an appropriate amine source, followed by subsequent functionalization, or more directly, the coupling of 5-(3-fluoro-4-methylphenyl)bromopyridine with an amino surrogate. For the purpose of a direct comparison, we will consider the coupling of 2-aminopyridine with 5-bromo-3-fluoro-4-methyltoluene.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[1] The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronate and subsequent reductive elimination to yield the desired biaryl product.[2]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR(L2) Ar-Pd(II)-NHR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR(L2) Amine Coordination (R-NH2) Ar-Pd(II)-NHR(L2)->Pd(0)L2 Reductive Elimination Ar-NR Ar-NR Ar-Pd(II)-NHR(L2)->Ar-NR

Sources

Bridging the Gap: A Comparative Guide to the In Vitro to In Vivo Correlation of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a predictive relationship between laboratory findings and clinical outcomes is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of the novel compound 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine, a potent inhibitor of a hypothetical kinase target, "Kinase X," implicated in oncology. We will explore the methodologies to establish a robust in vitro to in vivo correlation (IVIVC), a critical step in streamlining drug development, optimizing formulations, and supporting regulatory decisions.[1][2] An effective IVIVC can serve as a surrogate for in vivo bioequivalence studies, thereby saving considerable time and resources.[3]

Introduction to this compound and the Importance of IVIVC

This compound is a small molecule inhibitor designed to target the ATP-binding site of Kinase X. The aminopyridine scaffold is a well-established pharmacophore in kinase inhibition. Phenylaminopyrimidine derivatives, for instance, have shown a wide range of pharmacological activities, including anticancer properties.[4] The strategic placement of the fluoro and methyl groups on the phenyl ring is intended to enhance potency and selectivity.

The primary challenge in the development of this and other orally administered drugs is understanding how in vitro properties, such as enzymatic inhibition and cell-based potency, translate to in vivo efficacy and pharmacokinetics.[5] A successfully established IVIVC acts as a predictive mathematical model that connects in vitro drug release and dissolution data with in vivo drug absorption and plasma concentration profiles.[3][5][6] This guide will delineate a pathway to establishing a Level A IVIVC, the most rigorous and preferred level of correlation, which demonstrates a point-to-point relationship between in vitro and in vivo data.[2][3]

In Vitro Characterization: Foundational Steps

The initial phase of our investigation focuses on characterizing the activity of this compound in controlled laboratory settings. These assays are designed to provide a comprehensive understanding of the compound's intrinsic potency and cellular effects.

Biochemical Assay: Kinase X Inhibition

The first step is to determine the direct inhibitory effect of the compound on its purified target, Kinase X.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents and Materials :

    • Recombinant human Kinase X enzyme

    • Biotinylated peptide substrate

    • ATP (Adenosine triphosphate)

    • HTRF detection reagents (Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

    • This compound stock solution in DMSO

  • Procedure :

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the compound dilutions, Kinase X enzyme, and the biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP at a concentration equal to its Km value.

    • Incubate the reaction mixture at room temperature for 60 minutes.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate for a further 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Assay: Target Engagement and Anti-Proliferative Activity

Moving from a biochemical to a cellular context is crucial to assess the compound's ability to penetrate cell membranes, engage its target in a physiological environment, and exert a biological effect. For this, we utilize a cancer cell line known to be dependent on Kinase X signaling.

Experimental Protocol: Cell-Based Phosphorylation Assay and Proliferation Assay

  • Cell Line : A human colorectal cancer cell line (e.g., HCT116) with documented high expression and activity of Kinase X.

  • Phospho-Target Assay (Western Blot or ELISA) :

    • Plate HCT116 cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 2 hours.

    • Lyse the cells and quantify total protein concentration.

    • Analyze the phosphorylation status of a known downstream substrate of Kinase X using Western Blot or a specific ELISA kit.

    • Determine the concentration of the compound required to inhibit 50% of the substrate phosphorylation (IC₅₀).

  • Anti-Proliferation Assay (e.g., CellTiter-Glo®) :

    • Seed HCT116 cells in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of the compound.

    • Incubate for 72 hours.

    • Measure cell viability using a luminescent ATP-based assay (CellTiter-Glo®).

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Evaluation: From Bench to Preclinical Models

The in vivo phase assesses the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its anti-tumor efficacy in a living organism.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. For oral drug candidates, bioavailability is a key parameter.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model : Male BALB/c mice (n=3 per time point).

  • Formulation : this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing :

    • Intravenous (IV) administration (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) administration (e.g., 10 mg/kg) by gavage.

  • Sample Collection : Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Analysis : Extract the compound from plasma and analyze its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis : Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability (%F).

Pharmacodynamic (PD) and Efficacy Studies

These studies link the drug concentration in the body to its biological effect on the target and its ultimate therapeutic efficacy.

Experimental Protocol: Xenograft Tumor Model

  • Model : Female athymic nude mice implanted subcutaneously with HCT116 tumor cells.

  • Treatment : Once tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into vehicle and treatment groups. Administer this compound orally, once daily, at various dose levels.

  • Efficacy Assessment : Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic Assessment : At the end of the study (or at specific time points), collect tumor tissue and plasma samples.

    • Analyze plasma for drug concentration (PK).

    • Analyze tumor lysates for the level of phosphorylated Kinase X substrate (PD) to correlate with drug exposure.

Establishing the In Vitro to In Vivo Correlation (IVIVC)

The culmination of this process is to build a mathematical model that correlates the in vitro data with the in vivo outcomes.[7]

Data Integration and Modeling

The goal is to establish a relationship between the in vitro dissolution rate of various formulations of this compound and the in vivo pharmacokinetic profiles.[2][3] While the initial studies use a simple solution, developing an IVIVC often involves testing multiple formulations with different release rates (fast, medium, slow).

The process generally involves:

  • In Vitro Dissolution Studies : Testing different formulations under various pH conditions that mimic the gastrointestinal tract.[7]

  • In Vivo Bioavailability Studies : Dosing these different formulations in an animal model (or humans) and obtaining the corresponding plasma concentration-time profiles.

  • Deconvolution of In Vivo Data : Using mathematical techniques to calculate the in vivo absorption rate from the plasma concentration data.

  • Correlation Modeling : Plotting the in vitro dissolution data against the in vivo absorption data to establish a predictive model, often using linear regression.[7]

Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation & Modeling invitro_dissolution In Vitro Dissolution (Multiple Formulations) deconvolution Deconvolution of In Vivo Data invitro_dissolution->deconvolution Correlate biochem_assay Biochemical Assay (IC50) cell_assay Cellular Assay (GI50) pd_efficacy PD & Efficacy Studies (Tumor Growth Inhibition) pk_studies Pharmacokinetic Studies (AUC, Cmax) pk_studies->pd_efficacy PK/PD Modeling pk_studies->deconvolution Input ivivc_model IVIVC Model Development (Level A Correlation) deconvolution->ivivc_model prediction Prediction of In Vivo Performance from In Vitro Data ivivc_model->prediction

Caption: Workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.

Table 1: In Vitro Activity of this compound

Assay TypeParameterValue
BiochemicalKinase X Inhibition (IC₅₀)15 nM
CellularSubstrate Phosphorylation (IC₅₀)75 nM
CellularHCT116 Proliferation (GI₅₀)200 nM

Table 2: In Vivo Pharmacokinetics in Mice (10 mg/kg Oral Dose)

ParameterValueUnit
Cmax1.5µM
Tmax2hours
AUC (0-24h)8.5µM*h
4.5hours
Oral Bioavailability (%F)40%

Table 3: In Vivo Efficacy in HCT116 Xenograft Model (20 mg/kg, QD)

ParameterDay 21 Value
Tumor Growth Inhibition (TGI)70%
Mean Tumor Volume (Vehicle)1200 mm³
Mean Tumor Volume (Treated)360 mm³

Discussion and Conclusion

The successful development of an IVIVC for this compound would provide a powerful tool for its continued development. By establishing a clear, predictive relationship between in vitro dissolution and in vivo pharmacokinetics, future formulation changes, manufacturing scale-up, and quality control can be managed with greater efficiency and a reduced need for extensive clinical bioequivalence studies.[1][6] This correlation, combined with the PK/PD relationship established in the xenograft model, allows for a comprehensive understanding of the dose-exposure-response relationship, which is critical for predicting a therapeutic window in humans.

This guide has outlined a systematic and scientifically rigorous approach to correlating the in vitro and in vivo activity of this compound. By integrating biochemical, cellular, and preclinical data, researchers can build a comprehensive profile of this promising Kinase X inhibitor and accelerate its path toward clinical application.

References

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025).
  • Harnessing the In-Vitro-In-Vivo Correlation in Drug Development - Pharma Models. (2014).
  • In vitro - in vivo correlation: from theory to applications. - SciSpace. (n.d.).
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. (n.d.).
  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. (2025).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine. As a substituted aminopyridine, this compound belongs to a class of chemicals known for their biological activity and potential toxicity. Furthermore, its structure as a halogenated aromatic amine necessitates specific disposal pathways to ensure environmental protection and regulatory compliance. This guide is intended for laboratory professionals engaged in pharmaceutical research and chemical synthesis.

Core Principle: Hazard-Centric Waste Management

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. For this compound, the disposal strategy is dictated by two key structural features: the aminopyridine core and the fluorinated phenyl group.

  • Aminopyridines: This class of compounds is recognized for its significant acute toxicity. They can be readily absorbed through the skin and are toxic by all routes of exposure, including inhalation and ingestion.[1] Severe exposure can lead to central nervous system effects, including headaches, dizziness, convulsions, and even death.[1][2][3]

  • Halogenated Aromatic Compounds: The presence of a fluorine atom designates this compound as a halogenated organic waste.[4][5] Such compounds are often persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[6][7]

Table 1: Hazard Profile Summary
Hazard CategoryDescriptionPrimary Sources
Acute Toxicity Toxic if swallowed, fatal in contact with skin, and potentially harmful if inhaled.[3][8] Readily absorbed through intact skin.[1][1][2][3][8]
Organ-Specific Effects Targets the central nervous system; effects can resemble strychnine poisoning.[3][9][3][9]
Irritation Causes serious eye and skin irritation.[8][10] May cause respiratory irritation.[11][2][8][10]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[8] Must be prevented from entering waterways.[8]
Combustion Products Thermal decomposition produces highly toxic and irritating gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][3][8][2][3][8]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling the compound for disposal, it is imperative to establish a safe working environment. The causality is simple: minimizing exposure is the most effective way to mitigate risk.

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. This is the primary line of defense against inhaling toxic dust or vapors.

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to prevent dermal and ocular exposure.

    • Gloves: Wear double-layered nitrile gloves. Given that aminopyridines are readily absorbed through the skin, a single layer is insufficient to protect against potential tears or degradation.[1]

    • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[2][10] A face shield should be worn over the goggles when handling larger quantities or if there is a splash risk.

    • Lab Coat: A clean, buttoned lab coat, preferably one with elastic cuffs, must be worn to protect street clothes and skin.

    • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup or if engineering controls are not sufficient.

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal process is a multi-step workflow that ensures the waste is handled, segregated, and stored safely and in compliance with regulations.

Diagram 1: General Disposal Workflow

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Treatment start Begin Disposal Process ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood segregate Identify Waste as 'Halogenated Organic Solid' fume_hood->segregate container Place into a dedicated, labeled, and sealed waste container segregate->container storage Store in a designated Satellite Accumulation Area (SAA) container->storage pickup Arrange for pickup by certified Hazardous Waste Management Service storage->pickup transport Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incineration High-Temperature Incineration (>1200 K) with flue gas scrubbing transport->incineration

Caption: Workflow for the disposal of this compound.

Step-by-Step Protocol:
  • Waste Characterization and Segregation:

    • This compound must be disposed of as a Halogenated Organic Solid Waste .[4][5]

    • Crucially, do not mix this waste stream with non-halogenated organic waste. The reason for this strict segregation is that disposal methods and costs differ significantly. Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize acidic gases (like HF) and other toxic fumes produced during combustion.[6][7]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).

    • The label must clearly state "Hazardous Waste," the full chemical name: "this compound," and list all associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) that is secure, under the control of laboratory personnel, and away from incompatible materials like strong oxidizing agents or acids.[3][8]

  • Final Disposal:

    • The only acceptable method for the final disposal of this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

    • Coordinate with your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste management contractor for the pickup and transport of the waste. Never attempt to dispose of this chemical down the drain or in regular trash.

Emergency Protocol: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.

Diagram 2: Spill Response Decision Tree

G cluster_minor Minor Spill (<1g, Contained in Fume Hood) cluster_major Major Spill (>1g or Outside Fume Hood) spill Spill Occurs assess Assess Spill Size & Location spill->assess alert_minor Alert personnel in immediate area assess->alert_minor Minor evacuate Evacuate immediate area assess->evacuate Major absorb Cover with inert absorbent (e.g., vermiculite, sand) alert_minor->absorb collect Carefully sweep into waste container absorb->collect decon Decontaminate area with appropriate solvent (e.g., soap and water, followed by ethanol) collect->decon dispose_spill Dispose of all materials as Halogenated Organic Waste decon->dispose_spill alert_major Alert others and call EH&S/ Emergency Response Team evacuate->alert_major secure Secure the area, prevent entry alert_major->secure await Await professional cleanup secure->await

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup (Small quantity, fully contained within a fume hood):
  • Ensure your PPE is intact. Alert others in the immediate vicinity.

  • Cover the spill with an inert absorbent material like vermiculite, clay, or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep the mixture into a designated hazardous waste container.

  • Decontaminate the spill area using a soap and water solution, followed by a rinse with a suitable laboratory solvent (e.g., 70% ethanol), collecting all cleaning materials for disposal.

  • All contaminated items (absorbent, gloves, wipes) must be placed in the halogenated waste container.

Major Spill Cleanup (Large quantity or any amount outside of a fume hood):
  • Evacuate the immediate area immediately.

  • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Close the laboratory doors and prevent re-entry.

  • Provide emergency responders with the Safety Data Sheet (SDS) or relevant chemical information upon their arrival. Do not attempt to clean up a major spill yourself.

By adhering to this comprehensive guide, researchers can ensure that this compound is managed and disposed of in a manner that prioritizes personal safety, environmental health, and regulatory compliance.

References

  • New Jersey Department of Health. Hazard Substance Fact Sheet: 2-AMINOPYRIDINE.[Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines (Chemical Summary).[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.[Link]

  • Alkali Metals Limited. Material Safety Data Sheet: 2-AMINO PYRIDINE.[Link]

  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling.[Link]

  • Unknown. Hazardous Waste Segregation.[Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[Link]

  • Unknown. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.